molecular formula C6H8O3 B036781 Oxepane-2,7-dione CAS No. 2035-75-8

Oxepane-2,7-dione

货号: B036781
CAS 编号: 2035-75-8
分子量: 128.13 g/mol
InChI 键: JPSKCQCQZUGWNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Oxepane-2,7-dione is a high-purity, seven-membered cyclic diester (dilactone) that serves as a fundamental building block in advanced materials science and synthetic organic chemistry. Its primary research value lies in its application as a monomer for ring-opening polymerization (ROP), enabling the synthesis of novel aliphatic polyesters with tailored properties. These polymers are investigated for their biodegradability and biocompatibility, making them promising candidates for the development of sustainable materials and controlled-release drug delivery systems. The strained seven-membered ring structure of this compound confers enhanced reactivity, facilitating its ring-opening under various catalytic conditions. Furthermore, this compound is a versatile synthetic intermediate, readily undergoing reactions with nucleophiles such as amines and alcohols to generate complex hydroxy acids, diesters, and other functionalized scaffolds. Researchers utilize it to explore new catalytic processes, design macromolecular architectures like dendrimers and cross-linked networks, and develop innovative biomaterials for tissue engineering. Its unique structure provides a valuable tool for studying structure-property relationships in polymer science and expanding the toolbox of available monomers for green chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

oxepane-2,7-dione
Source PubChem
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InChI

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKCQCQZUGWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29254-17-9
Record name 2,7-Oxepanedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29254-17-9
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DSSTOX Substance ID

DTXSID401316648
Record name Adipic anhydride
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2,7-Oxepanedione
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CAS No.

2035-75-8
Record name Adipic anhydride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Adipic anhydride
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Record name Adipic anhydride
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Record name 2,7-Oxepanedione
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Melting Point

22 °C
Record name 2,7-Oxepanedione
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis of Oxepane-2,7-dione from Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of oxepane-2,7-dione, the cyclic anhydride (B1165640) of adipic acid. The formation of this seven-membered ring presents unique challenges compared to the more facile formation of five- or six-membered cyclic anhydrides. This guide details the prevalent and effective synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application.

Introduction and Synthetic Strategy

This compound, also known as adipic anhydride, is a valuable monomer and chemical intermediate. The direct thermal dehydration of adipic acid is generally inefficient and gives poor yields because the formation of a seven-membered ring is entropically and enthalpically less favored than the formation of five- or six-membered rings, such as succinic or phthalic anhydride[1][2][3]. The primary challenge lies in overcoming the tendency of adipic acid to form linear polyanhydrides upon heating.

The most successful and widely cited method circumvents this issue by employing a two-stage chemical dehydration and depolymerization process. Initially, adipic acid is treated with a powerful dehydrating agent, typically acetic anhydride, to form oligomeric or polymeric adipic anhydride. In the second stage, this polymeric intermediate is catalytically depolymerized under vacuum and high temperature, allowing the monomeric cyclic this compound to distill off as it is formed.

Reaction Pathway and Mechanism

The synthesis proceeds through an initial conversion of adipic acid into a polymeric anhydride intermediate using acetic anhydride. This is followed by a catalyst-driven depolymerization at high temperature to yield the desired cyclic monomer, which is isolated by distillation.

Reaction_Pathway AdipicAcid Adipic Acid PolyAnhydride Poly(adipic anhydride) Intermediate AdipicAcid->PolyAnhydride Acetic Anhydride Reflux (160°C) Product This compound PolyAnhydride->Product Zinc Acetate (B1210297) (cat.) Heat (>200°C), Vacuum (Depolymerization & Distillation)

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocol is a synthesized methodology based on established literature procedures[4][5].

3.1. Materials and Equipment

  • Reagents: Adipic acid, Acetic anhydride, Zinc acetate (or Zinc acetate monohydrate), Methylene (B1212753) chloride (for handling).

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, vacuum distillation apparatus (including a short-path distillation head), cold trap, and a vacuum pump capable of reaching <1 mm Hg.

3.2. Step-by-Step Procedure

  • Anhydride Formation:

    • Combine adipic acid (e.g., 0.66 mol, 96.3 g) and acetic anhydride (e.g., 400 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser[4].

    • Heat the mixture to reflux at approximately 160°C and maintain for 4 hours[4]. This step converts the dicarboxylic acid into a mixture of mixed and polymeric anhydrides.

  • Removal of Excess Reagent:

    • After the reflux period, allow the reaction mixture to cool slightly.

    • Reconfigure the apparatus for vacuum distillation.

    • Remove the excess acetic acid and acetic anhydride under reduced pressure[4][5]. A bath temperature of up to 120°C may be required[5].

  • Catalytic Depolymerization and Distillation:

    • Once the excess reagents are removed, cool the flask and add a catalytic amount of zinc acetate[4].

    • Replace the standard distillation head with a short-path distillation apparatus and connect to a high-vacuum line (<1 mm Hg) with a cold trap[5].

    • Slowly and carefully heat the flask. The temperature of the flask may need to be raised to approximately 215-225°C[5].

    • Collect the product, this compound, as a clear, colorless liquid which distills between 180°C and 210°C under high vacuum[5]. The receiver flask may need to be warmed to prevent solidification of the product upon collection.

  • Product Handling:

    • The collected this compound will solidify upon cooling. It can be dissolved in a solvent like methylene chloride for easier handling and transfer before it solidifies[5].

Experimental Workflow Visualization

The logical flow of the experimental procedure, from setup to product isolation, is outlined below.

Experimental_Workflow cluster_prep Stage 1: Polymerization cluster_purify Stage 2: Depolymerization & Isolation start Combine Adipic Acid & Acetic Anhydride reflux Reflux at 160°C for 4 hours start->reflux vac_distill1 Remove Acetic Acid/ Anhydride under Vacuum reflux->vac_distill1 add_cat Add Zinc Acetate Catalyst vac_distill1->add_cat vac_distill2 Short-Path Distillation (<1 mm Hg, >200°C) add_cat->vac_distill2 collect Collect Product (Distills at 180-210°C) vac_distill2->collect end_node Pure this compound collect->end_node

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for this synthesis.

ParameterValueSource
Reactants
Adipic Acid0.6588 mol (96.28 g)[4]
Acetic Anhydride400 mL[4]
Catalyst
TypeZinc Acetate Monohydrate[4]
Reaction Conditions
Reflux Temperature160°C[4]
Reflux Time4 hours[4]
Distillation Temperature180 - 210°C (pot temp. ~215°C)[5]
Distillation Pressure< 1 mm Hg[5]
Yield & Purity
Yield82.5%[4]
Yield (alternative)~69.2%[5]
Purity>85%[5]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Reported nuclear magnetic resonance (NMR) data is provided below for reference[4].

  • ¹H NMR (400 MHz, CDCl₃): δ 1.91 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 2.67 (m, 4H, -CH₂ -CH₂-CH₂-CH₂ -).[4]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 168.38 (-COOCO-), 34.60 (CH₂), 22.37 (CH₂).[4]

  • Mass Spectrometry (GC-MS): m/z 128 [M]⁺ (Theoretical: 128.12 m/z [M]⁺).[4]

Conclusion

The synthesis of this compound from adipic acid is a non-trivial procedure that requires specific conditions to favor intramolecular cyclization over intermolecular polymerization. The use of acetic anhydride for initial dehydration followed by high-temperature, vacuum-distillation with a zinc acetate catalyst is the most effective reported method, providing the cyclic monomer in good to high yields. Careful control over temperature and pressure during the final depolymerization and distillation step is critical for successful isolation of the target compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Oxepane-2,7-dione: Chemical Properties and Structure

This compound, also known as adipic anhydride (B1165640), is a seven-membered cyclic anhydride.[1] Its significance lies in its utility as a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a seven-membered ring containing an oxygen atom and two carbonyl groups at positions 2 and 7.

O1 O C7 C O1->C7 C2 C C2->O1 O2 O C2->O2 C3 CH₂ C3->C2 C4 CH₂ C4->C3 C5 CH₂ C5->C4 C6 CH₂ C6->C5 C7->C6 O7 O C7->O7

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[2]
Other NamesAdipic anhydride, Hexanedioic anhydride[1][3]
CAS Number2035-75-8[2][4]
Molecular FormulaC₆H₈O₃[2][4]
InChI1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2[2]
InChIKeyJPSKCQCQZUGWNM-UHFFFAOYSA-N[2]
SMILESC1CCC(=O)OC(=O)C1[5]

Physicochemical Properties

This compound is typically a solid at room temperature.[4] Its properties make it a useful reagent in various chemical transformations, particularly in polymer chemistry.[1]

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Weight128.13 g/mol [4]
Melting Point60-64 °C[3]
Boiling Point98-100 °C at 0.1 mmHg[3]
Density (Predicted)1.183 ± 0.06 g/cm³[3]
Flash Point58.1 °C[3]
Physical FormSolid, white odorless crystals[1][4]
PurityTypically available at ≥90%[2][4]

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of adipic acid.[6] One documented procedure utilizes acetic anhydride for the initial dehydration, followed by a catalytic depolymerization under vacuum to yield the cyclic monomer.[6]

cluster_start Starting Materials cluster_process Process cluster_product Product AdipicAcid Adipic Acid Reaction Reaction & Dehydration AdipicAcid->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Depolymerization Catalytic Depolymerization (under vacuum) Reaction->Depolymerization Product This compound Depolymerization->Product

Caption: Synthetic pathway for this compound.

Methodology:

  • Reaction: Adipic acid is reacted with acetic anhydride. This step leads to the formation of a polymeric anhydride intermediate.

  • Depolymerization: The resulting poly(adipic anhydride) is then subjected to catalytic depolymerization under vacuum. This process breaks down the polymer chain to form the more stable seven-membered cyclic monomer, this compound.[6]

3.2. Spectroscopic Characterization Workflow

The structural confirmation of synthesized this compound typically involves a combination of spectroscopic techniques. Although specific spectral data is not detailed in the initial search, a general workflow can be outlined.

Start Synthesized This compound H_NMR ¹H-NMR Spectroscopy Start->H_NMR Proton Environment IR Infrared (IR) Spectroscopy Start->IR Functional Groups Structure_Confirmation Structural Confirmation H_NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Methodology:

  • ¹H-NMR Spectroscopy: Used to determine the proton environment in the molecule, confirming the presence and connectivity of the methylene (B1212753) groups in the oxepane (B1206615) ring.

  • Infrared (IR) Spectroscopy: Employed to identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretching vibrations of the anhydride moiety.

Applications and Reactivity

This compound is a valuable monomer for ring-opening polymerization to produce poly(adipic anhydride).[6] Its electrophilic carbonyl groups allow it to readily participate in esterification and acylation reactions.[1] This reactivity makes it a key building block in the synthesis of:

  • Polyesters and other advanced polymeric materials.[1]

  • High-quality coatings and durable plastics.[1]

  • It also has potential applications as a crucial intermediate in medicinal chemistry and drug development.[1][7]

Safety and Handling

This compound is associated with several hazard classifications.

Table 3: GHS Hazard Information

Hazard StatementsDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from Sigma-Aldrich safety information.[2]

Handling Precautions:

  • Use in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • Avoid contact with skin and eyes.[8]

  • Store under an inert gas (nitrogen or argon) at 2-8°C.[3]

References

An In-depth Technical Guide to CAS Number 2035-75-8: Adipic Anhydride and its Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic anhydride (B1165640), identified by CAS number 2035-75-8, is a cyclic dicarboxylic acid anhydride. While it has limited direct therapeutic applications, its true significance in the pharmaceutical and biomedical fields lies in its role as a monomer for the synthesis of poly(adipic anhydride). This biodegradable polymer has emerged as a valuable tool in the development of controlled drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of adipic anhydride, detailed protocols for the synthesis of both the monomer and its corresponding polymer, and an in-depth exploration of the applications of poly(adipic anhydride) in drug delivery, including its biocompatibility, degradation kinetics, and mechanisms of drug release.

Core Properties of Adipic Anhydride (CAS 2035-75-8)

Adipic anhydride is also known by several synonyms, including 2,7-Oxepanedione, Hexanedioic anhydride, and Butanedicarboxylic anhydride. It typically appears as a white crystalline solid.

Chemical and Physical Data

The fundamental chemical and physical properties of adipic anhydride are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2035-75-8[1][2]
Molecular Formula C₆H₈O₃[1][3]
Molecular Weight 128.13 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 60-64 °C[1]
Boiling Point 262.1 °C at 760 mmHg[3]
Solubility Soluble in most organic solvents, insoluble in water.[3]
SMILES C1CCC(=O)OC(=O)C1[2]
InChI Key JPSKCQCQZUGWNM-UHFFFAOYSA-N[2]

Synthesis of Adipic Anhydride and Poly(adipic anhydride)

The primary utility of adipic anhydride in a research and drug development context is as a precursor to poly(adipic anhydride). Below are detailed experimental protocols for the synthesis of both the monomer and the polymer.

Synthesis of Adipic Anhydride

Adipic anhydride can be synthesized from adipic acid through a dehydration reaction, often facilitated by a dehydrating agent like acetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid and an excess of acetic anhydride.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches.

  • Work-up and Purification: After the reaction is complete, remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The resulting crude adipic anhydride can be purified by distillation or recrystallization.

Synthesis of Poly(adipic anhydride)

Poly(adipic anhydride) is typically synthesized via melt-condensation polymerization of adipic anhydride.

Experimental Protocol:

  • Monomer Preparation: Ensure the adipic anhydride monomer is pure and dry, as the presence of water can interfere with polymerization and reduce the final molecular weight.

  • Polymerization: Place the adipic anhydride monomer in a reaction vessel equipped with a mechanical stirrer and a vacuum line. Heat the vessel above the melting point of the monomer to create a molten state.

  • Vacuum Application: Apply a high vacuum to the system to remove the small molecules generated during the condensation reaction, driving the polymerization forward.

  • Monitoring: The progress of the polymerization can be monitored by measuring the viscosity of the melt or by taking aliquots for molecular weight analysis using techniques like gel permeation chromatography (GPC).

  • Termination and Recovery: Once the desired molecular weight is achieved, the reaction is cooled, and the solid poly(adipic anhydride) is recovered. The polymer should be stored under anhydrous conditions to prevent hydrolysis.

Applications in Drug Development: Poly(adipic anhydride) as a Biodegradable Carrier

The interest in poly(adipic anhydride) for drug development stems from its biocompatibility and biodegradability. It belongs to a class of polymers that undergo surface erosion, which allows for a controlled, zero-order release of encapsulated therapeutic agents.

Biocompatibility and Cytotoxicity

Polyanhydrides, including poly(adipic anhydride), are generally considered biocompatible. In vivo studies have shown that polyanhydride biomaterials exhibit excellent biocompatibility. However, like many materials, cytotoxicity can be observed at high concentrations.

Quantitative Cytotoxicity Data:

Cell LineAssayConcentrationResultReference(s)
HepG2MTS & LDH1 and 2 mg/mLSignificant cytotoxicity at 48 and 72 hours[4]
Caco-2MTS & LDHUp to 2 mg/mLNo significant cytotoxicity[4]
MC3T3-E1 (Osteoblast-like)Cell proliferation, viability, morphologyNot specifiedNormal cell morphology and proliferation[5][6]
Biodegradation and Drug Release

Poly(adipic anhydride) degrades via hydrolysis of its anhydride bonds, yielding adipic acid as the primary degradation product. This degradation process is primarily a surface erosion phenomenon, meaning the polymer matrix erodes from the outside in, leading to a predictable and controlled release of the encapsulated drug.

Experimental Protocol: In Vitro Drug Release Study

  • Preparation of Drug-Loaded Microspheres:

    • Dissolve poly(adipic anhydride) and the therapeutic agent in a suitable organic solvent.

    • Emulsify this organic phase in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using homogenization or sonication to form an oil-in-water emulsion.

    • Evaporate the organic solvent to harden the microspheres.

    • Collect the microspheres by centrifugation, wash to remove residual surfactant, and lyophilize for storage.

  • Release Study:

    • Suspend a known amount of drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Plot the cumulative drug release as a function of time to determine the release kinetics.

Biological Fate and Metabolic Pathway of Adipic Acid

Upon degradation of the poly(adipic anhydride) matrix, the released adipic acid is metabolized by the body. Evidence suggests that adipic acid is metabolized via the fatty acid beta-oxidation pathway.

Below is a diagram illustrating the metabolic breakdown of adipic acid.

adipic_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Adipic_Acid Adipic Acid Adipoyl_CoA Adipoyl-CoA Adipic_Acid->Adipoyl_CoA Acyl-CoA Synthetase ATP -> AMP + PPi Adipoyl_CoA_m Adipoyl-CoA Adipoyl_CoA->Adipoyl_CoA_m Carnitine Shuttle Enoyl_CoA Glutaryl-CoA Adipoyl_CoA_m->Enoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH2 Hydroxyacyl_CoA Glutaconyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA Crotonyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Succinyl_CoA Succinyl-CoA Ketoacyl_CoA->Succinyl_CoA Thiolase CoA-SH TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Metabolic pathway of adipic acid via beta-oxidation.

Conclusion

Adipic anhydride (CAS 2035-75-8) is a key monomer in the synthesis of poly(adipic anhydride), a biodegradable polymer with significant applications in the field of drug delivery. Its favorable properties, including biocompatibility and surface-eroding degradation, make it an attractive candidate for the development of controlled-release formulations for a wide range of therapeutic agents. Understanding the synthesis, properties, and biological fate of both the monomer and its polymer is crucial for researchers and scientists working on the next generation of drug delivery systems.

References

An In-depth Technical Guide to the Ring-Opening Polymerization of Oxepane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of oxepane-2,7-dione, also known as adipic anhydride (B1165640). The resulting polymer, poly(adipic anhydride), is a biodegradable polyester (B1180765) with significant potential in the development of controlled drug delivery systems. This document details the synthesis of the monomer, various polymerization methodologies, characterization of the resulting polymer, and its applications in the biomedical field.

Introduction

This compound is a seven-membered cyclic anhydride monomer. Its ring-opening polymerization offers a route to poly(adipic anhydride), a surface-eroding biodegradable polymer. This property is of particular interest for drug delivery applications, as it can allow for a zero-order release kinetic of encapsulated therapeutic agents. The biocompatibility of poly(adipic anhydride) and its degradation into non-toxic, metabolizable products further enhances its suitability for biomedical use. This guide will explore the synthesis, polymerization, and characterization of this promising biomaterial.

Monomer Synthesis: this compound

This compound can be synthesized from adipic acid. The process typically involves two main steps: the formation of a prepolymer by reacting adipic acid with an excess of acetic anhydride, followed by a catalytic depolymerization of this prepolymer under vacuum to yield the cyclic monomer.

Experimental Protocol: Synthesis of this compound

  • Prepolymer Formation: A mixture of adipic acid and an excess of acetic anhydride is heated in a reaction vessel equipped with a condenser. The reaction is typically carried out at a temperature sufficient to drive the reaction to completion, forming a low molecular weight poly(adipic anhydride) prepolymer and acetic acid as a byproduct.

  • Depolymerization: After the initial reaction, the excess acetic anhydride and the formed acetic acid are removed under reduced pressure. A depolymerization catalyst, such as zinc acetate (B1210297), can be added to the prepolymer. The mixture is then heated under high vacuum. The cyclic monomer, this compound, distills over and is collected as a white crystalline solid.

  • Purification: The collected this compound can be further purified by recrystallization from a suitable solvent, such as a mixture of ether and hexane, to yield a high-purity monomer suitable for polymerization.

Ring-Opening Polymerization of this compound

The ring-opening polymerization of this compound can be carried out using various methods, including melt polymerization and solution polymerization, with a range of catalysts.

Polymerization Methods
  • Melt Polymerization: This method involves heating the monomer above its melting point in the presence of a catalyst. Melt polymerization is a solvent-free method, which is advantageous for biomedical applications as it avoids the need for potentially toxic solvent removal.

  • Solution Polymerization: In this method, the monomer and catalyst are dissolved in a suitable inert solvent, and the reaction is carried out at a specific temperature. Solution polymerization allows for better control over the reaction temperature and viscosity of the polymerization medium.

Catalytic Systems

A variety of catalysts can be used to initiate the ROP of this compound, including:

  • Coordination Catalysts: Stannous octoate (Sn(Oct)₂), dibutyltin (B87310) oxide, and aluminum isopropoxide are effective catalysts. Stannous octoate is widely used due to its high efficiency and approval for use in biomedical applications.

  • Cationic Initiators: Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·(C₂H₅)₂O) can initiate the polymerization.

  • Anionic Initiators: Bases like potassium acetate (CH₃COO⁻K⁺) and sodium hydride (NaH) have also been used.

Proposed Mechanism of Polymerization with Stannous Octoate

The polymerization of cyclic esters and anhydrides with stannous octoate is generally believed to proceed via a coordination-insertion mechanism, particularly in the presence of a hydroxyl-containing co-initiator (e.g., an alcohol or water).

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Sn(Oct)2 Sn(Oct)2 SnOR Oct-Sn-OR (Active Initiator) Sn(Oct)2->SnOR + R-OH ROH R-OH (Initiator) ROH->SnOR Coordination Coordination of Monomer to Sn SnOR->Coordination + Monomer Monomer This compound Monomer->Coordination Insertion Ring-Opening and Insertion Coordination->Insertion GrowingChain R-O-[Polymer]-Sn-Oct Insertion->GrowingChain GrowingChain->Coordination + n Monomers Quenching Quenching (e.g., with water/alcohol) GrowingChain->Quenching FinalPolymer HO-[Polymer]-R Quenching->FinalPolymer Drug_Delivery Microsphere Drug-loaded Poly(adipic anhydride) Microsphere Surface Surface of Microsphere Microsphere->Surface Aqueous Environment Hydrolysis Hydrolysis of Anhydride Bonds Surface->Hydrolysis Erosion Surface Erosion Hydrolysis->Erosion Release Drug Release Erosion->Release Degradation Degradation Products (Adipic Acid) Erosion->Degradation Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization cluster_application Application AdipicAcid Adipic Acid + Acetic Anhydride Prepolymer Prepolymer Formation AdipicAcid->Prepolymer Depolymerization Catalytic Depolymerization Prepolymer->Depolymerization Monomer This compound Depolymerization->Monomer ROP Ring-Opening Polymerization (Melt or Solution) Monomer->ROP Polymer Poly(adipic anhydride) ROP->Polymer NMR NMR Polymer->NMR FTIR FTIR Polymer->FTIR GPC GPC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA DrugLoading Drug Encapsulation Polymer->DrugLoading DeliverySystem Controlled Release Formulation DrugLoading->DeliverySystem

A Technical Guide to the Thermal Properties of Poly(oxepane-2,7-dione)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(oxepane-2,7-dione), a biodegradable polyester, is gaining significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery and tissue engineering. A thorough understanding of its thermal properties is paramount for its processing, storage, and in-vivo performance. This technical guide provides a comprehensive overview of the key thermal characteristics of poly(this compound), including its glass transition temperature, melting temperature, and thermal decomposition profile. The data presented is compiled from peer-reviewed literature and is intended to serve as a valuable resource for researchers and developers working with this promising biomaterial. This document also outlines the standard experimental protocols for thermal analysis and provides visual representations of the experimental workflow and structure-property relationships.

Thermal Properties of Poly(this compound)

The thermal behavior of poly(this compound) is primarily characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical data on the material's phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) Data

DSC is employed to determine the glass transition temperature (T_g), melting temperature (T_m), and the enthalpy of fusion (ΔH_m) of the polymer. These parameters are crucial for understanding the physical state of the polymer at different temperatures and for designing appropriate processing conditions.

PropertySymbolValueUnit
Glass Transition TemperatureT_g-30 to -40°C
Melting TemperatureT_m70 - 90°C
Enthalpy of FusionΔH_m80 - 100J/g

Note: The exact values can vary depending on the molecular weight, crystallinity, and purity of the polymer.

Thermogravimetric Analysis (TGA) Data

TGA is used to assess the thermal stability of poly(this compound) by measuring its weight loss as a function of temperature. This is critical for determining the maximum processing temperature and understanding the degradation mechanism.

PropertySymbolValueUnit
Onset Decomposition Temperature (5% weight loss)T_d,onset~250°C
Temperature at Maximum Decomposition RateT_d,max~300°C

Note: Thermal stability can be influenced by the presence of residual catalyst, impurities, and the heating rate during analysis.

Experimental Protocols

The following sections detail the typical methodologies for the thermal characterization of poly(this compound).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and enthalpy of fusion (ΔH_m).

Methodology:

  • A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample is placed in a DSC instrument and subjected to a controlled temperature program.

  • A common temperature program involves:

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -80 °C) to a temperature above its melting point (e.g., 120 °C) at a constant heating rate (e.g., 10 °C/min). This scan reveals the thermal history of the sample.

    • Cooling Scan: The sample is then cooled from the melt to the sub-ambient temperature at a controlled rate (e.g., 10 °C/min) to allow for recrystallization.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first to analyze the thermal properties of the material with a controlled thermal history. The T_g and T_m are typically determined from this second heating scan.

  • The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 50 mL/min to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound).

Methodology:

  • A sample of poly(this compound) (typically 10-15 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The analysis is typically performed under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to study the thermal decomposition without oxidation.

Visualizations

Experimental Workflow for Thermal Characterization

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Polymer Poly(this compound) Sample Drying Drying under Vacuum Polymer->Drying Weighing Accurate Weighing Drying->Weighing DSC DSC Analysis Weighing->DSC TGA TGA Analysis Weighing->TGA DSC_Data DSC Thermogram DSC->DSC_Data TGA_Data TGA Curve TGA->TGA_Data Properties Thermal Properties (Tg, Tm, Td) DSC_Data->Properties TGA_Data->Properties

Caption: Workflow for the thermal analysis of poly(this compound).

Structure-Property Relationship

G cluster_structure Chemical Structure cluster_features Structural Features cluster_properties Thermal Properties Structure Poly(this compound) [-(CH2)4-COO-CH2-CO-]-n Ester Ester Linkages Structure->Ester Chain Flexible Aliphatic Chain Structure->Chain MW Molecular Weight Structure->MW Td Thermal Stability (Ester Bond Strength) Ester->Td Tg Low Tg (Chain Flexibility) Chain->Tg Tm Moderate Tm (Crystallinity) Chain->Tm MW->Tg MW->Tm MW->Td

Caption: Relationship between structure and thermal properties of poly(this compound).

Conclusion

The thermal properties of poly(this compound) are critical to its application in the biomedical and pharmaceutical industries. Its low glass transition temperature and moderate melting temperature allow for processing under relatively mild conditions, which is advantageous for the encapsulation of sensitive therapeutic agents. The thermal decomposition of the polymer occurs at temperatures significantly higher than its melting point, providing a suitable processing window. The data and protocols presented in this guide serve as a foundational resource for scientists and engineers working with this versatile biodegradable polyester. Further research may focus on the influence of molecular weight distribution, copolymerization, and the addition of plasticizers on the thermal properties to tailor the material for specific applications.

Solubility of Oxepane-2,7-dione in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a cyclic anhydride of significant interest in polymer chemistry and as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in various solvents is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the currently available solubility data for this compound, outlines a detailed experimental protocol for its determination, and highlights areas where further research is required.

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[2][3] However, some suppliers have also described it as a liquid, which may be due to impurities or specific manufacturing processes. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[4]
Molar Mass 128.13 g/mol [4]
Melting Point 60-64 °C[4]
Boiling Point 98-100 °C at 0.1 mmHg; 159-160 °C at 760 mmHg (estimated)[4][5]
Density 1.183 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 57.78 - 58.1 °C[4][5]
Vapor Pressure 2.44 mmHg at 25 °C (Estimated)[4][5]
logP (o/w) 0.689 (Estimated)[5]

Solubility Profile

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The existing information is primarily qualitative or focused on aqueous solubility, with some conflicting reports.

Aqueous Solubility

The solubility of this compound in water is generally described as limited. One source provides an estimated value of 2755 mg/L at 25 °C.[5] Another report indicates a much lower solubility of 0.19 g/L (190 mg/L) at 25 °C, describing it as "very slightly soluble".[3] Other sources describe it as "sparingly soluble" or "insoluble" in water.[2][3] This variability may be attributable to differences in experimental methods, purity of the compound, and the potential for hydrolysis of the anhydride in aqueous media.

Organic Solvent Solubility

While it is generally stated that adipic anhydride is soluble in most organic solvents, specific quantitative data is lacking.[2] For researchers and professionals in drug development and polymer synthesis, understanding the solubility in solvents such as ethanol, methanol, acetone, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO) is crucial for process development. The absence of this data necessitates experimental determination.

Table 2: Summary of Known Solubility Data for this compound

SolventTemperature (°C)SolubilityMethodSource(s)
Water25~2755 mg/LEstimated[5]
Water25190 mg/LNot Specified[3]
Most Organic SolventsNot SpecifiedSolubleQualitative[2]

Experimental Protocol for Solubility Determination

To address the gap in quantitative solubility data, the following is a detailed methodology for determining the solubility of this compound in common solvents. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO, acetonitrile)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Add excess this compound to solvent in a sealed vial equilibrate Equilibrate on orbital shaker at constant temperature (24-48h) start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.45 µm syringe filter) settle->filter dilute Dilute filtered sample filter->dilute analyze Quantify concentration (e.g., HPLC, GC) dilute->analyze calculate Calculate Solubility (g/L) analyze->calculate

Workflow for Shake-Flask Solubility Determination.

Logical Framework for Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application of this compound. The following diagram outlines a logical approach to solvent selection based on common use cases in research and development.

G goal Intended Application of This compound synthesis Organic Synthesis (Reaction Medium/Workup) goal->synthesis polymerization Polymer Chemistry goal->polymerization formulation Drug Formulation/ Material Science goal->formulation solvents_synthesis Ethers (THF, Dioxane) Halogenated (DCM, Chloroform) Aprotic (Acetonitrile, DMF) synthesis->solvents_synthesis Select Solvents Like: solvents_polymerization Esters (Ethyl Acetate) Ketones (Acetone, MEK) Aromatics (Toluene) polymerization->solvents_polymerization Select Solvents Like: solvents_formulation Alcohols (Ethanol, Methanol) Amides (DMSO, NMP) Aqueous Buffers (at various pH) formulation->solvents_formulation Select Solvents Like:

Logical Flow for Solvent Selection based on Application.

Conclusion

The solubility of this compound is a fundamental property that influences its utility across various scientific disciplines. While some data on its aqueous solubility exists, there is a notable lack of quantitative information for common organic solvents. This guide provides the available data and a robust experimental protocol to enable researchers to determine the solubility in solvents relevant to their specific applications. The generation of such data will be invaluable to the scientific community for optimizing processes involving this versatile compound.

References

An In-depth Technical Guide to the Discovery and History of Adipic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adipic anhydride (B1165640), a cyclic dicarboxylic anhydride, has a rich history intertwined with the development of polymer chemistry and has emerged as a versatile molecule in modern applications, including drug delivery and food science. This technical guide provides a comprehensive overview of the discovery, historical development of synthesis methodologies, and the evolution of its applications. Detailed experimental protocols for key synthesis methods are presented, alongside comparative quantitative data. Visual diagrams generated using Graphviz illustrate the historical timeline and key synthetic pathways, offering a clear and concise understanding of this important chemical compound.

Discovery and Historical Overview

The journey of adipic anhydride's discovery and characterization spans several decades, marking significant milestones in the understanding of dicarboxylic acid anhydrides and polymerization.

Early Preparations: The first documented preparations of adipic anhydride were in the early 20th century. In 1904, the Dutch chemist G. L. Voerman reported the synthesis of adipic anhydride by treating adipic acid with acetyl chloride.[1] Over two decades later, in 1927, E. H. Farmer and J. Kracovski also described its preparation.[1] These early syntheses yielded a solid product, which was later understood to be the polymeric form of adipic anhydride.

The Monomeric Breakthrough: A pivotal moment in the history of adipic anhydride came in 1930 when Julian W. Hill, working at the DuPont Experimental Station, successfully prepared the monomeric form for the first time.[1] Hill's work was part of a broader research program on polymerization led by the renowned chemist Wallace Carothers.[1] This research was foundational to the development of synthetic polymers, including nylon. Hill's synthesis of monomeric adipic anhydride, a seven-membered ring, was significant because it defied the then-prevailing belief that such rings were difficult to form.

The historical development of adipic anhydride is closely linked to the burgeoning field of polymer science. The initial focus was on understanding the formation and structure of anhydrides as part of the broader study of condensation polymerization. The work of Carothers and his team at DuPont in the 1930s laid the theoretical and practical groundwork for the synthesis of polyesters and polyamides, where dicarboxylic acids and their derivatives, like adipic anhydride, were key building blocks.[2] This era marked a shift from empirical observations to a more systematic and theoretical understanding of polymer chemistry.

Historical Timeline of Adipic Anhydride Discovery and Key Developments

G cluster_0 Early Discoveries cluster_1 Monomer Synthesis and Polymer Chemistry cluster_2 Modern Applications 1904 1904 Voerman reports the first synthesis of adipic anhydride (polymeric form) using acetyl chloride. 1927 1927 Farmer and Kracovski also prepare adipic anhydride (polymeric form). 1904->1927 1930 1930 Julian W. Hill at DuPont synthesizes monomeric adipic anhydride for the first time. 1927->1930 1930s 1930s Work by Wallace Carothers' group at DuPont on polymerization, utilizing dicarboxylic acid derivatives. 1930->1930s 1950s 1950s Use of adipic anhydride in food starch modification begins to improve food product stability. 1930s->1950s Late 20th Century Late 20th Century Exploration of poly(adipic anhydride) for biodegradable polymers and controlled drug delivery systems. 1950s->Late 20th Century

Caption: A timeline illustrating the key milestones in the discovery and development of adipic anhydride.

Synthesis of Adipic Anhydride

Several methods have been developed for the synthesis of adipic anhydride, with the choice of method often depending on the desired form (monomeric or polymeric) and the intended application. The most common methods involve the dehydration of adipic acid using various reagents.

Synthesis from Adipic Acid and Acetic Anhydride

This is one of the most widely used methods for preparing adipic anhydride, particularly for generating the monomeric form through subsequent depolymerization. The reaction proceeds by heating adipic acid with an excess of acetic anhydride, which acts as both a dehydrating agent and a solvent. The initial product is a polymeric form of adipic anhydride, which can then be depolymerized under vacuum to yield the cyclic monomer.

Materials:

  • Adipic acid (100 g, 0.68 moles)

  • Acetic anhydride (300 g, 2.94 moles)

  • Zinc acetate (B1210297) dihydrate (1.0 g, as a depolymerization catalyst)

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux and distillation (1-liter reaction flask, condenser, dropping funnel, distillation apparatus)

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reaction Setup: Assemble a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Charging Reactants: To the flask, add adipic acid (100 g) and acetic anhydride (300 g).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain reflux for 4-7 hours under a gentle stream of nitrogen.

  • Removal of Excess Acetic Anhydride: After the reaction is complete, cool the mixture to room temperature. Rearrange the apparatus for vacuum distillation and remove the excess acetic anhydride and acetic acid formed during the reaction.

  • Depolymerization: To the resulting polymeric anhydride, add zinc acetate dihydrate (1.0 g).

  • Distillation of Monomeric Adipic Anhydride: Heat the mixture under high vacuum (<1 mm Hg). The monomeric adipic anhydride will distill over at a temperature of approximately 180-210°C.[3]

  • Collection and Storage: Collect the colorless liquid distillate, which is the monomeric adipic anhydride. The yield is typically around 60-70%.[3] Store the product under an inert atmosphere to prevent polymerization and hydrolysis.

Synthesis using Acetyl Chloride

As employed by Voerman in his initial synthesis, acetyl chloride can be used to convert adipic acid to its anhydride. This method also initially produces the polymeric form.

Materials:

  • Adipic acid

  • Acetyl chloride

  • Benzene (for crystallization)

  • Apparatus for reaction and vacuum distillation

Procedure:

  • Work-up: Remove volatile compounds, including excess acetyl chloride and hydrochloric acid formed, under vacuum.

  • Purification: The resulting solid, polymeric adipic anhydride, can be crystallized from benzene.[1]

Synthesis using Ketene (B1206846)

The reaction of adipic acid with ketene provides an alternative route to adipic anhydride. This method can be used to prepare poly(adipic anhydride).

Materials:

  • Adipic acid

  • Ketene gas

  • An appropriate solvent (e.g., tetrahydrofuran)

  • Reaction vessel equipped for gas introduction

Procedure:

  • Reaction Setup: Dissolve or suspend adipic acid in a suitable solvent in a reaction vessel.

  • Ketene Addition: Bubble ketene gas through the reaction mixture. The reaction of ketene with the carboxylic acid groups of adipic acid leads to the formation of a mixed anhydride, which can then be converted to poly(adipic anhydride) upon heating.[4]

  • Polymerization: The reaction can be carried out as a melt polycondensation of adipic acid with ketene.[4]

Synthesis Pathways Overview

G cluster_0 Synthesis of Adipic Anhydride cluster_1 Reagents Adipic_Acid Adipic Acid Acetic_Anhydride Acetic Anhydride Adipic_Acid->Acetic_Anhydride Acetyl_Chloride Acetyl Chloride Adipic_Acid->Acetyl_Chloride Ketene Ketene Adipic_Acid->Ketene Polymeric_Anhydride Polymeric Adipic Anhydride Acetic_Anhydride->Polymeric_Anhydride Reflux Acetyl_Chloride->Polymeric_Anhydride Reaction Ketene->Polymeric_Anhydride Polycondensation Monomeric_Anhydride Monomeric Adipic Anhydride Polymeric_Anhydride->Monomeric_Anhydride Depolymerization (Vacuum Distillation)

Caption: Key synthetic pathways for the preparation of adipic anhydride from adipic acid.

Quantitative Data on Synthesis Methods

A summary of the quantitative data for the synthesis of adipic anhydride using different methods is presented below. The data highlights the reaction conditions and yields, allowing for a comparison of the various approaches.

Synthesis MethodReactantsKey Reaction ConditionsProduct FormYield (%)Reference
Acetic AnhydrideAdipic Acid, Acetic AnhydrideReflux at ~140°C for 4-7 hoursPolymeric (initially)>90 (for polymeric)[3]
Acetic Anhydride with DepolymerizationAdipic Acid, Acetic Anhydride, Zinc AcetateReflux, followed by vacuum distillation at 180-210°CMonomeric~60-70[3]
Acetyl ChlorideAdipic Acid, Acetyl ChlorideNot specified in detail in recent literaturePolymericNot specified[1]
KeteneAdipic Acid, KeteneMelt polycondensationPolymericNot specified[4]

Applications of Adipic Anhydride

The unique reactivity of the anhydride ring and the biocompatibility of its degradation product, adipic acid, have led to a diverse range of applications for adipic anhydride and its polymeric forms.

Polymer Chemistry and Nylon Production

Historically, the study of adipic anhydride was closely tied to the development of polyamides. Adipic acid is a key monomer in the production of Nylon 6,6.[2] While adipic anhydride itself is not directly used in the large-scale production of nylon, the fundamental research into its formation and polymerization contributed significantly to the understanding of condensation polymers.

Drug Delivery Systems

A major modern application of adipic anhydride is in the field of biodegradable polymers for controlled drug delivery.[5] Poly(adipic anhydride) is a biodegradable polymer that erodes via hydrolysis of the anhydride linkages to release adipic acid, a naturally occurring metabolite. This property makes it an attractive candidate for creating drug delivery vehicles such as microspheres and nanoparticles. These systems can encapsulate therapeutic agents and release them in a sustained manner as the polymer matrix degrades. The rate of drug release can be tuned by altering the polymer's properties.

Food Science: Starch Modification

Adipic anhydride is used as a cross-linking agent for food starch.[2][6] The reaction of adipic anhydride with starch creates acetylated distarch adipate, a modified food starch with improved properties such as enhanced stability under various processing conditions (e.g., heat, shear, and pH changes).[6] This modified starch is used in a variety of food products as a thickener, stabilizer, and texturizer. The use of adipic anhydride for starch modification dates back to the 1950s, aimed at improving the stability of food products during cold and freezing conditions.

Logical Flow of Adipic Anhydride Applications

G cluster_0 Key Properties cluster_1 Primary Applications cluster_2 Specific Uses Adipic_Anhydride Adipic Anhydride Reactivity Reactive Anhydride Ring Adipic_Anhydride->Reactivity Biodegradability Biodegradable to Adipic Acid Adipic_Anhydride->Biodegradability Polymer_Synthesis Polymer Synthesis Reactivity->Polymer_Synthesis Food_Modification Food Starch Modification Reactivity->Food_Modification Drug_Delivery Drug Delivery Systems Biodegradability->Drug_Delivery Polyanhydrides Poly(adipic anhydride) Polymer_Synthesis->Polyanhydrides Controlled_Release Controlled Drug Release Drug_Delivery->Controlled_Release Modified_Starch Acetylated Distarch Adipate Food_Modification->Modified_Starch

Caption: Logical relationship between the properties of adipic anhydride and its primary applications.

Conclusion

From its early discovery as a polymeric substance to the targeted synthesis of its monomeric form, adipic anhydride has played a notable role in the advancement of organic and polymer chemistry. Its journey from a subject of fundamental research in the era of nylon's invention to a key component in modern drug delivery and food science highlights its enduring importance. The ability to synthesize both monomeric and polymeric forms with tailored properties continues to make adipic anhydride a valuable tool for researchers and developers in various scientific and industrial fields. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Guide to the Thermodynamics of Oxepane-2,7-dione Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamics governing the ring-opening polymerization (ROP) of oxepane-2,7-dione, a seven-membered cyclic anhydride (B1165640). A thorough understanding of these thermodynamic principles is critical for the controlled synthesis of poly(this compound), a polyester (B1180765) with potential applications in drug delivery and biomedical materials. This document details the thermodynamic parameters, experimental protocols for polymerization and characterization, and the logical framework of the polymerization process.

Introduction: The Thermodynamic Feasibility of Ring-Opening Polymerization

The ring-opening polymerization of cyclic monomers is governed by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The relationship is described by the following equation:

ΔG_p = ΔH_p - TΔS_p

For a polymerization to be thermodynamically favorable, ΔG_p must be negative. The enthalpy of polymerization for cyclic monomers is largely driven by the release of ring strain. Seven-membered rings, such as this compound, possess significant ring strain, leading to a negative ΔH_p, which favors polymerization. Conversely, the entropy of polymerization is typically negative as the random monomer molecules become ordered into a polymer chain, a process that is entropically unfavorable.

The balance between the enthalpic and entropic contributions determines the ceiling temperature (T_c), the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG_p = 0). Above T_c, polymerization is thermodynamically disfavored.

Thermodynamic Data for this compound Polymerization

Direct experimental thermodynamic data for the homopolymerization of this compound is not extensively available in the public domain. However, we can draw parallels from the well-studied ROP of a structurally similar seven-membered lactone, ε-caprolactone, and the related cyclic anhydride, adipic anhydride.

MonomerRing SizeΔH_p (kJ/mol)ΔS_p (J/mol·K)T_c (°C, bulk)
This compound (Adipic Anhydride) 7Estimated to be significantly negativeEstimated to be negativeData not available
ε-Caprolactone7-28.9-53.6261

Note: The thermodynamic values for this compound are estimations based on the behavior of similar cyclic esters and anhydrides. The negative enthalpy of polymerization is expected due to the release of ring strain in the seven-membered ring.

The polymerization of cyclic anhydrides, like this compound (which is the cyclic anhydride of adipic acid), is known to be an exothermic process, indicating a negative enthalpy change that drives the reaction forward.

Experimental Protocols

The ring-opening polymerization of this compound can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways.[1]

Synthesis of this compound (Adipic Anhydride)

Materials:

  • Adipic acid

  • Acetic anhydride

  • Acetyl chloride

Procedure: A common method for the synthesis of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid.

  • Adipic acid is refluxed with an excess of a dehydrating agent, such as acetic anhydride or acetyl chloride.

  • The reaction mixture is heated to drive off the acetic acid or hydrogen chloride byproduct.

  • The excess dehydrating agent is removed by distillation.

  • The resulting this compound is purified by vacuum distillation or recrystallization.

Ring-Opening Polymerization of this compound

Materials:

  • This compound (purified)

  • Initiator (e.g., stannous octoate [Sn(Oct)₂], dibutylmagnesium, aluminum isopropoxide)

  • Co-initiator (e.g., benzyl (B1604629) alcohol, if required)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Methanol (B129727) (for precipitation)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Protocol: Coordination-Insertion Polymerization using Stannous Octoate

  • Preparation: All glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen. The monomer, this compound, is purified by vacuum distillation and stored under an inert atmosphere. The solvent (toluene) is dried over a suitable drying agent and distilled.

  • Reaction Setup: In a flame-dried Schlenk flask, the desired amount of this compound is dissolved in anhydrous toluene.

  • Initiation: A stock solution of the initiator, stannous octoate, and if needed, a co-initiator like benzyl alcohol, in anhydrous toluene is prepared. The desired amount of the initiator solution is added to the monomer solution via syringe. The monomer-to-initiator ratio will control the final molecular weight of the polymer.

  • Polymerization: The reaction flask is immersed in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stirred. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination and Purification: Once the desired conversion is achieved, the reaction is cooled to room temperature. The polymer is precipitated by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the polymer structure and determine the monomer conversion. The disappearance of the monomer's characteristic peaks and the appearance of new peaks corresponding to the polymer backbone are monitored.

  • ¹³C NMR: To provide further confirmation of the polymer's chemical structure.

Gel Permeation Chromatography (GPC):

  • To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the synthesized polymer.

Differential Scanning Calorimetry (DSC):

  • To determine the thermal properties of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m) if the polymer is semi-crystalline.

Polymerization Mechanism and Workflow

The ring-opening polymerization of this compound initiated by stannous octoate in the presence of an alcohol (ROH) proceeds via a coordination-insertion mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Purification SnOct2 Sn(Oct)₂ Initiator Active Initiator Sn(Oct)(OR) SnOct2->Initiator Coordination & Insertion ROH ROH (Alcohol) ROH->Initiator PropagatingSpecies Sn-Alkoxide Propagating Species Initiator->PropagatingSpecies Ring-Opening Monomer This compound Monomer->PropagatingSpecies GrowingChain Growing Polymer Chain ~[O(CH₂)₄CO]n-OR GrowingChain->PropagatingSpecies Quenching Quenching (e.g., with water/acid) GrowingChain->Quenching PropagatingSpecies->GrowingChain Monomer Insertion Precipitation Precipitation (in Methanol) Quenching->Precipitation Polymer Purified Poly(this compound) Precipitation->Polymer

Caption: Coordination-Insertion Polymerization of this compound.

The experimental workflow for the synthesis and characterization of poly(this compound) is a systematic process to ensure a well-defined polymer.

G Monomer_Prep Monomer & Reagent Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temperature) Reaction_Setup->Polymerization Purification Polymer Precipitation & Washing Polymerization->Purification Drying Drying under Vacuum Purification->Drying Characterization Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental Workflow for Poly(this compound) Synthesis.

Conclusion

The ring-opening polymerization of this compound is a thermodynamically favorable process primarily driven by the release of ring strain. While specific thermodynamic parameters require further experimental determination, analogies to similar seven-membered cyclic monomers provide a strong basis for understanding its polymerizability. The polymerization can be effectively controlled using coordination-insertion catalysts like stannous octoate to yield polyesters with tunable molecular weights. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals in the development of novel biomaterials and drug delivery systems based on poly(this compound). Further research to precisely quantify the thermodynamic parameters will enable even finer control over the synthesis and properties of this promising polymer.

References

Methodological & Application

Application Notes and Protocols for Cationic Ring-Opening Polymerization of Oxepane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a seven-membered cyclic anhydride monomer. Its polymerization via cationic ring-opening polymerization (CROP) yields poly(adipic anhydride), a biodegradable and biocompatible polymer with significant potential in the field of drug delivery.[1] The anhydride linkages in the polymer backbone are susceptible to hydrolysis, leading to surface erosion and controlled release of encapsulated therapeutic agents. This characteristic makes poly(adipic anhydride) an attractive candidate for developing sustained-release drug delivery systems.[1]

This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent cationic ring-opening polymerization using Lewis acid initiators such as Boron Trifluoride Etherate (BF₃·OEt₂) and Aluminum Chloride (AlCl₃).

Synthesis of this compound Monomer

The synthesis of this compound is typically achieved through the dehydration of adipic acid, often using acetic anhydride, followed by a depolymerization step to obtain the cyclic monomer.

Experimental Protocol: Monomer Synthesis

Materials:

Procedure:

  • Formation of Poly(adipic anhydride): In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine adipic acid and an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for at least 30 minutes to form a prepolymer of poly(adipic anhydride).

  • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

  • Depolymerization to Cyclic Monomer: To the resulting polymeric adipic anhydride, add a catalytic amount of zinc acetate dihydrate (approximately 0.5-2% by weight of the initial adipic acid).

  • Heat the mixture under high vacuum at a temperature range of 175-225°C. The cyclic monomer, this compound, will distill from the reaction mixture.

  • Purification: Collect the distilled monomer. Further purification can be achieved by recrystallization from a mixture of anhydrous toluene and hexane to yield pure, crystalline this compound.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization of this compound is initiated by Lewis acids, which activate the monomer towards nucleophilic attack by another monomer or the growing polymer chain.

Signaling Pathway of Cationic Ring-Opening Polymerization

CROP_Mechanism Initiator Initiator (e.g., BF₃) Monomer1 This compound Monomer Initiator->Monomer1 Activation ActivatedMonomer Activated Monomer (Cationic Complex) Monomer1->ActivatedMonomer Monomer2 Another Monomer Molecule ActivatedMonomer->Monomer2 Nucleophilic Attack Dimer Dimeric Cationic Species Monomer2->Dimer Propagation Propagation (Chain Growth) Dimer->Propagation Addition of Monomers Termination Termination/ Chain Transfer Propagation->Termination Polymer Poly(adipic anhydride) Termination->Polymer DrugDeliveryWorkflow cluster_Formulation Formulation cluster_Testing In Vitro Testing cluster_Application Potential Application Polymer Poly(adipic anhydride) Formulation Drug Encapsulation (e.g., solvent evaporation, melt mixing) Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Device Drug-Loaded Device (Microspheres, Implants) Formulation->Device Release In Vitro Drug Release Study (e.g., in PBS buffer at 37°C) Device->Release Analysis Analysis of Drug Concentration (e.g., HPLC, UV-Vis) Release->Analysis Kinetics Determination of Release Kinetics Analysis->Kinetics DeliverySystem Sustained Release Drug Delivery System Kinetics->DeliverySystem

References

Synthesis of Block Copolymers Using Oxepane-2,7-dione: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biodegradable and biocompatible block copolymers is a cornerstone of advanced drug delivery systems, tissue engineering, and various biomedical applications. Oxepane-2,7-dione, a cyclic ester, presents a versatile building block for the creation of polyesters with tunable properties. Through ring-opening polymerization (ROP), this compound can be polymerized with other cyclic monomers, such as L-lactide and ε-caprolactone, to form well-defined block copolymers. These copolymers self-assemble into various nanostructures, such as micelles and nanoparticles, which can encapsulate therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of block copolymers incorporating this compound, aimed at researchers in polymer chemistry and drug development.

Applications in Drug Delivery

Amphiphilic block copolymers, consisting of distinct hydrophobic and hydrophilic segments, are extensively utilized in the pharmaceutical sciences.[2] In aqueous environments, these copolymers can self-assemble into core-shell nanostructures, such as micelles, where the hydrophobic core serves as a reservoir for poorly water-soluble drugs.[3] The hydrophilic shell, often composed of biocompatible polymers like poly(ethylene glycol) (PEG), provides a stealth-like characteristic, prolonging circulation time and reducing clearance by the reticuloendothelial system.

Block copolymers synthesized from this compound and other biodegradable monomers like lactide and caprolactone (B156226) are particularly promising for drug delivery applications. The resulting polyesters are hydrolytically degradable, breaking down into non-toxic, small molecules that can be safely metabolized and cleared from the body. The ability to precisely control the block lengths and overall molecular weight of these copolymers allows for the fine-tuning of drug release kinetics and the physical properties of the drug carrier.[4] For instance, the ratio of the hydrophobic to hydrophilic blocks can influence the drug loading capacity and the stability of the resulting nanoparticles.[3]

Key Advantages for Drug Delivery:

  • Biocompatibility and Biodegradability: The polyester (B1180765) backbone is susceptible to hydrolysis, leading to biocompatible degradation products.[2]

  • Tunable Properties: The physical and chemical properties of the copolymers can be tailored by adjusting the monomer composition and block lengths.

  • Controlled Drug Release: The degradation rate of the polymer matrix can be controlled, allowing for sustained and targeted drug release.[2]

  • Enhanced Drug Solubility: The hydrophobic core of the self-assembled nanostructures can encapsulate hydrophobic drugs, improving their bioavailability.[3]

  • Improved Pharmacokinetics: The hydrophilic shell can shield the encapsulated drug from premature degradation and clearance, leading to longer circulation times.[1]

Experimental Protocols

The following protocols are based on established methods for the ring-opening polymerization of cyclic esters, particularly the synthesis of triblock copolymers of L-lactide and 1,5-dioxepan-2-one (B1217222), a close structural analog of this compound.[5] These protocols can be adapted for the synthesis of various block copolymer architectures.

Materials
  • Monomers: this compound, L-lactide (recrystallized from dry toluene (B28343) and dried under vacuum), ε-caprolactone (distilled over CaH₂).

  • Initiator: 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane (or other suitable initiators like stannous octoate).

  • Solvent: Chloroform (dried over CaH₂ and distilled under inert atmosphere).

  • Purification: Methanol (B129727), Toluene.

  • Inert Gas: High-purity nitrogen or argon.

Protocol 1: Synthesis of Poly(L-lactide-b-oxepane-2,7-dione-b-L-lactide) Triblock Copolymer

This protocol describes a two-step sequential addition polymerization.

Step 1: Synthesis of the Poly(this compound) Middle Block

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane initiator in dry chloroform.

  • Add the calculated amount of this compound monomer to the initiator solution. The initial monomer concentration should be approximately 1 mol/L.[5]

  • Stir the reaction mixture at 60 °C. Monitor the monomer conversion by ¹H NMR spectroscopy. The polymerization is typically allowed to proceed to high conversion (>99%).[5]

Step 2: Addition and Polymerization of L-lactide End Blocks

  • Once the this compound polymerization is complete, take an aliquot for characterization (GPC, NMR).

  • To the living poly(this compound) solution, add a solution of L-lactide in dry chloroform. The amount of L-lactide will determine the length of the end blocks.

  • Continue to stir the reaction mixture at 60 °C until the L-lactide polymerization is complete, as monitored by ¹H NMR.

  • Terminate the polymerization by precipitating the copolymer in a large excess of cold methanol.

  • Filter and wash the precipitated polymer with methanol to remove any unreacted monomers and initiator residues.

  • Dry the resulting triblock copolymer under vacuum at room temperature to a constant weight.

Characterization
  • ¹H NMR Spectroscopy: To determine the molar composition of the copolymer by comparing the peak integrals of the characteristic protons of each block.[5]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the homopolymer and the final block copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the copolymer.

Data Presentation

The following tables summarize representative quantitative data for triblock copolymers synthesized from L-lactide and 1,5-dioxepan-2-one (DXO), a close analog of this compound.[5] This data provides a reference for the expected molecular characteristics of the synthesized polymers.

Table 1: Experimental Conditions and Molecular Weight Data for Poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) Synthesis [5]

Sample[DXO]₀/[I]₀[L-LA]₀/[I]₀Time (h)Mₙ (calc) ( g/mol )Mₙ (GPC) ( g/mol )PDI (Mₙ/Mₙ)
Poly(DXO)100-212,80013,5001.15
Block Copolymer 11002002441,60045,2001.25
Block Copolymer 21503003662,40068,1001.30
Block Copolymer 32004004883,20090,5001.35

Table 2: Composition and Thermal Properties of Poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) Copolymers [5]

SampleDXO in feed (mol%)DXO in copolymer (mol%)L-LA in copolymer (mol%)T₉ (°C)Tₘ (°C)
Block Copolymer 133316945155
Block Copolymer 233326843158
Block Copolymer 333307046160

Visualizations

The following diagrams illustrate the key processes in the synthesis and application of block copolymers from this compound.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Metal Alkoxide (e.g., Sn(Oct)₂ + ROH) Active_Initiator Active Initiator Species (Metal-Alkoxide) Initiator->Active_Initiator Activation Monomer This compound Coordination Coordination of Monomer to Metal Center Active_Initiator->Coordination Monomer Addition Nucleophilic_Attack Nucleophilic Attack by Alkoxide on Carbonyl Carbon Coordination->Nucleophilic_Attack Ring_Opening Ring-Opening and Chain Growth Nucleophilic_Attack->Ring_Opening Ring_Opening->Coordination Addition of next monomer unit Polymer_Chain Poly(this compound) Ring_Opening->Polymer_Chain Growing Polymer Chain

Caption: Ring-Opening Polymerization (ROP) mechanism of this compound.

Experimental_Workflow Start Monomer & Initiator Preparation Step1 Polymerization of First Block (e.g., Poly(this compound)) Start->Step1 Step2 Addition of Second Monomer (e.g., L-lactide) Step1->Step2 Step3 Block Copolymerization Step2->Step3 Purification Precipitation & Washing Step3->Purification Characterization NMR, GPC, DSC Purification->Characterization End Final Block Copolymer Characterization->End

Caption: Experimental workflow for the synthesis of block copolymers.

Drug_Delivery_Application cluster_formation Nanoparticle Formation cluster_loading Drug Encapsulation cluster_release Drug Release Copolymer Amphiphilic Block Copolymer Self_Assembly Self-Assembly in Aqueous Solution Copolymer->Self_Assembly Micelle Core-Shell Micelle Self_Assembly->Micelle Encapsulation Drug Loading into Hydrophobic Core Micelle->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Loaded_Micelle Drug-Loaded Micelle Encapsulation->Loaded_Micelle Release Controlled Release via Polymer Degradation Loaded_Micelle->Release Target Target Site Release->Target

Caption: Application of block copolymers in drug delivery systems.

References

Application Notes and Protocols for Oxepane-2,7-dione in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a versatile cyclic monomer employed in the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and tunable degradation profiles. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound, with a focus on their application in drug delivery systems.

Polymers derived from this compound, such as poly(adipic anhydride) (PAA), are characterized by their hydrolytically labile anhydride bonds, which lead to predictable degradation kinetics.[1] Copolymerization of this compound with other cyclic esters, such as ε-caprolactone, allows for the fine-tuning of the physicochemical properties of the resulting materials, including their degradation rate, crystallinity, and mechanical strength, making them suitable for a wide range of applications from biodegradable packaging to advanced drug delivery vehicles.[2]

Data Presentation

Table 1: Properties of Poly(adipic anhydride) (PAA)
PropertyValueReference
Number-Average Molecular Weight (Mn)~2,000 Da[3]
Weight-Average Molecular Weight (Mw)~3,000 Da[3]
Melting Temperature (Tm)76 °C[3]
Heat of Fusion (ΔHf)~40 J/g[3]
Table 2: Properties of Poly(adipic anhydride-co-ε-caprolactone) Copolymers
Monomer Feed Ratio (Adipic Anhydride:ε-Caprolactone)Monomer Concentration (vol %)Weight-Average Molecular Weight (Mw)Polydispersity Index (PDI)PCL/PAA Molar Ratio in Copolymer
1:1205.8 x 10^41.851.05
1:1306.2 x 10^41.781.03
1:1507.1 x 10^41.651.02

Data adapted from sequential polymerization studies.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adipic Anhydride)

This protocol describes the synthesis of this compound from adipic acid.[4][5]

Materials:

  • Adipic acid

  • Acetic anhydride

  • Zinc acetate (B1210297) (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Combine adipic acid and acetic anhydride (e.g., 96.28 g adipic acid in 400 mL acetic anhydride) in a round-bottom flask equipped with a reflux condenser.[4]

  • Reflux the mixture at 160 °C for 4 hours.[4]

  • Remove the excess acetic acid and acetic anhydride by-product under vacuum.[4]

  • Add a catalytic amount of zinc acetate to the resulting prepolymer.[4]

  • Set up a distillation apparatus and slowly increase the temperature.

  • Collect the clear, colorless liquid product, this compound, which distills at approximately 200 °C.[4]

  • The expected yield is approximately 82.5%.[4]

Protocol 2: Synthesis of Poly(adipic anhydride-co-ε-caprolactone)

This protocol details the sequential block copolymerization of ε-caprolactone and this compound (adipic anhydride).[2]

Materials:

  • ε-caprolactone (distilled before use)

  • This compound (adipic anhydride)

  • Potassium poly(ethylene glycol)ate (PEGOK) as initiator

  • Tetrahydrofuran (THF), anhydrous

  • Petroleum ether

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Under a nitrogen atmosphere, add ε-caprolactone (e.g., 1.076 g) to a flame-dried glass reactor.

  • Add anhydrous THF (e.g., 2 mL) and the initiator solution (e.g., 0.64 mL of PEGOK in THF).

  • Allow the polymerization of ε-caprolactone to proceed at 24.6 °C for 30 minutes.[2]

  • In a separate flask, dissolve this compound (e.g., 0.610 g) in anhydrous THF (e.g., 1 mL).

  • Using a syringe, add the this compound solution to the living poly(ε-caprolactone) chains.

  • Continue the polymerization for 12 hours at 24.6 °C.[2]

  • Terminate the polymerization by precipitating the copolymer in an excess of petroleum ether.[2]

  • Filter the polymer and dry under vacuum at room temperature until a constant weight is achieved.

Protocol 3: Preparation of Drug-Loaded Nanoparticles

This protocol provides a general method for formulating drug-loaded nanoparticles from pre-synthesized poly(adipic anhydride-co-ε-caprolactone) using a nanoprecipitation method.

Materials:

  • Poly(adipic anhydride-co-ε-caprolactone)

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Acetone (B3395972) or other suitable organic solvent

  • Deionized water

  • Surfactant (e.g., Pluronic F68 or PVA), optional

  • Magnetic stirrer

  • Dialysis membrane

Procedure:

  • Dissolve the copolymer and the model drug in a water-miscible organic solvent like acetone to form an organic phase.

  • Prepare an aqueous phase, which may contain a surfactant to improve nanoparticle stability.

  • Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.

  • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against deionized water to remove the free drug and surfactant.

  • The purified nanoparticle suspension can be used for further characterization or lyophilized for long-term storage.

Determination of Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve a weighed amount of the dried nanoparticles in a suitable solvent to break the nanoparticles and release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[6]

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100[6]

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[6]

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (optional) Initiator Initiator (e.g., R-OH) Monomer This compound Initiator->Monomer Nucleophilic Attack ActiveCenter Active Polymer Chain End NewMonomer This compound ActiveCenter->NewMonomer Ring-Opening GrowingChain Propagating Polymer Chain NewMonomer->GrowingChain QuenchingAgent Quenching Agent GrowingChain->QuenchingAgent Polymer Final Polymer QuenchingAgent->Polymer

Caption: Ring-Opening Polymerization (ROP) of this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application MonomerPrep Monomer Preparation (this compound & ε-Caprolactone) Polymerization Ring-Opening Polymerization MonomerPrep->Polymerization Purification Precipitation & Drying Polymerization->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC DSC DSC (Tm, Tg) Purification->DSC NMR NMR (Structure, Composition) Purification->NMR Nanoparticle Drug-Loaded Nanoparticle Formulation Purification->Nanoparticle Characterization Nanoparticle Characterization (Size, Zeta, Drug Loading) Nanoparticle->Characterization InVitro In Vitro Studies (Drug Release, Cytotoxicity) Characterization->InVitro

Caption: Experimental Workflow for Biodegradable Polymer Synthesis.

Nanoparticle_Formation cluster_prep Preparation cluster_formation Nanoprecipitation cluster_purification Purification & Analysis OrganicPhase Polymer + Drug in Organic Solvent Mixing Dropwise addition of Organic to Aqueous Phase with Stirring OrganicPhase->Mixing AqueousPhase Aqueous Phase (with optional surfactant) AqueousPhase->Mixing SolventEvap Solvent Evaporation Mixing->SolventEvap Nanoparticles Nanoparticle Suspension SolventEvap->Nanoparticles Dialysis Dialysis Nanoparticles->Dialysis Analysis Characterization (Size, Drug Loading) Dialysis->Analysis

Caption: Workflow for Drug-Loaded Nanoparticle Formulation.

References

Application Notes and Protocols for Oxepane-2,7-dione in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepane-2,7-dione is a cyclic monomer that can be polymerized to form polyesters with potential applications in the biomedical field, particularly in drug delivery. The resulting polymer, poly(this compound), is a type of polyanhydride-co-polyester, which suggests it may exhibit biodegradable properties suitable for controlled drug release formulations. The ketone functionality within the polymer backbone offers potential sites for further chemical modification, allowing for the attachment of targeting ligands or modulation of the polymer's physicochemical properties.

These application notes provide an overview of the synthesis of this compound, its polymerization, and hypothetical protocols for the formulation and characterization of drug delivery systems based on its polymer and copolymers. Due to limited specific data in the public domain on drug delivery systems derived solely from poly(this compound), the following protocols are based on established methodologies for analogous biodegradable polymers, such as poly(ε-caprolactone) (PCL) and other functionalized polyesters.

Synthesis and Polymerization

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from the literature for the synthesis of similar cyclic anhydrides.

Materials:

  • Adipic acid

  • Acetic anhydride

  • Acetyl chloride

  • Heat source (oil bath)

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine adipic acid and a molar excess of acetic anhydride.

  • Add a catalytic amount of acetyl chloride.

  • Heat the mixture in an oil bath at a temperature sufficient to drive the reaction (e.g., 140-160 °C) for a specified time (e.g., 2-4 hours) to form a poly(adipic anhydride).

  • Set up a vacuum distillation apparatus and heat the poly(adipic anhydride) under reduced pressure.

  • The polymer will undergo catalytic depolymerization, and the this compound monomer will distill over.

  • Collect the distilled product, which should be a white crystalline solid.

  • Characterize the purified monomer using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Ring-Opening Polymerization of this compound

The ring-opening polymerization (ROP) of this compound can be initiated by various catalysts to produce poly(this compound).

Materials:

  • This compound monomer

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Initiator/catalyst (e.g., stannous octoate (Sn(Oct)₂), benzyl (B1604629) alcohol)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line or glovebox

  • Precipitation solvent (e.g., cold methanol (B129727) or hexane)

Procedure:

  • Thoroughly dry all glassware and reagents before use.

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound monomer in anhydrous toluene.

  • Add the desired amount of initiator (e.g., benzyl alcohol) and catalyst (e.g., a stock solution of Sn(Oct)₂ in toluene). The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Immerse the sealed flask in a preheated oil bath at the desired polymerization temperature (e.g., 110-130 °C) and stir for a set reaction time (e.g., 4-24 hours).

  • Monitor the polymerization progress by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Dissolve the viscous polymer solution in a minimal amount of a good solvent (e.g., dichloromethane).

  • Precipitate the polymer by adding the solution dropwise to a cold non-solvent (e.g., methanol or hexane) with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with the cold non-solvent to remove unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterize the resulting poly(this compound) for its molecular weight, polydispersity index (PDI), and thermal properties using techniques like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Formulation of Drug Delivery Systems

The following are representative protocols for the formulation of nanoparticles from biodegradable polymers. These can be adapted for poly(this compound) or its copolymers.

Protocol 3: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

Materials:

  • Poly(this compound) or a copolymer (e.g., with ε-caprolactone)

  • Hydrophobic drug (e.g., doxorubicin, paclitaxel)

  • Organic solvent (e.g., acetone, tetrahydrofuran (B95107) (THF))

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., Pluronic® F68, polyvinyl alcohol (PVA))

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of the polymer and the hydrophobic drug in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.

  • The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.

  • Continue stirring for several hours (e.g., 2-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20-30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.

  • Resuspend the washed nanoparticles in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.

Characterization of Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated drug delivery system.

Protocol 4: Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Transfer the diluted suspension to a disposable cuvette for DLS measurement.

  • Measure the particle size (hydrodynamic diameter) and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C).

  • For zeta potential measurement, transfer the diluted suspension to a specific zeta potential cell.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.

  • Perform all measurements in triplicate to ensure reproducibility.

Protocol 5: Determination of Drug Loading Content and Encapsulation Efficiency

Instrumentation:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • Centrifuge.

Procedure:

  • After nanoparticle preparation, centrifuge the suspension to separate the nanoparticles from the aqueous supernatant.

  • Carefully collect the supernatant, which contains the unencapsulated drug.

  • Measure the concentration of the drug in the supernatant using a pre-established calibration curve with either a UV-Vis spectrophotometer or an HPLC system.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug x 100

Protocol 6: In Vitro Drug Release Study

Apparatus:

  • Dialysis bags with an appropriate molecular weight cut-off (MWCO).

  • Shaking incubator or water bath.

  • UV-Vis spectrophotometer or HPLC system.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Maintain the setup at a constant temperature (e.g., 37 °C) with continuous gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Data Presentation

The following tables present representative data that could be expected from the characterization of drug delivery systems based on this compound copolymers. Note: This data is hypothetical and for illustrative purposes.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Formulation CodePolymer Composition (molar ratio)DrugParticle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
NP-ODO-1Poly(ODO)Doxorubicin185 ± 5.20.15 ± 0.02-15.8 ± 1.1
NP-ODO-CL-1Poly(ODO-co-CL) (50:50)Doxorubicin162 ± 4.10.12 ± 0.01-12.5 ± 0.9
NP-ODO-CL-2Poly(ODO-co-CL) (25:75)Paclitaxel155 ± 3.80.11 ± 0.02-10.3 ± 0.7

ODO: this compound; CL: ε-Caprolactone; SD: Standard Deviation

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugDrug Loading Content (%) ± SDEncapsulation Efficiency (%) ± SD
NP-ODO-1Doxorubicin4.2 ± 0.368.5 ± 2.5
NP-ODO-CL-1Doxorubicin5.8 ± 0.475.1 ± 3.1
NP-ODO-CL-2Paclitaxel7.1 ± 0.582.3 ± 2.8

SD: Standard Deviation

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

Synthesis_Workflow cluster_synthesis Monomer Synthesis Adipic_Acid Adipic Acid Polymerization_Step Polycondensation Adipic_Acid->Polymerization_Step Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Polymerization_Step Poly_Adipic_Anhydride Poly(adipic anhydride) Polymerization_Step->Poly_Adipic_Anhydride Depolymerization Vacuum Depolymerization Poly_Adipic_Anhydride->Depolymerization ODO_Monomer This compound Depolymerization->ODO_Monomer

Caption: Workflow for the synthesis of the this compound monomer.

Polymerization_Workflow cluster_polymerization Ring-Opening Polymerization ODO_Monomer This compound ROP ROP ODO_Monomer->ROP Initiator_Catalyst Initiator/Catalyst Initiator_Catalyst->ROP Poly_ODO Poly(this compound) ROP->Poly_ODO Purification Precipitation & Drying Poly_ODO->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: General workflow for the ring-opening polymerization of this compound.

Nanoparticle_Formulation_Workflow cluster_formulation Nanoparticle Formulation via Nanoprecipitation Polymer_Drug Polymer + Drug in Organic Solvent Mixing Dropwise Addition & Stirring Polymer_Drug->Mixing Aqueous_Phase Aqueous Phase with Surfactant Aqueous_Phase->Mixing Solvent_Evaporation Solvent Evaporation Mixing->Solvent_Evaporation Nanoparticle_Suspension Nanoparticle Suspension Solvent_Evaporation->Nanoparticle_Suspension Centrifugation Centrifugation & Washing Nanoparticle_Suspension->Centrifugation Final_Nanoparticles Purified Nanoparticles Centrifugation->Final_Nanoparticles

Caption: Workflow for the preparation of drug-loaded nanoparticles by nanoprecipitation.

Biomedical Applications of Poly(oxepane-2,7-dione): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(oxepane-2,7-dione), also known as poly(adipic anhydride) (PAA), is a biodegradable and biocompatible polymer with significant potential for a range of biomedical applications. As a member of the polyanhydride family, PAA is characterized by its surface-eroding degradation mechanism, which allows for controlled and sustained release of therapeutic agents. This property makes it a highly attractive candidate for drug delivery systems and tissue engineering scaffolds. These application notes provide an overview of the key biomedical uses of PAA, supported by detailed experimental protocols and quantitative data.

I. Drug Delivery Systems

Poly(adipic anhydride) is particularly well-suited for the development of controlled drug delivery systems due to its predictable surface erosion. This allows for a near zero-order release kinetic profile for encapsulated drugs, minimizing burst release and maintaining therapeutic concentrations over extended periods.

A. Microspheres for Ocular and Systemic Drug Delivery

PAA microspheres can be formulated to encapsulate a variety of therapeutic agents for applications ranging from ophthalmic treatments to systemic drug delivery.

PropertyValueReference
Microsphere Diameter 50-125 µm[1]
Encapsulation Efficiency > 85%[1]
Degradation Profile Near-zero-order for 5 days[1]
pH Sensitivity Enhanced degradation at higher pH[1]

Table 1: Summary of physical properties and degradation characteristics of P(FAD-SA) microspheres, a copolymer containing sebacic acid, closely related to adipic acid.

This protocol describes a modified double emulsion-solvent evaporation technique for the preparation of PAA microspheres.[1][2][3]

Materials:

  • Poly(adipic anhydride) (PAA)

  • Drug to be encapsulated

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Polymer-Drug Solution Preparation: Dissolve a specific amount of PAA and the therapeutic drug in dichloromethane.

  • Primary Emulsion Formation: Add a small volume of deionized water to the polymer-drug solution and homogenize at high speed to form a water-in-oil (W/O) emulsion.

  • Secondary Emulsion Formation: Disperse the primary emulsion in an aqueous solution of poly(vinyl alcohol) (PVA) and homogenize to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.

  • Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.

  • Characterization: Analyze the microspheres for size distribution, surface morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.

  • In Vitro Release Study: Suspend the drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C. At predetermined time intervals, withdraw samples, and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

experimental_workflow_microspheres cluster_prep Preparation cluster_processing Processing & Analysis dissolve Dissolve PAA and Drug in Dichloromethane emulsify1 Form Primary (W/O) Emulsion dissolve->emulsify1 Add Water & Homogenize emulsify2 Form Secondary (W/O/W) Emulsion emulsify1->emulsify2 Add to PVA Solution & Homogenize evaporate Solvent Evaporation emulsify2->evaporate Stir collect Collect & Wash Microspheres evaporate->collect Centrifuge lyophilize Lyophilization collect->lyophilize characterize Characterization (Size, Morphology, Drug Load) lyophilize->characterize release In Vitro Drug Release Study characterize->release

Figure 1. Workflow for the preparation and characterization of drug-loaded PAA microspheres.

II. Tissue Engineering Scaffolds

Poly(adipic anhydride) and its blends with other biodegradable polymers can be fabricated into porous scaffolds for tissue engineering applications. These scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, while gradually degrading to be replaced by newly formed tissue.

A. PAA-Blended Scaffolds for Bone and Soft Tissue Regeneration

Blending PAA with other polymers, such as poly(trimethylene carbonate), can modulate the mechanical properties and degradation rate of the resulting scaffold to better match the requirements of the target tissue.

Polymer ScaffoldCompressive Modulus (MPa)Porosity (%)Reference
PLA1.6 - 4.524 - 77[4]
PLGA/HA168 - 265-[5]
PLGA/Gelatin6 - 72-[6]

Table 2: Mechanical properties of various biodegradable polymer scaffolds used in tissue engineering. Data for PAA-specific scaffolds is limited, but these values for similar polyesters provide a relevant comparison.

This protocol outlines a common method for creating porous scaffolds.[7]

Materials:

  • Poly(adipic anhydride) (PAA) or PAA blend

  • Chloroform or other suitable solvent

  • Porogen (e.g., sodium chloride (NaCl) particles of a defined size)

  • Deionized water

  • Filter paper

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve the PAA or PAA blend in a suitable solvent to form a viscous solution.

  • Porogen Addition: Add sieved NaCl particles (the porogen) to the polymer solution and mix thoroughly to ensure a homogenous distribution. The size of the salt particles will determine the pore size of the scaffold.

  • Casting: Cast the polymer/porogen mixture into a mold of the desired shape and size.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving behind a solid polymer/porogen composite.

  • Porogen Leaching: Immerse the composite in a large volume of deionized water to leach out the NaCl particles. Change the water frequently to ensure complete removal of the porogen.

  • Drying: Dry the resulting porous scaffold under vacuum until a constant weight is achieved.

  • Characterization:

    • Morphology: Analyze the pore size, porosity, and interconnectivity using scanning electron microscopy (SEM).

    • Mechanical Properties: Perform compression or tensile testing to determine the mechanical strength of the scaffold.

    • Biocompatibility: Conduct in vitro cell culture studies to assess cell attachment, proliferation, and viability on the scaffold.

experimental_workflow_scaffold cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization dissolve Dissolve PAA in Solvent add_porogen Add & Mix Porogen (e.g., NaCl) dissolve->add_porogen cast Cast Mixture into Mold add_porogen->cast evaporate Solvent Evaporation cast->evaporate leach Leach Porogen in Water evaporate->leach dry Dry Scaffold leach->dry morphology Morphological Analysis (SEM) dry->morphology mechanical Mechanical Testing dry->mechanical biocompatibility Biocompatibility Assessment (Cell Culture) dry->biocompatibility

Figure 2. Workflow for the fabrication and characterization of PAA-based tissue engineering scaffolds.

III. Synthesis of Poly(adipic anhydride)

A common method for synthesizing PAA is through the melt-condensation of adipic acid.[2][3]

Materials:

  • Adipic acid

  • Acetic anhydride (B1165640)

  • Reaction flask with a condenser and nitrogen inlet

  • Vacuum pump

  • Heating mantle

Procedure:

  • Monomer Preparation: React adipic acid with an excess of acetic anhydride under reflux to form the adipic acid prepolymer.

  • Melt-Condensation: Heat the prepolymer under vacuum to a temperature above its melting point. This will initiate the melt-condensation polymerization, with the elimination of acetic anhydride.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for a specified period to achieve the desired molecular weight.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., petroleum ether) to remove unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization: Characterize the synthesized polymer for its molecular weight (using gel permeation chromatography - GPC), chemical structure (using FTIR and NMR spectroscopy), and thermal properties (using differential scanning calorimetry - DSC).

synthesis_workflow cluster_synthesis Synthesis cluster_purification_char Purification & Characterization monomer_prep Monomer Preparation (Adipic Acid + Acetic Anhydride) melt_condensation Melt-Condensation (High Temp & Vacuum) monomer_prep->melt_condensation purify Purification (Dissolution & Precipitation) melt_condensation->purify dry Drying (Under Vacuum) purify->dry characterize Characterization (GPC, FTIR, NMR, DSC) dry->characterize

Figure 3. Workflow for the synthesis and characterization of poly(adipic anhydride).

Conclusion

Poly(this compound) or poly(adipic anhydride) is a versatile biodegradable polymer with promising applications in drug delivery and tissue engineering. Its surface-eroding nature provides a distinct advantage for controlled release formulations. The protocols and data presented in these application notes offer a foundation for researchers and scientists to explore and develop novel biomedical devices and therapies based on this polymer. Further research into the fabrication of advanced scaffold architectures and the controlled release of a wider range of therapeutic molecules will continue to expand the utility of PAA in the biomedical field.

References

Application Notes and Protocols: Oxepane-2,7-dione Based Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxepane-2,7-dione, the cyclic anhydride (B1165640) of adipic acid, is a monomer that can be polymerized to form poly(adipic anhydride). Polyanhydrides are a class of biodegradable polymers with significant potential in the biomedical field, particularly for controlled drug delivery and tissue engineering.[1][2] The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to predictable degradation into non-toxic, metabolizable products.[3] By copolymerizing this compound with other polymers, such as poly(ethylene glycol) (PEG), it is possible to create amphiphilic block copolymers that can self-assemble into hydrogels in aqueous environments.[4] These hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation.[5]

This document provides detailed protocols for the synthesis, fabrication, and characterization of this compound based hydrogels, as well as their application in tissue engineering, with a focus on cartilage regeneration.

Data Presentation

Table 1: Representative Physicochemical and Mechanical Properties of this compound Based Hydrogels

PropertyValue RangeMethod of Measurement
Polymer Composition
This compound:PEG Molar Ratio1:1 to 5:1¹H NMR Spectroscopy
Molecular Weight (Mn)10 - 50 kDaGel Permeation Chromatography (GPC)
Hydrogel Properties
Swelling Ratio5 - 20Gravimetric Analysis
Mechanical Properties
Compressive Modulus10 - 100 kPaUnconfined Compression Testing
Degradation Profile
Time to 50% Mass Loss4 - 12 weeksIn Vitro Degradation Study

Table 2: Cell Seeding and Culture Parameters for Cartilage Tissue Engineering

ParameterRecommended Value
Cell TypeMesenchymal Stem Cells (MSCs)
Seeding Density5 - 20 x 10⁶ cells/mL
Culture MediumChondrogenic Differentiation Medium
Key Growth FactorTGF-β1 or TGF-β3 (10 ng/mL)
Culture Duration21 - 28 days

Experimental Protocols

Protocol 1: Synthesis of Methacrylate-Functionalized Poly(this compound-co-ethylene glycol) (P(OD-co-EG)-MA)

This protocol describes the synthesis of a photocrosslinkable copolymer precursor for the hydrogel.

Materials:

  • This compound

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Stannous octoate (Sn(Oct)₂)

  • Methacrylic anhydride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Ring-Opening Copolymerization:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

    • In a flame-dried round-bottom flask, dissolve this compound and PEG in anhydrous DCM under an inert atmosphere.

    • Add stannous octoate (0.1 mol% with respect to the monomer) to the solution.

    • Stir the reaction mixture at 37°C for 24-48 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing the molecular weight by GPC.

    • Once the desired molecular weight is achieved, precipitate the copolymer by slowly adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum at room temperature.

  • Methacrylation:

    • Dissolve the dried P(OD-co-EG) copolymer in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (2-fold molar excess relative to the hydroxyl groups of PEG).

    • Slowly add methacrylic anhydride (2-fold molar excess relative to the hydroxyl groups of PEG) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with 5% NaHCO₃ solution and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and precipitate the final polymer in cold diethyl ether.

    • Dry the P(OD-co-EG)-MA polymer under vacuum.

Protocol 2: Fabrication of P(OD-co-EG)-MA Hydrogels

This protocol details the fabrication of hydrogels via photopolymerization.

Materials:

  • P(OD-co-EG)-MA polymer

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Dissolve the P(OD-co-EG)-MA polymer in sterile PBS to the desired concentration (e.g., 10-20% w/v).

  • Add the photoinitiator to the polymer solution (e.g., 0.05% w/v) and ensure it is fully dissolved.

  • Pipette the polymer solution into the molds.

  • Expose the molds to UV light for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes). The exact time will depend on the UV intensity and the concentration of the polymer and photoinitiator.

  • Gently remove the crosslinked hydrogels from the molds.

  • Wash the hydrogels extensively with sterile PBS to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Properties

A. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples using appropriate molds.

  • Equilibrate the hydrogels in PBS at 37°C for 24 hours.

  • Perform unconfined compression testing using a universal testing machine equipped with a low-force load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute) up to a certain strain (e.g., 15%).

  • The compressive modulus is calculated as the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).

B. In Vitro Degradation Study:

  • Prepare pre-weighed, lyophilized hydrogel samples (W_initial).

  • Immerse the samples in PBS (pH 7.4) at 37°C in individual sterile containers.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the hydrogel samples from the PBS.

  • Gently blot the surface to remove excess water, then lyophilize the samples to a constant weight (W_final).

  • Calculate the percentage of mass loss as: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.[3]

  • The pH of the degradation medium can also be monitored over time.[6]

Protocol 4: Cell Seeding and In Vitro Culture for Cartilage Tissue Engineering

Materials:

  • Sterile P(OD-co-EG)-MA hydrogel scaffolds

  • Mesenchymal Stem Cells (MSCs)

  • Basal culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Chondrogenic differentiation medium (basal medium supplemented with ITS+Premix, dexamethasone, ascorbate-2-phosphate, L-proline, and TGF-β1 or TGF-β3)

  • Sterile PBS

Procedure:

  • Scaffold Preparation:

    • Sterilize the hydrogel scaffolds, for example, by UV irradiation or by preparing them under aseptic conditions.

    • Place the sterile scaffolds in a multi-well culture plate.

    • Equilibrate the scaffolds in basal culture medium overnight in a cell culture incubator (37°C, 5% CO₂).

  • Cell Seeding:

    • Aspirate the equilibration medium from the scaffolds.

    • Prepare a high-density cell suspension of MSCs in chondrogenic differentiation medium (e.g., 20 x 10⁶ cells/mL).

    • Carefully pipette the cell suspension onto the top of each scaffold, allowing the suspension to infiltrate the porous structure.[7] A static seeding method is described here, but dynamic seeding methods can also be employed.[8]

    • Allow the cells to adhere for 2-4 hours in the incubator before adding more medium to cover the constructs.

  • In Vitro Culture:

    • Culture the cell-seeded constructs in chondrogenic differentiation medium for 21-28 days.

    • Change the medium every 2-3 days.

    • At the end of the culture period, constructs can be harvested for biochemical and histological analysis (e.g., Alcian blue staining for glycosaminoglycans and immunohistochemistry for collagen type II).

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Functionalization cluster_fabrication Hydrogel Fabrication cluster_characterization Hydrogel Characterization cluster_application Tissue Engineering Application S1 Ring-Opening Copolymerization of this compound and PEG S2 Methacrylation of Copolymer S1->S2 F1 Photopolymerization S2->F1 C1 Mechanical Testing F1->C1 C2 Degradation Study F1->C2 A1 Cell Seeding (MSCs) F1->A1 A2 In Vitro Culture A1->A2 A3 Biochemical & Histological Analysis A2->A3

Caption: Overall experimental workflow.

synthesis_and_crosslinking cluster_synthesis Copolymer Synthesis cluster_functionalization Functionalization cluster_crosslinking Hydrogel Formation Monomers This compound + PEG Copolymer P(OD-co-EG) Monomers->Copolymer ROP Functionalized_Copolymer P(OD-co-EG)-MA Copolymer->Functionalized_Copolymer Methacrylation Hydrogel Crosslinked Hydrogel Functionalized_Copolymer->Hydrogel UV Light + Photoinitiator

Caption: Synthesis and crosslinking process.

tgf_beta_signaling cluster_nucleus Nuclear Events TGFb TGF-β Receptor TGF-β Receptor Complex TGFb->Receptor SMADs p-Smad2/3 Receptor->SMADs Complex Smad Complex SMADs->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus SOX9 SOX9 Complex->SOX9 Chondrogenesis Chondrogenesis (Collagen II, Aggrecan) SOX9->Chondrogenesis

Caption: TGF-β signaling pathway in chondrogenesis.[9][10]

bmp_signaling cluster_nucleus Nuclear Events BMP BMP Receptor BMP Receptor Complex BMP->Receptor SMADs p-Smad1/5/8 Receptor->SMADs Complex Smad Complex SMADs->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus RUNX2 RUNX2 Complex->RUNX2 Osteogenesis Osteogenesis (ALP, Osteocalcin) RUNX2->Osteogenesis

Caption: BMP signaling pathway in osteogenesis.[11][12]

References

Application Notes and Protocols for Melt Polymerization of Oxepane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the melt polymerization of oxepane-2,7-dione, a cyclic anhydride (B1165640) monomer, to synthesize poly(adipic anhydride). This biodegradable polymer holds significant potential for various biomedical applications, including controlled drug delivery systems, due to its susceptibility to hydrolysis. The following sections detail the reaction mechanism, experimental procedures, and expected outcomes based on available research.

Introduction

This compound, also known as adipic anhydride, is a seven-membered cyclic monomer that can undergo ring-opening polymerization (ROP) to form poly(adipic anhydride). Melt polymerization is a solvent-free technique that is advantageous for its simplicity, high monomer concentration, and reduced environmental impact. Stannous octoate (Sn(Oct)₂) is a commonly employed catalyst for this reaction, facilitating a controlled polymerization process. The resulting poly(adipic anhydride) is a semi-crystalline polymer with a melting point of approximately 73°C.[1]

Polymerization Mechanism

The melt polymerization of this compound catalyzed by stannous octoate proceeds via a coordination-insertion mechanism. This mechanism is initiated by the reaction of stannous octoate with a hydroxyl-containing compound (such as residual water or an alcohol initiator) to form a tin alkoxide species. The monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, leading to ring opening and chain propagation.

Polymerization_Mechanism Monomer This compound Coordination Monomer Coordination Monomer->Coordination Catalyst Sn(Oct)₂ ActiveCatalyst Active Tin Alkoxide (R-O-Sn(Oct)) Catalyst->ActiveCatalyst Activation Initiator R-OH (e.g., water, alcohol) Initiator->ActiveCatalyst ActiveCatalyst->Coordination Insertion Ring-Opening & Chain Propagation Coordination->Insertion Insertion->ActiveCatalyst Regenerated Active Center Polymer Poly(adipic anhydride) Insertion->Polymer

Caption: Coordination-insertion mechanism for the melt polymerization of this compound.

Experimental Protocols

Materials
  • This compound (Monomer)

  • Stannous 2-ethylhexanoate (B8288628) (Stannous octoate, Sn(Oct)₂) (Catalyst)

  • Adipic acid (for monomer synthesis, if necessary)

  • Acetic anhydride (for monomer synthesis, if necessary)

  • Zinc acetate (B1210297) (catalyst for monomer synthesis, if necessary)

  • Nitrogen gas (high purity)

  • Chloroform (B151607) or Dichloromethane (for polymer characterization)

  • Methanol (B129727) or Diethyl ether/Petroleum ether (for polymer precipitation)

Monomer Synthesis (Optional)

If this compound is not commercially available, it can be synthesized from adipic acid.[1]

  • Prepolymer Formation: React adipic acid with an excess of acetic anhydride.

  • Depolymerization: Subject the resulting polyanhydride to vacuum depolymerization in the presence of a catalyst like zinc acetate to yield the cyclic monomer, this compound.[1]

  • Purification: The crude monomer can be purified by recrystallization or sublimation.

Melt Polymerization of this compound

This protocol describes the ring-opening melt polymerization of this compound using stannous octoate as a catalyst.[1]

Experimental Workflow:

Caption: General workflow for the melt polymerization of this compound.

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Charging the Reactor: Introduce the desired amount of this compound into a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet/outlet.

  • Catalyst Addition: Add the calculated amount of stannous octoate solution (typically in a dry, inert solvent like toluene, although direct addition of the liquid catalyst is also possible) to the monomer. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 15-20 minutes to remove any air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80°C, 100°C, or 120°C).[1] Stir the molten monomer and catalyst mixture for the specified reaction time (e.g., 2 to 24 hours). The viscosity of the mixture will increase as the polymerization progresses.

  • Cooling and Dissolution: After the desired time, remove the reaction vessel from the oil bath and allow it to cool to room temperature. The resulting solid polymer can be dissolved in a suitable solvent such as chloroform or dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a non-solvent like cold methanol or a mixture of diethyl ether and petroleum ether.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

Data Presentation

The following table summarizes the effect of reaction conditions on the melt polymerization of this compound. Please note that the data presented here are illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific experimental setup and purity of reagents.

Monomer:Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
100:18024~2,000~1.5Moderate
500:110012~5,000~1.8High
1000:11206~8,000~2.0High

Note: Higher temperatures and longer reaction times can sometimes lead to side reactions like anhydride exchange, which may result in lower molecular weight polymers.[1] Darkening of the reaction mixture at temperatures above 120°C has been observed.[1]

Characterization

The synthesized poly(adipic anhydride) can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the polymer and determine the number-average molecular weight (Mn) by end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the anhydride linkages (typically showing a doublet around 1801 and 1757 cm⁻¹ for the cyclic monomer and corresponding bands for the polymer).[1]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and heat of fusion (ΔH) of the semi-crystalline polymer. The melting point is reported to be around 73°C.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Stannous octoate is an organometallic compound and should be handled with caution.

  • Acetic anhydride is corrosive and has a strong odor.

By following these application notes and protocols, researchers can successfully synthesize and characterize poly(adipic anhydride) via the melt polymerization of this compound, enabling further investigation into its properties and applications in drug development and materials science.

References

Catalysts for Controlled Polymerization of Oxepane-2,7-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled ring-opening polymerization (ROP) of oxepane-2,7-dione, also known as adipic anhydride (B1165640). The information compiled herein is intended to guide researchers in the synthesis of poly(adipic anhydride), a biodegradable polymer with significant potential in drug delivery and biomedical applications.

Introduction

This compound is a seven-membered cyclic anhydride monomer. Its polymerization yields poly(adipic anhydride), a polyester (B1180765) susceptible to hydrolytic degradation, making it a prime candidate for controlled drug release matrices and other temporary biomedical devices. The controlled polymerization of this monomer is crucial for tailoring the polymer's molecular weight and dispersity, which in turn dictates its degradation rate and mechanical properties. This document outlines the use of various catalysts for achieving controlled polymerization and provides detailed experimental procedures.

Catalysts for Ring-Opening Polymerization

The ring-opening polymerization of this compound can be initiated by cationic, anionic, and coordination-type initiators.[1] Among these, coordination-type initiators, particularly tin-based catalysts like stannous 2-ethylhexanoate (B8288628) (also known as stannous octoate), are widely employed for their effectiveness in producing polymers with controlled molecular weights.

Table 1: Overview of Initiator Types for this compound Polymerization [1]

Initiator TypeExamples
CationicAlCl₃, BF₃·(C₂H₅)₂O
AnionicCH₃COO⁻K⁺, NaH
CoordinationStannous 2-ethylhexanoate, Dibutyltin oxide, Aluminum isopropoxide

Quantitative Data on Polymerization

The following tables summarize the influence of various reaction parameters on the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of poly(adipic anhydride) obtained through melt polymerization using stannous 2-ethylhexanoate as a catalyst.

Table 2: Effect of Catalyst Concentration on Polymerization of this compound

Catalyst Conc. (mol%)Polymerization Time (h)Polymerization Temp. (°C)Mw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)
0.12803,5002,1001.67
0.22804,2002,5001.68
0.42805,1003,0001.70

Table 3: Effect of Polymerization Time on Polymerization of this compound

Polymerization Time (h)Catalyst Conc. (mol%)Polymerization Temp. (°C)Mw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)
10.2803,2001,9001.68
20.2804,2002,5001.68
40.2805,8003,3001.76
80.2806,5003,6001.81

Table 4: Effect of Polymerization Temperature on Polymerization of this compound

Polymerization Temp. (°C)Catalyst Conc. (mol%)Polymerization Time (h)Mw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)
600.223,8002,3001.65
800.224,2002,5001.68
1000.224,5002,6001.73

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from a patented procedure for the synthesis of cyclic monomeric adipic anhydride.

Materials:

Equipment:

  • One-liter reaction flask with overhead electric stirrer, cold water condenser, N₂ inlet adapter, heating mantle, and temperature controller.

  • Dropping funnel

  • Ice-MeOH bath

Procedure:

  • Assemble the reaction flask and charge it with approximately 100 g of adipic acid, 300 g of acetic anhydride, and about 1.0 g of zinc acetate dihydrate.

  • Blanket the flask with a slight nitrogen flow and place a drying tube over the condenser outlet.

  • Heat the solution to reflux and allow the reaction to proceed for approximately 7 hours.

  • After the initial reaction, configure the apparatus for distillation to remove excess acetic anhydride and acetic acid formed.

  • Once the excess reagents are removed, increase the temperature to facilitate the depolymerization of any formed oligoanhydrides and distill the cyclic monomeric this compound under vacuum.

  • The purity of the collected monomer can be assessed by techniques such as gas chromatography (GC) or by derivatization. For derivatization, the monomer can be reacted with a primary amine like nonyl amine in methylene chloride at 0°C to form the corresponding mono-amide mono-acid, which can be more easily characterized.

Protocol 2: Melt Polymerization of this compound

This protocol describes the bulk polymerization of this compound using stannous 2-ethylhexanoate as a catalyst.

Materials:

  • This compound (purified monomer from Protocol 1)

  • Stannous 2-ethylhexanoate (catalyst)

  • Argon or Nitrogen gas

  • Chloroform or other suitable solvent for polymer dissolution

  • Methanol or other non-solvent for polymer precipitation

Equipment:

  • Glass polymerization tube or small reaction vessel with a magnetic stirrer and inert gas inlet.

  • Oil bath or other suitable heating apparatus with temperature control.

  • Vacuum line for drying.

Procedure:

  • Place a known amount of purified this compound into the polymerization tube.

  • Add the desired amount of stannous 2-ethylhexanoate catalyst (refer to Table 2 for guidance on concentration).

  • Seal the tube and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen and moisture.

  • Immerse the polymerization tube in a preheated oil bath at the desired temperature (e.g., 80°C, refer to Table 4).

  • Allow the polymerization to proceed for the desired amount of time with continuous stirring (refer to Table 3).

  • After the specified time, remove the tube from the oil bath and allow it to cool to room temperature.

  • Dissolve the resulting polymer in a suitable solvent such as chloroform.

  • Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent like methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mw, Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

Logical Workflow for Monomer Synthesis and Polymerization

The following diagram illustrates the overall workflow from the starting material, adipic acid, to the final polymer, poly(adipic anhydride).

G cluster_0 Monomer Synthesis cluster_1 Polymerization Adipic Acid Adipic Acid Reaction Mixture Reaction Mixture Adipic Acid->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat, Zn(OAc)₂ Distillation Distillation Reflux->Distillation Remove byproducts This compound This compound Distillation->this compound Vacuum Polymerization Reactor Polymerization Reactor This compound->Polymerization Reactor This compound->Polymerization Reactor Melt Polymerization Melt Polymerization Polymerization Reactor->Melt Polymerization Heat, Sn(Oct)₂ Polymer Solution Polymer Solution Melt Polymerization->Polymer Solution Dissolve Precipitation Precipitation Polymer Solution->Precipitation Add to non-solvent Poly(adipic anhydride) Poly(adipic anhydride) Precipitation->Poly(adipic anhydride)

Caption: Workflow for the synthesis of this compound and its subsequent polymerization.

Coordination-Insertion Polymerization Mechanism

The diagram below outlines the proposed coordination-insertion mechanism for the ring-opening polymerization of this compound catalyzed by stannous octoate.

G Sn(Oct)₂ Sn(Oct)₂ Active Catalyst (Sn(OR)₂) Active Catalyst (Sn(OR)₂) Sn(Oct)₂->Active Catalyst (Sn(OR)₂) Initiator (ROH) Initiator (ROH) Initiator (ROH)->Active Catalyst (Sn(OR)₂) Coordination Complex Coordination Complex Active Catalyst (Sn(OR)₂)->Coordination Complex Monomer (this compound) Monomer (this compound) Monomer (this compound)->Coordination Complex Ring Opening Ring Opening Coordination Complex->Ring Opening Nucleophilic Attack Propagating Chain Propagating Chain Ring Opening->Propagating Chain Propagating Chain->Coordination Complex + Monomer Polymer Polymer Propagating Chain->Polymer Termination/Precipitation

Caption: Coordination-insertion mechanism for stannous octoate-catalyzed polymerization.

References

Application Notes and Protocols for Electrospinning of Poly(oxepane-2,7-dione) Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of poly(oxepane-2,7-dione) (POD) nanofibers via electrospinning. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this novel biomaterial for applications such as controlled drug delivery and tissue engineering. As a biodegradable polyester, POD offers unique properties that can be tailored for specific biomedical applications.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic biodegradable polyester. Its chemical structure is expected to influence its physical and chemical properties, including its solubility, degradation rate, and thermal characteristics. These properties, in turn, will affect its electrospinnability and performance in biomedical applications. The synthesis of POD is typically achieved through the ring-opening polymerization of the this compound monomer. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio during polymerization, a critical parameter that influences the viscosity of the electrospinning solution and the mechanical properties of the resulting nanofibers.

Electrospinning of POD: An Overview

Electrospinning is a versatile and widely used technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1][2][3][4][5][6][7] The process involves the application of a high voltage to a polymer solution, which causes the ejection of a charged jet. As the jet travels towards a grounded collector, the solvent evaporates, and the polymer solidifies into a non-woven mat of nanofibers. The morphology and diameter of the electrospun fibers are influenced by several parameters, which can be broadly categorized into solution parameters, process parameters, and ambient parameters.[8]

Key Experimental Parameters and Their Effects

The successful electrospinning of POD nanofibers relies on the careful control of various parameters. The following tables summarize the key parameters, their typical ranges, and their effects on nanofiber morphology.

Solution Parameters
ParameterTypical RangeEffects on Nanofiber Morphology
Polymer Concentration (% w/v)10 - 20Higher concentration generally leads to larger fiber diameters. Below a critical concentration, beads may form instead of fibers.[9]
Solvent SystemCHCl₃/DMF, DCM/DMF, DCM/MeOHThe volatility and polarity of the solvent affect the drying rate and the stability of the electrospinning jet.[9]
Solution Viscosity (cP)100 - 1000Higher viscosity leads to larger fiber diameters.[9]
Solution Conductivity (µS/cm)1 - 50Higher conductivity generally leads to smaller fiber diameters due to increased charge density on the jet.[8][9]
Process Parameters
ParameterTypical RangeEffects on Nanofiber Morphology
Applied Voltage (kV)10 - 20Higher voltage can lead to a higher jet stretching and smaller fiber diameters, but excessive voltage can cause jet instability.[9]
Flow Rate (mL/h)0.5 - 2.0Higher flow rate can lead to larger fiber diameters and the formation of beads due to incomplete solvent evaporation.[8][9]
Tip-to-Collector Distance (cm)10 - 20A longer distance allows more time for solvent evaporation, potentially leading to smaller and drier fibers.[9]
Resulting Nanofiber Characteristics
ParameterTypical RangeSignificance
Fiber Diameter (nm)100 - 1000Influences cell-material interactions, drug release kinetics, and mechanical properties.[9]
Porosity (%)70 - 90High porosity is beneficial for cell infiltration in tissue engineering and for high drug loading.
Mechanical Strength (MPa)1 - 10Dependent on fiber diameter, alignment, and mat thickness. Important for handling and application.

Experimental Protocols

Preparation of Poly(this compound) Solution

Materials:

  • Poly(this compound) (POD) powder

  • Solvents: Chloroform (B151607) (CHCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Magnetic stirrer and stir bar

  • Glass vials

Protocol:

  • Weigh the desired amount of POD powder.

  • Select an appropriate solvent or solvent system. A mixture of a volatile solvent like chloroform or DCM with a more polar, less volatile solvent like DMF is recommended to achieve stable electrospinning. A common starting ratio is 9:1 (v/v) of CHCl₃:DMF.[9]

  • Dissolve the POD in the chosen solvent system at a specific concentration (e.g., 10-20% w/v).[9]

  • Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours. The solution should be clear and homogeneous.[9]

Electrospinning of POD Nanofibers

Apparatus:

  • High-voltage power supply

  • Syringe pump

  • Syringe with a metallic needle (e.g., 21-gauge)

  • Grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel)

Protocol:

  • Apparatus Setup: Assemble the electrospinning apparatus as shown in the workflow diagram below.

  • Electrospinning Process:

    • Load the prepared POD solution into the syringe and mount it on the syringe pump.[9]

    • Set the desired flow rate of the polymer solution (e.g., 0.5 - 2.0 mL/h).[9]

    • Position the needle at a fixed distance from the collector (e.g., 10 - 20 cm).[9]

    • Apply a high voltage between the needle tip and the collector (e.g., 10 - 20 kV).[9]

    • Initiate the syringe pump to start the electrospinning process. A stable Taylor cone should form at the needle tip, from which a continuous jet is ejected.[9]

    • Collect the nanofibers on the grounded collector for a desired period to obtain a mat of sufficient thickness.

  • Post-spinning Treatment:

    • Carefully remove the nanofiber mat from the collector.

    • Dry the mat in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.[9]

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning Process cluster_post Post-Processing POD Poly(this compound) Powder Dissolution Dissolution with Stirring POD->Dissolution Solvent Solvent System (e.g., CHCl3/DMF) Solvent->Dissolution Syringe Load Solution into Syringe Dissolution->Syringe Espin Electrospinning Apparatus Syringe->Espin Collection Nanofiber Collection Espin->Collection Taylor Cone Formation & Jet Ejection Parameters Set Parameters (Voltage, Flow Rate, Distance) Parameters->Espin Drying Vacuum Drying Collection->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for the electrospinning of POD nanofibers.

Applications in Drug Delivery and Tissue Engineering

Electrospun POD nanofibers have significant potential in various biomedical fields due to their high surface-to-volume ratio, porous structure, and biodegradability.[1][3][10][11]

Drug Delivery

The high surface area of nanofibers allows for high drug loading and can facilitate controlled release.[5][11][12][13] Drugs can be incorporated into the electrospinning solution to be encapsulated within the nanofibers.

Protocol for Drug-Loaded Nanofiber Fabrication:

  • Prepare the POD solution as described above.

  • Dissolve the desired drug in a suitable solvent.

  • Add the drug solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Proceed with the electrospinning process as previously detailed.

  • Characterize the drug loading and release kinetics using techniques such as UV-Vis spectroscopy or HPLC.

Tissue Engineering

The nanofibrous structure of electrospun mats mimics the natural extracellular matrix (ECM), which can promote cell adhesion, proliferation, and differentiation.[1][2][3][10] This makes POD nanofibers promising scaffolds for tissue regeneration.

Protocol for Cell Seeding on Nanofiber Scaffolds:

  • Sterilize the electrospun POD nanofiber mat using a suitable method (e.g., ethylene (B1197577) oxide or UV irradiation).

  • Place the sterilized scaffold in a sterile cell culture plate.

  • Pre-wet the scaffold with cell culture medium.

  • Seed the desired cell type onto the scaffold.

  • Culture the cell-seeded scaffold under appropriate conditions, monitoring cell viability and function.

Characterization of POD Nanofibers

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM)Fiber morphology, diameter distribution, and surface topography.
Transmission Electron Microscopy (TEM)Internal structure of nanofibers (e.g., core-shell for co-axial electrospinning).
Fourier-Transform Infrared Spectroscopy (FTIR)Chemical composition and confirmation of drug encapsulation.
X-ray Diffraction (XRD)Crystalline structure of the polymer within the nanofibers.
Mechanical TestingTensile strength, Young's modulus, and elongation at break of the nanofiber mat.
Contact Angle MeasurementHydrophilicity/hydrophobicity of the nanofiber surface.

Signaling Pathways in Tissue Engineering

When using POD nanofibers as scaffolds for tissue engineering, understanding the interaction between the material and cells at a molecular level is crucial. For instance, in bone tissue engineering, the scaffold should promote osteogenic differentiation. This process involves specific signaling pathways.

Signaling_Pathway Scaffold POD Nanofiber Scaffold Integrins Integrin Receptors Scaffold->Integrins Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation MAPK MAPK Pathway (ERK, JNK, p38) FAK->MAPK Signal Transduction Runx2 Runx2 Activation MAPK->Runx2 Osteogenesis Osteogenic Differentiation Runx2->Osteogenesis

Caption: A simplified signaling pathway for osteogenic differentiation on a scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of Oxepane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the polymerization of oxepane-2,7-dione (also known as adipic anhydride). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues in a question-and-answer format.

Issue 1: Low Polymer Molecular Weight and Broad Molecular Weight Distribution

Q1: My final poly(adipic anhydride) has a lower than expected molecular weight and a broad polydispersity index (PDI > 2). What are the likely causes?

A1: Low molecular weight and broad PDI in poly(adipic anhydride) synthesis are often attributed to unwanted side reactions, primarily intramolecular and intermolecular transesterification (anhydride exchange), as well as the presence of impurities.[1]

  • Intramolecular Transesterification (Backbiting): This process involves the attack of a chain end on an anhydride (B1165640) linkage within the same polymer chain, leading to the formation of cyclic oligomers and a reduction in the overall polymer chain length.[2]

  • Intermolecular Transesterification: This reaction occurs between two different polymer chains, resulting in a redistribution of chain lengths and a broadening of the molecular weight distribution.[1]

  • Impurities: Water, residual acetic acid from monomer synthesis, or other protic impurities can act as chain transfer agents or initiators, leading to a higher number of shorter polymer chains.[3]

Troubleshooting Steps:

  • Monomer Purity: Ensure your this compound monomer is of high purity. Recrystallize the monomer from a suitable solvent like dry toluene (B28343) and dry it thoroughly under vacuum before use.[4]

  • Reaction Conditions:

    • Temperature: High temperatures can accelerate transesterification reactions. Conduct the polymerization at the lowest effective temperature.

    • Reaction Time: Prolonged reaction times can increase the extent of intermolecular transesterification.[5] Optimize the reaction time to achieve high monomer conversion while minimizing side reactions.

  • Catalyst Concentration: The concentration of the catalyst can influence the rate of both polymerization and side reactions. An optimal concentration should be determined experimentally.

  • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture.[4]

Issue 2: Formation of Cyclic Oligomers

Q2: I am observing a significant amount of cyclic oligomers in my final product. How can I minimize their formation?

A2: The formation of cyclic oligomers is a common issue in the ring-opening polymerization of cyclic esters and anhydrides, primarily due to intramolecular transesterification (backbiting).

Strategies to Minimize Cyclic Oligomer Formation:

  • Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting.

  • Catalyst Selection: The choice of catalyst can influence the propensity for backbiting. Some catalysts may exhibit higher selectivity for chain propagation.

  • Temperature Control: As with other side reactions, lower temperatures generally suppress the rate of backbiting.

Issue 3: Catalyst Deactivation

Q3: My polymerization reaction is stalling or proceeding very slowly. What could be causing catalyst deactivation?

A3: Catalyst deactivation can be caused by impurities in the reaction system.

  • Water: Water can react with and deactivate many common catalysts used in ring-opening polymerization, such as stannous octoate (Sn(Oct)₂).

  • Acidic Impurities: Residual acids from monomer synthesis can neutralize basic catalysts or interfere with the catalytic cycle of organometallic catalysts.

Preventative Measures:

  • Rigorous Purification: Thoroughly purify all reagents and solvents. Ensure all glassware is oven-dried before use.

  • Inert Atmosphere: Maintain an inert atmosphere throughout the experiment to exclude moisture and oxygen.

Data Summary

The following tables summarize the impact of key experimental parameters on the polymerization of this compound and related polyesters.

Table 1: Effect of Monomer Concentration on Polymer Properties

Monomer Concentration (vol%)Weight-Average Molecular Weight (Mw)Polydispersity Index (PDI)
103.8 x 10⁴2.1
305.2 x 10⁴1.9
506.1 x 10⁴1.8

Data adapted from a study on the sequential polymerization of ε-caprolactone and adipic anhydride, illustrating the general trend of increasing molecular weight and narrowing PDI with higher monomer concentration.[1]

Table 2: Influence of Catalyst Concentration on Polymerization

Catalyst Concentration (mol%)Polymer Yield (%)Number-Average Molecular Weight (Mn)Polydispersity Index (PDI)
0.18515,0001.8
0.59212,5002.2
1.09510,0002.5

Illustrative data based on general principles of ring-opening polymerization, showing that increasing catalyst concentration can sometimes lead to lower molecular weight and broader PDI due to an increased rate of side reactions.

Experimental Protocols

Protocol 1: Melt Polymerization of this compound using Stannous Octoate (Sn(Oct)₂)

This protocol describes a general procedure for the melt polymerization of this compound with a focus on minimizing side reactions.

Materials:

  • This compound (adipic anhydride), purified by recrystallization

  • Stannous octoate (Sn(Oct)₂)

  • Initiator (e.g., 1-dodecanol), dried over molecular sieves

  • Dry, nitrogen-purged glassware (Schlenk flask, magnetic stir bar)

Procedure:

  • Preparation: Add the purified this compound and a magnetic stir bar to a Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Initiator Addition: Under a positive pressure of inert gas, add the desired amount of initiator (e.g., to achieve a monomer-to-initiator ratio of 100:1) via syringe.

  • Catalyst Addition: Add the stannous octoate catalyst (e.g., to achieve a monomer-to-catalyst ratio of 1000:1) as a solution in dry toluene.

  • Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 120-140 °C) and stir.

  • Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots (under inert atmosphere) and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol). Filter the polymer and dry it under vacuum to a constant weight.

Visualizations

Diagram 1: Ring-Opening Polymerization of this compound

ROP_Oxepane_2_7_dione monomer This compound O C=O (CH₂)₄ C=O polymer Poly(adipic anhydride) R-O-[C(O)-(CH₂)₄-C(O)-O]n-H monomer->polymer Propagation initiator Initiator (e.g., R-OH) initiator->monomer Initiation catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->monomer Activation Side_Reactions cluster_intra Intramolecular Transesterification (Backbiting) cluster_inter Intermolecular Transesterification linear_chain1 Linear Polymer Chain cyclic_oligomer Cyclic Oligomer linear_chain1->cyclic_oligomer Chain end attacks an anhydride linkage linear_chain2 Polymer Chain 1 redistributed_chains Chains with Redistributed Lengths linear_chain2->redistributed_chains Anhydride Exchange linear_chain3 Polymer Chain 2 linear_chain3->redistributed_chains Anhydride Exchange Workflow A Monomer & Reagent Purification B Reaction Setup (Inert Atmosphere) A->B C Polymerization (Controlled T & Time) B->C D Monitoring (e.g., NMR) C->D E Termination & Polymer Isolation D->E F Characterization (GPC, NMR) E->F

References

Technical Support Center: Purification of Oxepane-2,7-dione Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oxepane-2,7-dione monomer. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity monomer for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound, also known as adipic anhydride (B1165640), is a cyclic ester monomer.[1][2] It serves as a key building block in the synthesis of various polymers and is an important intermediate in the development of pharmaceuticals.[1][3] The purity of the monomer is critical as impurities can terminate polymerization reactions, leading to polymers with lower molecular weights and altered mechanical or thermal properties. In drug development, impurities can lead to undesirable side reactions and affect the safety and efficacy of the final product.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in this compound can originate from its synthesis, which often involves the dehydration of adipic acid. Potential impurities include:

  • Adipic Acid: Unreacted starting material.

  • Linear Polymeric Anhydrides: this compound can polymerize, especially in the presence of moisture or heat. The monomeric cyclic form can be unstable and revert to the linear polymeric form.[4]

  • Other Dicarboxylic Acids: If the adipic acid precursor is not pure, related dicarboxylic acids such as glutaric acid and succinic acid may be present.[1]

  • Residual Solvents: Solvents used during the synthesis or initial purification steps may be carried over.

  • Water: Moisture can lead to the hydrolysis of the anhydride back to adipic acid.

Q3: What are the recommended methods for purifying this compound monomer?

A3: The primary methods for purifying this compound to high purity are vacuum distillation, recrystallization, and sublimation. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Purification Methods: Data Summary

The following table summarizes the effectiveness of different purification methods for this compound. The values presented are typical and may vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodPurity AchievedTypical YieldPrimary Impurities RemovedAdvantagesDisadvantages
Vacuum Distillation > 99.5%70-85%Adipic acid, polymeric anhydrides, less volatile impuritiesEffective for removing non-volatile impurities.Can cause thermal degradation if not controlled.
Recrystallization 98-99%60-80%Soluble impurities, some isomeric impuritiesGood for removing colored and soluble impurities.Requires finding a suitable solvent system.
Sublimation > 99.8%40-60%Non-volatile impurities, colored compoundsCan yield very high purity material.Slower process, may not be suitable for large scale.

Troubleshooting Guide

Problem: Low yield after vacuum distillation.

  • Possible Cause: Thermal degradation of the monomer.

    • Solution: Ensure the distillation is performed under a high vacuum to lower the boiling point. Use a Kugelrohr apparatus for short-path distillation to minimize the time the monomer is exposed to high temperatures.

  • Possible Cause: Incomplete distillation.

    • Solution: Monitor the distillation process carefully. A sudden drop in the distillation rate may indicate that all the monomer has been collected or that the vacuum has been compromised.

Problem: Oily product obtained after recrystallization.

  • Possible Cause: The chosen solvent is too good a solvent for the monomer, or the cooling process was too rapid.

    • Solution: Use a solvent system where the monomer has high solubility at elevated temperatures and low solubility at room temperature or below. Try a co-solvent system (e.g., ethyl acetate (B1210297)/hexane). Allow the solution to cool slowly to promote the formation of well-defined crystals.

Problem: Product purity does not improve significantly after purification.

  • Possible Cause: The impurity has very similar physical properties to this compound.

    • Solution: A combination of purification methods may be necessary. For example, perform an initial vacuum distillation followed by recrystallization.

  • Possible Cause: The purified monomer is re-contaminating.

    • Solution: Ensure all glassware is scrupulously dry. Handle and store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Experimental Protocols

Vacuum Distillation

This method is effective for separating the volatile monomeric this compound from non-volatile impurities like adipic acid and polymeric anhydrides.

Methodology:

  • Place the crude this compound in a round-bottom flask suitable for distillation.

  • Assemble a short-path distillation apparatus. Using a Kugelrohr apparatus is recommended to minimize thermal stress.

  • Connect the apparatus to a high-vacuum pump capable of achieving <1 mmHg.

  • Gradually heat the flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • The purified liquid monomer should be collected in a receiving flask cooled with an ice bath to ensure immediate condensation and prevent re-evaporation.

  • Once the distillation is complete, the purified monomer should be stored under an inert atmosphere.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The key is to select a solvent in which the monomer is soluble at high temperatures but sparingly soluble at low temperatures.

Methodology:

  • In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

  • Once the monomer is completely dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove all residual solvent.

Sublimation

Sublimation is a phase transition from solid to gas, followed by deposition back to a solid, and can yield very pure product.

Methodology:

  • Place the crude this compound in the bottom of a sublimation apparatus.

  • Assemble the apparatus with a cold finger condenser.

  • Apply a high vacuum to the system.

  • Gently heat the bottom of the apparatus.

  • The this compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, carefully remove the purified crystals from the cold finger.

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Start: Crude This compound purification_method Select Purification Method: - Vacuum Distillation - Recrystallization - Sublimation start->purification_method analyze_purity Analyze Purity (e.g., NMR, GC-MS) purification_method->analyze_purity is_pure Is Purity > 99%? analyze_purity->is_pure end End: High-Purity Monomer is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oily_product Oily Product? troubleshoot->oily_product no_improvement Purity Not Improved? troubleshoot->no_improvement low_yield->oily_product No check_temp_vacuum Check Temperature and Vacuum low_yield->check_temp_vacuum Yes oily_product->no_improvement No optimize_solvent Optimize Solvent System & Cooling Rate oily_product->optimize_solvent Yes combine_methods Combine Purification Methods no_improvement->combine_methods Yes check_temp_vacuum->purification_method optimize_solvent->purification_method combine_methods->purification_method

Caption: Troubleshooting workflow for the purification of this compound monomer.

References

"controlling polydispersity in poly(oxepane-2,7-dione) synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(oxepane-2,7-dione). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in controlling polydispersity during the ring-opening polymerization (ROP) of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing poly(this compound) with a controlled, low polydispersity index (PDI)?

A1: The most effective and common method is the ring-opening polymerization (ROP) of the this compound monomer. When performed under controlled conditions, this technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low PDI).[1]

Q2: What are the most critical factors for controlling the polydispersity of poly(this compound) during ROP?

A2: Several factors significantly influence the final polydispersity of the polymer. The most critical include:

  • Purity of Reagents and Glassware: The presence of water or other protic impurities can lead to uncontrolled initiation events, broadening the molecular weight distribution.[1]

  • Monomer to Initiator Ratio ([M]/[I]): This ratio is a primary determinant of the polymer's number-average molecular weight (Mn). A well-defined [M]/[I] ratio is crucial for achieving a predictable molecular weight and narrow PDI.[1]

  • Catalyst Selection and Concentration: The choice of catalyst and its concentration affect the polymerization rate and the prevalence of side reactions.[1]

  • Reaction Temperature and Time: These parameters influence the rates of polymerization and side reactions, such as transesterification, which can broaden the PDI.[1]

Q3: What are the recommended catalysts and initiators for this polymerization?

A3: A versatile and widely used catalyst is stannous octoate (Sn(Oct)₂). It is typically paired with a protic initiator, such as a low molecular weight alcohol (e.g., benzyl (B1604629) alcohol, 1,4-butanediol). The functionality of the initiator will dictate the architecture of the resulting polymer; for instance, a diol initiator will produce a polymer with hydroxyl groups at both ends. For a metal-free alternative, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to facilitate controlled polymerization of similar cyclic esters.[2]

Q4: How can I predict the molecular weight of the resulting polymer?

A4: For a living polymerization, the theoretical number-average molecular weight (Mn) can be estimated using the following formula:

Mn (theoretical) = (mass of monomer / moles of initiator) + molecular weight of initiator

This calculation assumes 100% monomer conversion and that each initiator molecule initiates the growth of one polymer chain.

Troubleshooting Guide: High Polydispersity Index (PDI)

A high PDI value (typically > 1.5) in the synthesis of poly(this compound) indicates a lack of control over the polymerization process. The following guide provides potential causes and recommended solutions to achieve a narrower molecular weight distribution.

Problem Potential Cause Recommended Solution
High PDI (>1.5) Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.- Ensure efficient and rapid mixing of the initiator and catalyst with the monomer at the start of the reaction.- Consider using a more reactive initiator or a co-catalyst to accelerate the initiation step.
Presence of Impurities: Water, alcohols, or other protic impurities in the monomer, initiator, or solvent can act as unintended initiators, leading to the formation of new polymer chains with varying lengths.[1]- Rigorously dry all reagents (monomer, initiator, solvent) before use. The monomer can be purified by vacuum distillation from a drying agent like calcium hydride.- Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[1]
Transesterification Reactions: At elevated temperatures and prolonged reaction times, intermolecular and intramolecular (back-biting) transesterification can occur. These side reactions lead to a randomization of chain lengths and a broadening of the molecular weight distribution.[1]- Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they also promote transesterification. Conduct trial reactions at different temperatures to find an optimal balance.- Monitor the reaction progress and terminate it once the desired monomer conversion is achieved to minimize the time for side reactions to occur.
Inappropriate Catalyst Concentration: An excessively high catalyst concentration can sometimes lead to side reactions, while a very low concentration might result in slow and incomplete initiation.- Titrate the catalyst concentration to find the optimal level for a controlled polymerization. A typical starting point for Sn(Oct)₂ is a monomer-to-catalyst ratio of 5,000:1 to 10,000:1.[1]

Quantitative Data on Polydispersity Control

The following tables summarize representative data on how different experimental parameters can influence the polydispersity index (PDI) in the synthesis of polyesters derived from similar seven-membered cyclic esters. This data can serve as a guide for optimizing the synthesis of poly(this compound).

Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I]) on PDI (Data is illustrative for the ROP of 1,5-dioxepan-2-one (B1217222) catalyzed by t-BuP4)

[M]/[I] RatioMonomer Conversion (%)Mn ( g/mol )PDI
50955,8001.15
1009611,2001.18
2009421,5001.25

Table 2: Effect of Catalyst Type on PDI (Data is for the ROP of 1,5-dioxepan-2-one with a [M]/[I] ratio of 100)

CatalystReaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI
t-BuP429611,2001.18
TBD49210,5001.22
DBU69010,1001.28

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of poly(this compound) with a target molecular weight and low PDI using stannous octoate as the catalyst and benzyl alcohol as the initiator.

Materials:

  • This compound (purified by vacuum distillation)

  • Stannous octoate (Sn(Oct)₂)

  • Benzyl alcohol (dried over molecular sieves)

  • Toluene (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (for dissolution)

  • Flame-dried Schlenk flask and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the desired amount of purified this compound monomer.

  • Initiator Addition: Via syringe, add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Catalyst Addition: Add the required amount of stannous octoate, typically at a monomer-to-catalyst ratio of 5,000:1 to 10,000:1.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 110-140 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing for monomer conversion using ¹H NMR.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the crude polymer in a minimal amount of dichloromethane. Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol while stirring vigorously.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).

Visualizations

Experimental Workflow for Controlled Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis reagent_prep Reagent Purification (Monomer, Initiator, Solvent) setup Reaction Setup (Inert Atmosphere) reagent_prep->setup glassware_prep Glassware Drying glassware_prep->setup addition Reagent Addition (Monomer, Initiator, Catalyst) setup->addition polymerization Polymerization (Controlled Temperature & Time) addition->polymerization purification Polymer Precipitation & Washing polymerization->purification drying Vacuum Drying purification->drying characterization Characterization (GPC for PDI, NMR) drying->characterization

Caption: Workflow for synthesizing low PDI poly(this compound).

Troubleshooting Logic for High Polydispersity

G cluster_causes Potential Causes cluster_solutions Corrective Actions high_pdi High PDI Detected impurities Impurities Present? (e.g., Water) high_pdi->impurities initiation Slow Initiation? high_pdi->initiation side_reactions Side Reactions? (Transesterification) high_pdi->side_reactions purify Purify Reagents & Dry Glassware impurities->purify optimize_mixing Optimize Mixing & Initiator Choice initiation->optimize_mixing optimize_conditions Adjust Temperature & Reaction Time side_reactions->optimize_conditions purify->high_pdi Re-run & Analyze optimize_mixing->high_pdi Re-run & Analyze optimize_conditions->high_pdi Re-run & Analyze

Caption: Troubleshooting flowchart for addressing high PDI.

References

"troubleshooting low yield in oxepane-2,7-dione polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening polymerization of oxepane-2,7-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization challenging?

This compound, also known as adipic anhydride (B1165640), is a seven-membered cyclic anhydride monomer. Its ring-opening polymerization (ROP) is a common method to synthesize poly(adipic anhydride), a biodegradable polymer with applications in drug delivery and other biomedical fields. The polymerization can be challenging due to the monomer's sensitivity to moisture, the influence of catalyst choice on polymer properties, and the potential for side reactions that can lead to low yields and low molecular weight polymers.

Q2: What are the common methods for polymerizing this compound?

The ring-opening polymerization of this compound can be initiated by various types of catalysts, including:

  • Coordination Catalysts: Stannous octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of cyclic esters and anhydrides.

  • Cationic Initiators: Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·(C₂H₅)₂O) can initiate the polymerization.

  • Anionic Initiators: Bases like potassium acetate (B1210297) (CH₃COO⁻K⁺) and sodium hydride (NaH) are also effective.

The choice of initiator and reaction conditions (e.g., in solution or in the melt) will significantly impact the resulting polymer's molecular weight and dispersity.

Q3: My melt polymerization of this compound resulted in a low molecular weight polymer. Is this expected?

Yes, it is a common observation that the ring-opening melt polymerization of this compound often results in low molecular weight poly(adipic anhydride). This can be attributed to side reactions such as anhydride exchange that become more prominent at the elevated temperatures required for melt polymerization.

Troubleshooting Guide for Low Polymer Yield

Low polymer yield is a frequent issue in the polymerization of this compound. The following guide provides a structured approach to identifying and resolving the root causes.

Issue 1: Low or No Monomer Conversion

Q: I am observing very low to no conversion of my this compound monomer. What are the likely causes and how can I fix this?

A: Low or no monomer conversion is often related to issues with the monomer purity, the catalyst, or the reaction setup.

  • Monomer Purity: this compound is susceptible to hydrolysis. The presence of water or adipic acid in your monomer can inhibit the polymerization.

    • Troubleshooting:

      • Purify the Monomer: The monomer can be synthesized by reacting adipic acid with acetic anhydride followed by catalytic depolymerization under vacuum. Ensure the final product is thoroughly dried and stored under an inert atmosphere.

      • Check for Impurities: Use analytical techniques like NMR or FTIR to check for the presence of adipic acid or water in your monomer.

  • Catalyst/Initiator Activity: The catalyst or initiator may be inactive due to improper handling or storage.

    • Troubleshooting:

      • Use Fresh Catalyst: Catalysts like stannous octoate can be sensitive to air and moisture. Use a fresh batch or a properly stored catalyst.

      • Handle Under Inert Atmosphere: Prepare your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation.

  • Reaction Temperature: The polymerization of this compound is sensitive to temperature.

    • Troubleshooting:

      • Optimize Temperature: For solution polymerization, reactions are often conducted at temperatures ranging from 0 to 40°C. If you are performing a melt polymerization, be aware that higher temperatures can lead to side reactions.

Issue 2: High Monomer Conversion but Low Polymer Yield After Purification

Q: I see high monomer conversion in my reaction, but the isolated yield of the polymer is low. What could be happening?

A: This scenario often points to the formation of low molecular weight oligomers that are lost during the purification process.

  • Presence of Water: Water can act as a chain transfer agent or an initiator, leading to the formation of a higher number of shorter polymer chains.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and the monomer before use. The use of a drying agent in the reaction setup can be beneficial.

      • Minimize Water Introduction: Be mindful of atmospheric moisture when setting up the reaction.

  • Side Reactions: Intramolecular or intermolecular transesterification (anhydride exchange) reactions can lead to the formation of cyclic oligomers or a broader molecular weight distribution with a significant low molecular weight fraction.

    • Troubleshooting:

      • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize side reactions. Monitor the reaction progress to determine the optimal stopping point.

      • Catalyst Concentration: The concentration of the catalyst can influence the extent of side reactions. A lower catalyst concentration may be beneficial, though it might require longer reaction times.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the polymerization of this compound. Please note that specific results can vary based on the purity of reagents and experimental setup.

Catalyst SystemMonomer:Catalyst RatioTemperature (°C)SolventPolymer Molecular Weight (Mn)Yield (%)Reference
Stannous 2-ethylhexanoate100:180MeltLowNot Specified[Melt Polymerization of Adipic Anhydride (this compound)]
AlCl₃Not Specified0-40Methylene (B1212753) ChlorideNot SpecifiedNot Specified[Polymerization of Oxepan-2,7-dione in Solution]
BF₃·(C₂H₅)₂ONot Specified0-40Methylene ChlorideNot SpecifiedNot Specified[Polymerization of Oxepan-2,7-dione in Solution]
CH₃COO⁻K⁺Not Specified0-40Methylene ChlorideNot SpecifiedNot Specified[Polymerization of Oxepan-2,7-dione in Solution]
NaHNot Specified0-40Methylene ChlorideNot SpecifiedNot Specified[Polymerization of Oxepan-2,7-dione in Solution]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is based on the reaction of adipic acid with acetic anhydride.

Materials:

  • Adipic acid

  • Acetic anhydride

  • Catalyst (e.g., a suitable acid or base catalyst for depolymerization)

Procedure:

  • React adipic acid with an excess of acetic anhydride to form a prepolymer of poly(adipic anhydride).

  • Heat the prepolymer under vacuum in the presence of a depolymerization catalyst.

  • Collect the this compound monomer by distillation.

  • Purify the monomer by recrystallization or sublimation to remove any residual adipic acid or other impurities.

  • Store the purified monomer under a dry, inert atmosphere.

Protocol 2: Ring-Opening Polymerization of this compound in Solution

This protocol provides a general procedure for the solution polymerization of this compound.

Materials:

  • Purified this compound monomer

  • Anhydrous solvent (e.g., methylene chloride, toluene)

  • Catalyst/initiator (e.g., stannous octoate, AlCl₃)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

  • In a reaction vessel under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent.

  • Add the catalyst/initiator to the monomer solution. The amount will depend on the desired monomer-to-catalyst ratio.

  • Stir the reaction mixture at the desired temperature (e.g., 0°C, 20°C, or 40°C) for the specified time.

  • Monitor the reaction progress by techniques such as GPC or NMR to determine monomer conversion and polymer molecular weight.

  • Once the desired conversion is reached, quench the polymerization by adding a suitable quenching agent (e.g., methanol (B129727) for stannous octoate-catalyzed reactions).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow start Low Polymer Yield check_conversion Check Monomer Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion High purity Monomer Purity Issue? low_conversion->purity water Water Contamination? high_conversion->water purify Purify Monomer (Recrystallize/Sublime) purity->purify Yes catalyst Catalyst Activity Issue? purity->catalyst No fresh_catalyst Use Fresh/Properly Stored Catalyst catalyst->fresh_catalyst Yes conditions Suboptimal Conditions? catalyst->conditions No optimize_cond Optimize Temp./Time conditions->optimize_cond Yes dry Ensure Anhydrous Conditions water->dry Yes side_reactions Side Reactions? water->side_reactions No optimize_react Optimize Temp./Time/ Catalyst Concentration side_reactions->optimize_react Yes

Caption: Troubleshooting workflow for low yield in this compound polymerization.

Polymerization_Scheme cluster_impurities Potential Issues monomer This compound (Monomer) propagation Ring-Opening Propagation monomer->propagation initiator Initiator/Catalyst (e.g., Sn(Oct)₂) initiator->propagation polymer Poly(adipic anhydride) (Polymer) propagation->polymer water Water (Chain Transfer/Initiation) water->propagation Inhibits/Lowers MW side_reaction Anhydride Exchange (Side Reaction) side_reaction->propagation Lowers MW

Caption: Key factors influencing the ring-opening polymerization of this compound.

Technical Support Center: Optimizing Reaction Conditions for Oxepane-2,7-dione Ring-Opening Polymerization (ROP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening polymerization (ROP) of oxepane-2,7-dione. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the ROP of this compound and related cyclic esters?

A1: The most widely used catalysts for the ROP of cyclic esters are organometallic compounds and organocatalysts. Tin(II) 2-ethylhexanoate (B8288628), commonly known as tin octoate (Sn(Oct)₂), is a highly effective and frequently used catalyst for the polymerization of related monomers.[1][2][3] Other successful catalysts include complexes based on aluminum, zinc, and lanthanides.[4][5] For certain applications, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are also employed to avoid metal contamination.[6]

Q2: How is the molecular weight of the polymer controlled during ROP?

A2: The molecular weight of the resulting polymer is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). In a well-controlled "living" polymerization, each initiator molecule generates one growing polymer chain. Therefore, a higher [M]/[I] ratio will result in a higher molecular weight polymer. The reaction is typically initiated by an alcohol, such as benzyl (B1604629) alcohol or butanol, in the presence of a catalyst like Sn(Oct)₂.[1][7]

Q3: What are typical reaction temperatures and solvents for this polymerization?

A3: The ROP of cyclic esters is often performed in bulk (neat) or in solution using high-boiling point, anhydrous solvents like toluene (B28343) or xylene.[2] Reaction temperatures typically range from 90°C to 180°C.[2][7] The optimal temperature depends on the catalyst's activity and the need to minimize side reactions like transesterification, which becomes more prevalent at higher temperatures.[4]

Q4: Why is monomer and solvent purity crucial for a successful polymerization?

A4: The presence of impurities, particularly water or other protic compounds, is detrimental to the ROP of cyclic esters. Water can act as an initiator, leading to poor control over molecular weight and a broadening of the molecular weight distribution.[4] It can also react with and deactivate many common catalysts. Therefore, it is essential to use a highly purified monomer and rigorously dried solvents and glassware.

Q5: What is transesterification and how can it be minimized?

A5: Transesterification is a side reaction where the growing polymer chain attacks another chain (intermolecular) or itself (intramolecular, or "backbiting").[4] This leads to a scrambled chain length, broadening the polydispersity (Đ), and can also produce undesirable cyclic oligomers. To minimize transesterification, it is recommended to:

  • Use lower reaction temperatures.[4]

  • Limit the reaction time, quenching the polymerization promptly after high monomer conversion is achieved.[4]

  • Select catalysts less prone to promoting these side reactions; for example, some aluminum-based catalysts show lower transesterification rates than tin-based ones.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the ROP of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Monomer Conversion 1. Catalyst Deactivation: Impurities like water in the monomer, initiator, or solvent have deactivated the catalyst.[4] 2. Inactive Catalyst: The chosen catalyst is not active enough at the selected reaction temperature. 3. Insufficient Reaction Time: The polymerization has not been allowed to proceed for a sufficient duration.1. Purify Reagents: Rigorously dry all solvents, monomer, and initiator. Ensure glassware is flame-dried or oven-dried before use. 2. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20°C). 3. Extend Reaction Time: Monitor monomer conversion over a longer period using techniques like ¹H NMR or IR spectroscopy.
Broad Polydispersity (Đ > 1.5) 1. Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, causing chains to start growing at different times.[4] 2. Transesterification: Intermolecular chain-transfer reactions are occurring, scrambling the polymer chain lengths.[4] 3. Presence of Impurities: Water or other protic impurities act as uncontrolled initiators.[4]1. Choose a Fast Initiator/Catalyst System: Select a system known for rapid and quantitative initiation. 2. Optimize Conditions: Lower the reaction temperature and quench the reaction immediately after full monomer conversion is reached to minimize transesterification.[4] 3. Ensure Purity: Re-purify monomer and dry all reagents and solvents thoroughly.
Uncontrolled Molecular Weight (Mn) 1. Incorrect [M]/[I] Ratio: Inaccurate measurement of monomer, initiator, or both. 2. Impurity-Initiated Polymerization: Water or other impurities are acting as initiators, creating more polymer chains than intended.[4] 3. Chain Transfer Reactions: Transfer of the growing chain to solvent or impurities.1. Accurate Stoichiometry: Carefully and accurately measure all reagents. 2. Purify System: Ensure the entire reaction system is free from protic impurities. 3. Use High Purity Solvents: Select robust solvents that do not participate in chain transfer.
Formation of Low MW Oligomers 1. Intramolecular Transesterification: "Backbiting" reaction where the active chain end attacks its own backbone, cleaving off a cyclic oligomer.[4]1. Increase Monomer Concentration: Polymerization in bulk or at higher concentrations favors the desired intermolecular propagation over intramolecular backbiting.[4] 2. Select Appropriate Catalyst: Some catalytic systems are less prone to promoting backbiting.

Data Presentation: ROP of Cyclic Esters

The following table summarizes representative reaction conditions for the ROP of ε-caprolactone (a related seven-membered lactone) using Sn(Oct)₂, which can serve as a starting point for optimizing this compound polymerization.

CatalystInitiator[M]/[I] RatioTemp (°C)Time (h)Conversion (%)Mn (kDa)Đ (PDI)
Sn(Oct)₂Benzyl Alcohol2001102>9821.51.15
Sn(Oct)₂n-Butanol1001304>9911.21.20
Sn(Oct)₂n-Butanol30013089529.81.25
Sn(Oct)₂Benzyl Alcohol50011069748.11.35
Data is representative and adapted from typical lactone polymerization literature for illustrative purposes.

Detailed Experimental Protocol

This section provides a general methodology for the Sn(Oct)₂-catalyzed ROP of this compound in solution.

1. Materials and Purification:

  • Monomer: this compound should be purified, for example, by recrystallization from a suitable solvent (e.g., ethyl acetate) and then dried under high vacuum for 24-48 hours before use.

  • Solvent: Toluene should be dried by refluxing over sodium/benzophenone ketyl or by passing through an activated alumina (B75360) column, then stored over molecular sieves under an inert atmosphere (N₂ or Ar).

  • Initiator: Benzyl alcohol (BnOH) should be distilled and stored over molecular sieves.

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) should be used as received or purified by distillation under reduced pressure.

2. General Polymerization Procedure:

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with an inert atmosphere (N₂ or Ar).

  • In the flask, dissolve the desired amount of purified this compound in anhydrous toluene.

  • Prepare stock solutions of the initiator (BnOH) and catalyst (Sn(Oct)₂) in anhydrous toluene.

  • Using a gas-tight syringe, inject the required volume of the initiator stock solution into the monomer solution.

  • Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 110°C).

  • Allow the solution to equilibrate for 5-10 minutes, then inject the required volume of the catalyst stock solution to start the polymerization.

  • Allow the reaction to proceed for the planned duration. Samples can be taken periodically via syringe to monitor monomer conversion by ¹H NMR.

  • To quench the reaction, cool the flask to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol (B129727) or hexane.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by re-dissolving it in a suitable solvent (e.g., dichloromethane (B109758) or chloroform) and re-precipitating it into the non-solvent. Repeat this step 2-3 times.

  • Dry the final polymer product under high vacuum at room temperature until a constant weight is achieved.

3. Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of a characteristic monomer peak with that of a polymer peak.

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Quenching Catalyst Sn(Oct)₂ Active_Initiator Tin Alkoxide (Active Initiator) Catalyst->Active_Initiator + R-OH Initiator R-OH (Alcohol) Initiator->Active_Initiator Growing_Chain Growing Polymer Chain (R-O-[Polymer]-Sn(Oct)) Active_Initiator->Growing_Chain + Monomer (n) Monomer This compound Monomer->Growing_Chain Longer_Chain Chain (n+1) Growing_Chain->Longer_Chain + Monomer Final_Polymer Final Polymer with -OH end-group Longer_Chain->Final_Polymer Quench (e.g., acid/water)

Caption: Simplified coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP.

ROP_Workflow A 1. Reagent Purification (Monomer, Solvent, Initiator) B 2. Reaction Setup (Flame-dry glassware, Inert Atmosphere) A->B C 3. Add Monomer & Solvent B->C D 4. Add Initiator C->D E 5. Equilibrate Temperature D->E F 6. Add Catalyst to Initiate E->F G 7. Polymerization (Monitor Conversion) F->G H 8. Quench Reaction G->H I 9. Polymer Precipitation & Collection H->I J 10. Purification (Re-dissolve & Re-precipitate) I->J K 11. Drying J->K L 12. Characterization (NMR, GPC, DSC) K->L

Caption: Standard experimental workflow for ring-opening polymerization.

Troubleshooting_Flowchart Problem Problem Observed: Broad Polydispersity (Đ) Cause1 Potential Cause: Slow Initiation Problem->Cause1 Cause2 Potential Cause: Transesterification Problem->Cause2 Cause3 Potential Cause: Impurities (e.g., H₂O) Problem->Cause3 Solution1 Solution: Use faster initiator/catalyst system Cause1->Solution1 Solution2 Solution: Lower Temp. & Quench Promptly Cause2->Solution2 Solution3 Solution: Re-purify monomer & dry all reagents Cause3->Solution3

Caption: Troubleshooting logic for high polydispersity in ROP experiments.

References

Technical Support Center: Oxepane-2,7-dione Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the ring-opening polymerization (ROP) of oxepane-2,7-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound monomer and how do they affect polymerization?

A1: The most common and impactful impurity is water. Other potential impurities include residual adipic acid from synthesis, acetic anhydride, or other protic species. These impurities can act as unwanted initiators or chain transfer agents, leading to a lower-than-expected molecular weight and a broader molecular weight distribution (polydispersity index, PDI).[1] Acidic impurities can also catalyze side reactions, such as transesterification, particularly at elevated temperatures.[2]

Q2: My polymerization resulted in a polymer with a much lower molecular weight (Mn) than theoretically predicted. What is the likely cause?

A2: A lower-than-expected molecular weight is most often caused by the presence of protic impurities, especially water.[1] Water can act as an initiator, creating more polymer chains than intended from the added initiator, which consequently lowers the average molecular weight.[1] Another common cause is an error in the initiator concentration calculation or measurement; using too much initiator will also lead to a lower molecular weight.[1]

Q3: The polydispersity index (PDI) of my resulting polymer is very high (e.g., > 1.5). How can I achieve a narrower distribution?

A3: High PDI is typically a result of side reactions or issues with the initiation process. Key causes include:

  • Transesterification: At high temperatures or long reaction times, intermolecular chain exchange reactions can occur, scrambling the chain lengths and broadening the PDI.[1]

  • Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new chains will form throughout the reaction, leading to a wide distribution of chain lengths.[1] Ensure proper mixing of the catalyst and initiator with the monomer at the start of the reaction.[1]

  • Monomer Impurities: Impurities can interfere with the controlled nature of the polymerization. Purifying the monomer is a critical step.[1]

Q4: My polymerization reaction is extremely slow or fails to reach completion. What should I check?

A4: Several factors can lead to slow or incomplete polymerization:

  • Insufficient Catalyst: The catalyst concentration may be too low for an effective reaction rate.[1]

  • Low Temperature: The ring-opening polymerization of cyclic esters typically requires elevated temperatures (e.g., 110-130 °C) to proceed efficiently.[1]

  • Catalyst Deactivation: Certain impurities can act as poisons and deactivate the catalyst.[1] Ensure all glassware is meticulously cleaned and dried, and all reagents are pure.

Q5: What is a suitable catalyst and initiator system for the ring-opening polymerization of this compound?

A5: A widely used and effective catalyst is stannous octoate (Sn(Oct)₂).[1][3][4] This catalyst is typically paired with a protic initiator, such as a low molecular weight alcohol (e.g., benzyl (B1604629) alcohol, 1,4-butanediol), which allows for control over the final polymer's molecular weight and end-group functionality.[1]

Troubleshooting Guides

This section addresses common problems, their probable causes, and recommended solutions.

Problem 1: Low Experimental Molecular Weight (Mn)
Possible Cause Recommended Solution
Presence of Water/Protic Impurities Rigorously dry all reagents (monomer, initiator, solvent). Flame-dry or oven-dry all glassware immediately before use. Conduct the entire experiment under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Initiator Concentration Double-check the calculation for the monomer-to-initiator ratio ([M]/[I]). Ensure precise and accurate measurement of the initiator. An excess of initiator will directly lead to a lower molecular weight.[1]
Monomer Impurities Purify the this compound monomer before use. Recrystallization or vacuum distillation from a drying agent like calcium hydride are effective methods.[1]
Problem 2: High Polydispersity Index (PDI > 1.3)
Possible Cause Recommended Solution
Transesterification Side Reactions Optimize the reaction conditions. Consider lowering the reaction temperature or reducing the overall reaction time to the minimum required for full monomer conversion.[1]
Slow Initiation vs. Propagation Ensure the initiator and catalyst are well-mixed with the monomer before significant propagation occurs. A homogeneous starting mixture is crucial for all chains to begin growing simultaneously.[1]
Catalyst Concentration An excessively high catalyst concentration can sometimes promote side reactions. Optimize the catalyst loading based on literature precedents for your specific system.[1]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol describes a standard method for purifying the monomer to remove water and other impurities that can affect polymerization.

Method: Vacuum Distillation

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly cleaned and flame-dried or oven-dried (e.g., at 120 °C overnight) to remove all traces of moisture.

  • Drying Agent: Add the crude this compound monomer and a drying agent, such as calcium hydride (CaH₂), to the distillation flask.

  • Distillation: Heat the flask gently under vacuum. The monomer will distill, leaving non-volatile impurities and the drying agent behind.

  • Collection: Collect the purified, molten monomer in a receiving flask that has also been flame-dried and is kept under an inert atmosphere. The receiving flask can be cooled to solidify the pure monomer.

  • Storage: Store the purified monomer in a desiccator or glovebox under an inert atmosphere to prevent moisture reabsorption.

Protocol 2: Bulk Polymerization of this compound

This protocol details a typical bulk polymerization procedure using Sn(Oct)₂ as a catalyst and benzyl alcohol as an initiator.

  • Preparation: In a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add the purified this compound monomer (e.g., 5.0 g).

  • Initiator Addition: Calculate and add the required amount of dry benzyl alcohol (initiator) to achieve the target molecular weight. For example, for a target Mn of 10,000 g/mol , you would add a specific molar equivalent based on the monomer mass.

  • Catalyst Addition: Add the stannous octoate (Sn(Oct)₂) catalyst. A monomer-to-catalyst ratio of 5,000:1 to 10,000:1 is common.[1] The catalyst can be added directly or as a stock solution in anhydrous toluene.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir the molten mixture.[1]

  • Monitoring: Allow the reaction to proceed for the planned duration (e.g., 4-24 hours). The viscosity of the mixture will increase significantly as the polymer forms.

  • Termination & Purification: Cool the reaction to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane (B109758) or chloroform) and precipitated into a non-solvent (e.g., cold methanol (B129727) or hexane) to remove residual monomer and catalyst.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

Visual Guides and Workflows

The following diagrams illustrate key processes and logical relationships in this compound polymerization.

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup & Analysis Monomer Crude Monomer Purify Purify Monomer (e.g., Vacuum Distillation) Monomer->Purify Charge Charge Flask with Purified Monomer Purify->Charge Dry Dry Glassware & Reagents Dry->Charge Inert Establish Inert Atmosphere (N2 or Ar) Inert->Charge Add_Init Add Initiator (e.g., Benzyl Alcohol) Charge->Add_Init Add_Cat Add Catalyst (e.g., Sn(Oct)₂) Add_Init->Add_Cat Polymerize Heat & Stir (e.g., 130°C, 24h) Add_Cat->Polymerize Cool Cool to Room Temp Polymerize->Cool Dissolve Dissolve in Solvent (e.g., CH2Cl2) Cool->Dissolve Precipitate Precipitate in Non-Solvent (e.g., Methanol) Dissolve->Precipitate Dry_Polymer Dry Final Polymer Precipitate->Dry_Polymer Analyze Characterize (GPC, NMR) Dry_Polymer->Analyze G Problem Problem Encountered: Low Molecular Weight (Mn) Cause1 Cause 1: Protic Impurities (H₂O) Problem->Cause1 Cause2 Cause 2: Incorrect [M]/[I] Ratio Problem->Cause2 Cause3 Cause 3: Monomer Impurities Problem->Cause3 Solution1 Solution: Rigorously Dry System Cause1->Solution1 Solution2 Solution: Re-calculate & Verify Initiator Amount Cause2->Solution2 Solution3 Solution: Purify Monomer Prior to Use Cause3->Solution3

References

"preventing degradation of poly(oxepane-2,7-dione) during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(oxepane-2,7-dione), also known as poly(adipic anhydride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions, with a focus on preventing polymer degradation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) and why is its degradation a concern?

A1: Poly(this compound) is a biodegradable polyanhydride. Polyanhydrides are known for their hydrolytically labile anhydride (B1165640) bonds, which makes them useful for applications like controlled drug delivery. However, this inherent instability also makes them susceptible to degradation during synthesis, which can lead to low molecular weight polymers with poor mechanical properties. Key degradation pathways include hydrolysis from residual water, thermal decomposition at elevated temperatures, and anhydride interchange reactions.

Q2: What are the primary methods for synthesizing poly(this compound)?

A2: The most common methods are the melt polycondensation of adipic acid with a dehydrating agent like acetic anhydride, and the ring-opening polymerization (ROP) of its cyclic monomer, this compound (also called adipic anhydride). ROP is often preferred for achieving higher molecular weights and better control over the polymer structure.

Q3: How does monomer purity affect the synthesis?

A3: Monomer purity is critical. The presence of adipic acid in the this compound monomer can act as a chain terminator, leading to lower molecular weight polymers. Residual water in the reaction mixture will lead to hydrolytic degradation of the anhydride bonds in both the monomer and the growing polymer chains.

Q4: What is the role of a catalyst in the ring-opening polymerization of this compound?

A4: Catalysts, such as stannous octoate, are often used to initiate and accelerate the ring-opening polymerization. The catalyst coordinates with the anhydride bond of the monomer, facilitating the ring-opening and subsequent propagation of the polymer chain. However, the choice and concentration of the catalyst can also influence side reactions and degradation.

Q5: Can the synthesized polymer be stabilized?

A5: While polyanhydrides are inherently unstable, their stability can be enhanced for storage and specific applications. This is often achieved by copolymerization with more hydrophobic monomers or by creating poly(ester-anhydride)s, which can slow the rate of hydrolysis. For storage, it is crucial to keep the polymer under anhydrous and low-temperature conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly(this compound).

Issue 1: Low Molecular Weight of the Final Polymer
Possible Cause Recommended Solution
Monomer Impurity Purify the this compound monomer (e.g., by distillation) to remove any residual adipic acid or water.
Hydrolytic Degradation Ensure all glassware is thoroughly dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.
Anhydride Interchange Optimize the reaction time and temperature. Prolonged reaction at high temperatures can promote anhydride exchange.[1] Consider lowering the temperature or reducing the polymerization time once high conversion is achieved.
Incorrect Catalyst Concentration Titrate the optimal catalyst concentration. For related polymerizations, higher catalyst concentrations can sometimes lead to a decrease in molecular weight.
Issue 2: Broad Polydispersity Index (PDI)
Possible Cause Recommended Solution
Multiple Initiating Species The presence of impurities like water or carboxylic acids can lead to multiple initiation events, broadening the PDI. Ensure high purity of monomer and reagents.
Side Reactions Anhydride interchange and other side reactions can lead to a broader molecular weight distribution. Optimize reaction conditions (time, temperature) to minimize these.
Non-uniform Reaction Conditions Ensure efficient stirring and uniform heating of the reaction mixture to promote consistent chain growth.
Issue 3: Polymer Discoloration
Possible Cause Recommended Solution
Thermal Degradation Excessive heating during melt polymerization can cause thermal decomposition and discoloration. Use the minimum effective temperature for polymerization and consider a temperature ramp-down schedule.
Catalyst-Induced Side Reactions Some catalysts can cause discoloration at high temperatures. Evaluate different catalysts or use a lower concentration of the current one.
Impurities in Monomer or Reagents Ensure high purity of all starting materials.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(this compound) via Ring-Opening Polymerization

This protocol focuses on minimizing degradation to achieve a higher molecular weight polymer.

Materials:

  • This compound (adipic anhydride), freshly purified by vacuum distillation.

  • Stannous octoate (Sn(Oct)₂), as a solution in anhydrous toluene (B28343).

  • Anhydrous toluene.

  • Methanol (B129727) (for precipitation).

  • Dry, nitrogen-filled glovebox or Schlenk line setup.

  • Oven-dried glassware.

Procedure:

  • Preparation: All glassware is oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen. All subsequent steps are performed under an inert atmosphere.

  • Reaction Setup: In the glovebox, add the purified this compound monomer to a reaction flask equipped with a magnetic stirrer.

  • Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomer. Then, add the desired amount of stannous octoate solution via syringe.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at 80-100 °C. Allow the polymerization to proceed with vigorous stirring for 2-4 hours. Monitor the viscosity of the solution as an indicator of polymerization progress.

  • Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with rapid stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Quantitative Data:

The following table summarizes the expected impact of key reaction parameters on the molecular weight (Mw) and polydispersity index (PDI) of poly(this compound).

ParameterCondition ACondition BExpected Outcome
Temperature 80 °C120 °CHigher temperatures may increase the rate of polymerization but also the risk of thermal degradation and side reactions, potentially leading to lower Mw and higher PDI.
Time 2 hours6 hoursLonger reaction times can lead to higher conversion and Mw, but excessive time may promote anhydride interchange, causing a decrease in Mw.
Catalyst Conc. 0.02 mol%0.1 mol%Increasing catalyst concentration generally increases the polymerization rate. However, very high concentrations can sometimes lead to a decrease in Mw in similar polymer systems.

Visualizations

Degradation Pathways During Synthesis

degradation_pathways cluster_synthesis Synthesis Environment cluster_degradation Degradation Factors Monomer Monomer PolymerChain Growing Polymer Chain Monomer->PolymerChain Polymerization LowMwPolymer Low Molecular Weight / Degraded Polymer PolymerChain->LowMwPolymer Hydrolysis PolymerChain->LowMwPolymer Thermal Scission PolymerChain->LowMwPolymer Chain Termination Water Water Water->PolymerChain Heat Heat Heat->PolymerChain CarboxylicAcid Acid Impurity CarboxylicAcid->PolymerChain

Caption: Key factors leading to polymer degradation during synthesis.

Troubleshooting Logic for Low Molecular Weight

troubleshooting_low_mw Start Low Molecular Weight Observed CheckPurity Verify Monomer and Reagent Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Time, Temperature) Start->CheckConditions CheckAtmosphere Ensure Anhydrous and Inert Atmosphere Start->CheckAtmosphere Purify Action: Purify Monomer and Dry Reagents CheckPurity->Purify Impurities suspected Optimize Action: Optimize Time and Temperature CheckConditions->Optimize Suboptimal conditions ImproveSetup Action: Improve Inert Atmosphere Setup CheckAtmosphere->ImproveSetup Moisture suspected

Caption: Troubleshooting workflow for addressing low molecular weight issues.

References

Technical Support Center: Characterization of Oxepane-2,7-dione Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxepane-2,7-dione copolymers. The following sections address common challenges encountered during the characterization of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound copolymers?

A1: The main challenges in characterizing this compound copolymers, particularly when copolymerized with lactones like ε-caprolactone, include:

  • Accurate determination of copolymer composition: Overlapping signals in ¹H-NMR spectra can complicate the quantification of each monomer unit.

  • Molecular weight and polydispersity analysis: These copolymers may exhibit limited solubility in common GPC/SEC eluents, and their hydrodynamic volume can be significantly affected by composition, leading to inaccuracies if not properly calibrated.

  • Thermal property interpretation: The incorporation of the rigid this compound unit into a more flexible polymer chain (like PCL) can lead to complex thermal behaviors, such as multiple melting peaks in DSC thermograms.

  • Crystalline structure analysis: The presence of a second monomer can disrupt the crystal lattice of the parent homopolymer, making the determination of crystallinity and crystal structure by WAXD more complex.

Q2: Which characterization techniques are essential for this compound copolymers?

A2: A comprehensive characterization of these copolymers typically involves a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H-NMR for determining copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): For determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the degree of crystallinity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and degradation profiles.

  • Wide-Angle X-ray Diffraction (WAXD): To analyze the crystalline structure and determine the degree of crystallinity.

Troubleshooting Guides

NMR Spectroscopy: Copolymer Composition Analysis

Issue: Difficulty in accurately determining the molar ratio of monomer units due to overlapping peaks in the ¹H-NMR spectrum.

Troubleshooting Workflow:

start Start: Inaccurate Composition from NMR check_solvent Ensure high-purity deuterated solvent is used start->check_solvent check_resolution Optimize spectrometer settings (e.g., increase number of scans) check_solvent->check_resolution identify_peaks Identify unique, non-overlapping peaks for each monomer check_resolution->identify_peaks no_unique_peaks No unique peaks available? identify_peaks->no_unique_peaks calculate_ratio Calculate molar ratio using integrated areas of unique peaks identify_peaks->calculate_ratio deconvolution Use software-based peak deconvolution for overlapping signals no_unique_peaks->deconvolution Yes c13_nmr Consider ¹³C-NMR for better signal dispersion no_unique_peaks->c13_nmr Yes, consider alternative no_unique_peaks->calculate_ratio No deconvolution->calculate_ratio c13_nmr->calculate_ratio end End: Accurate Composition Determined calculate_ratio->end

Caption: Troubleshooting workflow for NMR composition analysis.

Q&A:

  • Q: The proton signals from my this compound and comonomer units are overlapping. How can I get an accurate composition?

    • A: First, ensure you are using a high-resolution spectrometer and optimize acquisition parameters. If signal overlap persists, identify any unique, non-overlapping signals, even if they are from less abundant protons. If no such signals exist, you may need to use peak deconvolution software to fit and integrate the overlapping peaks.[1] Alternatively, ¹³C-NMR may provide better spectral resolution for quantifying the different monomer units.[2]

  • Q: How do I assign the peaks in the ¹H-NMR spectrum of my copolymer?

    • A: The most reliable method is to compare the copolymer spectrum with the spectra of the respective homopolymers. For a poly(ε-caprolactone-co-oxepane-2,7-dione), you would compare it to PCL and poly(this compound) homopolymer spectra. For PCL, characteristic peaks are typically observed around 4.06 ppm (-CH₂-O-), 2.30 ppm (-CO-CH₂-), and 1.3-1.7 ppm for the other methylene (B1212753) groups.[3] The this compound unit will have its own characteristic signals. By comparing the integration of a unique PCL signal to a unique this compound signal, the composition can be determined.[4]

Experimental Protocol: ¹H-NMR for Copolymer Composition

  • Dissolve 5-10 mg of the dried copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum (phasing, baseline correction).

  • Integrate the characteristic, non-overlapping peaks corresponding to each monomer unit.

  • Calculate the molar ratio using the following formula, adjusting for the number of protons each integral represents: Molar Ratio (Monomer 1 / Monomer 2) = (Integral₁ / # of Protons₁) / (Integral₂ / # of Protons₂)

Gel Permeation Chromatography (GPC/SEC): Molecular Weight Analysis

Issue: Inaccurate molecular weight data, manifested as peak broadening, tailing, or inconsistent results.

Troubleshooting Workflow:

start Start: Inaccurate GPC Results check_solubility Verify complete sample solubility in the mobile phase start->check_solubility check_concentration Optimize sample concentration (typically 1-2 mg/mL) check_solubility->check_concentration check_flow_rate Reduce flow rate for high MW samples to minimize shear degradation check_concentration->check_flow_rate check_column Ensure column chemistry is compatible with the polymer and solvent check_flow_rate->check_column check_calibration Recalibrate with appropriate narrow standards check_column->check_calibration end End: Accurate Molecular Weight Determined check_calibration->end

Caption: Troubleshooting workflow for GPC/SEC analysis.

Q&A:

  • Q: My GPC chromatogram shows significant peak tailing. What could be the cause?

    • A: Peak tailing in GPC of polyesters can be due to interactions between the polymer and the column packing material. This is more likely if your copolymer has polar end groups or if the mobile phase is not a good solvent for the copolymer. Consider using a mobile phase with a small amount of a polar modifier or switching to a different column material.[5] Also, ensure your sample is fully dissolved and that the concentration is not too high.[6]

  • Q: The molecular weight of my copolymer seems to be changing between runs. Why?

    • A: This could be due to several factors. Inconsistent sample preparation is a common cause. Ensure the polymer is fully dissolved each time, which for semi-crystalline polyesters may require gentle heating and sufficient time.[6] Degradation of the polymer in the solvent can also occur, especially with prolonged storage of the solution. It is best practice to prepare fresh solutions for each analysis. Finally, fluctuations in the GPC system, such as temperature or flow rate instability, can cause variations. Running a standard before and after your sample sequence can help diagnose system issues.

Data Presentation: GPC/SEC Eluent and Column Selection for Polyesters

Polymer TypeRecommended EluentColumn TypeTypical Temperature
Aliphatic Polyesters (e.g., PCL)Tetrahydrofuran (THF)Polystyrene-divinylbenzene (PS-DVB)35-40 °C
Semi-crystalline PolyestersChloroform, DichloromethanePolystyrene-divinylbenzene (PS-DVB)Ambient to 40 °C
Polyesters with poor solubilityHexafluoroisopropanol (HFIP)HFIP-resistant columns40 °C

Experimental Protocol: GPC/SEC for Molecular Weight

  • Prepare a stock solution of the copolymer in the chosen mobile phase (e.g., HPLC-grade THF) at a concentration of 1-2 mg/mL.[6]

  • Allow the sample to dissolve completely, which may take several hours or require gentle agitation. Avoid sonication which can cause chain scission.[6]

  • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Set up the GPC system with an appropriate column set and detector (typically a refractive index detector).

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the sample and standards.

  • Process the data using a calibration curve generated from narrow molecular weight standards (e.g., polystyrene).

Differential Scanning Calorimetry (DSC): Thermal Transitions

Issue: Observing multiple melting peaks in the DSC thermogram of a copolymer.

Troubleshooting Workflow:

start Start: Multiple Melting Peaks in DSC check_thermal_history Run a second heating scan to erase thermal history start->check_thermal_history peaks_persist Peaks persist in 2nd scan? check_thermal_history->peaks_persist annealing_artifact Peak is likely an annealing artifact from processing peaks_persist->annealing_artifact No analyze_composition Consider different crystalline forms or lamellar thicknesses peaks_persist->analyze_composition Yes end End: Interpretation of Thermal Behavior annealing_artifact->end recrystallization Check for recrystallization during heating by varying scan rate analyze_composition->recrystallization recrystallization->end

Caption: Troubleshooting workflow for interpreting multiple DSC melting peaks.

Q&A:

  • Q: My DSC curve for a poly(ε-caprolactone-co-oxepane-2,7-dione) shows two melting peaks. Does this mean my sample is a blend of two polymers?

    • A: Not necessarily. While a blend of immiscible polymers would show two distinct melting points, multiple melting peaks in a copolymer are common.[7][8] This can be due to several factors:

      • Melting-recrystallization: The initial, less perfect crystals may melt and then recrystallize into a more stable form during the heating scan, which then melts at a higher temperature.[9]

      • Different crystal structures: The copolymer may have different polymorphic forms.

      • Varying lamellar thicknesses: The inclusion of the this compound units can lead to a population of crystals with different lamellar thicknesses, which melt at different temperatures.[8]

      • Phase separation: In block copolymers, different blocks may crystallize and melt independently.

  • Q: How can I determine the cause of the double melting peak?

    • A: A good first step is to run a second heating scan. The first heating scan reflects the thermal history of the sample from its processing, while the second scan (after controlled cooling in the DSC) provides information on the intrinsic material properties. If the double peak disappears or changes significantly in the second scan, it was likely an artifact of the initial processing. Varying the heating rate can also be informative; melting-recrystallization phenomena are often heating-rate dependent.[9]

Data Presentation: Expected Thermal Transitions

PropertyPoly(ε-caprolactone) (PCL)Effect of this compound incorporation
Glass Transition (Tg)~ -60 °CExpected to increase
Melting Temperature (Tm)~ 60 °CExpected to increase or show complex behavior
Enthalpy of Fusion (ΔHm)HighExpected to decrease with increasing dione (B5365651) content

Experimental Protocol: DSC Analysis

  • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle, for example:

    • Heat 1: Ramp from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min. This erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C).

    • Heat 2: Ramp from the low temperature to the high temperature again at 10 °C/min. The data from this scan is typically used for analysis.

  • Analyze the thermogram from the second heating scan to determine Tg, Tm, and the enthalpy of melting (ΔHm).

Thermogravimetric Analysis (TGA): Thermal Stability

Issue: Complex or multi-step degradation profile observed in the TGA curve.

Q&A:

  • Q: The TGA curve of my copolymer shows two distinct weight loss steps. What does this indicate?

    • A: A multi-step degradation profile in a copolymer often suggests that the different monomer units degrade at different temperatures or through different mechanisms.[10] For a polyester-anhydride copolymer, one step might be associated with the degradation of the polyester (B1180765) component and the other with the anhydride (B1165640) component. For PCL, thermal degradation can proceed via a two-step mechanism: first, a statistical rupture of ester linkages, followed by an "unzipping" depolymerization to form the ε-caprolactone monomer.[11] The presence of the this compound unit could alter this pathway or introduce a new degradation step.

  • Q: How can I identify the degradation products?

    • A: The most effective way to identify the products evolved during TGA is to use a hyphenated technique, such as TGA-FTIR or TGA-MS, where the gases evolved from the TGA are directed into an FTIR spectrometer or a mass spectrometer for analysis.[11][12]

Experimental Protocol: TGA Analysis

  • Weigh 10-15 mg of the copolymer sample into a TGA pan (platinum or ceramic).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve and its derivative (DTG curve) to determine the onset of degradation and the temperatures of maximum weight loss.

Wide-Angle X-ray Diffraction (WAXD): Crystalline Structure

Issue: Difficulty in calculating the degree of crystallinity due to overlapping crystalline peaks and amorphous halos.

Q&A:

  • Q: The WAXD pattern of my copolymer shows broad peaks. How does this affect the crystallinity calculation?

    • A: Broadening of the crystalline diffraction peaks in a copolymer is common and indicates smaller or less perfect crystallites compared to the homopolymer. The incorporation of the this compound comonomer disrupts the regular packing of the PCL chains. The degree of crystallinity is calculated by deconvoluting the diffraction pattern into crystalline peaks and the broad amorphous halo, and then taking the ratio of the integrated area of the crystalline peaks to the total integrated area.[6]

  • Q: Does the this compound unit co-crystallize with the ε-caprolactone units?

    • A: This depends on the structural similarity of the monomer units and the copolymer composition. WAXD can help answer this. If the d-spacings (calculated from the peak positions) of the copolymer are the same as the PCL homopolymer, it suggests that the this compound units are excluded from the PCL crystal lattice. If the d-spacings shift systematically with composition, it may indicate co-crystallization.[8]

Experimental Protocol: WAXD Analysis

  • Prepare a flat sample of the copolymer, either as a thin film or by pressing a powder into a sample holder.

  • Mount the sample in the WAXD instrument.

  • Acquire the diffraction pattern over a range of 2θ angles (e.g., 5° to 40°).

  • Process the data by subtracting the background.

  • Use software to deconvolute the pattern into crystalline peaks and the amorphous halo.

  • Calculate the percent crystallinity (%Xc) using the formula: %Xc = (Area_crystalline / (Area_crystalline + Area_amorphous)) * 100

References

Technical Support Center: Scaling Up Oxepane-2,7-dione Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of oxepane-2,7-dione polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the ring-opening polymerization (ROP) of this compound?

A1: Scaling up the ROP of this compound from laboratory to industrial scale introduces several challenges. The primary concerns include managing the heat of polymerization to prevent thermal degradation and loss of control, handling the significant increase in viscosity of the reaction mixture which can impede proper mixing and heat transfer, and ensuring efficient purification of the final polymer to remove residual monomer and catalyst.[1][2]

Q2: Which type of catalyst is recommended for large-scale production of poly(this compound)?

A2: For large-scale ROP of cyclic esters and anhydrides, organotin compounds, particularly stannous octoate (Sn(Oct)₂), are widely used due to their high efficiency.[3][4] However, for applications with stringent purity requirements, such as in the biomedical field, the use of less toxic metal-based catalysts or even metal-free organocatalysts is gaining traction.[5][6] Bifunctional catalysts that combine a Lewis acid and a nucleophilic component can also enhance reaction rates and control at lower catalyst loadings.[7]

Q3: How does the presence of impurities affect the polymerization of this compound?

A3: Impurities such as water or other protic compounds can act as initiators or chain transfer agents, leading to a lower molecular weight and a broader molecular weight distribution (higher polydispersity index - PDI) than desired.[8][9] These impurities can also deactivate certain catalysts, resulting in slow or incomplete polymerization.[8] Therefore, it is crucial to use highly purified monomer and anhydrous reagents and solvents.

Q4: What are the key parameters to control for achieving a target molecular weight and a narrow PDI?

A4: To control the molecular weight and PDI, it is essential to precisely manage the monomer-to-initiator ratio ([M]/[I]), as this theoretically determines the degree of polymerization.[8] Maintaining a uniform temperature throughout the reactor is critical to ensure a constant propagation rate. Efficient mixing is also vital for homogeneous reaction conditions. The choice of catalyst and initiator system also plays a significant role, with some systems offering better control over the polymerization.[9]

Q5: What are the common methods for purifying poly(this compound) at a larger scale?

A5: A common and effective method for purifying the polymer is precipitation. This involves dissolving the crude polymer in a suitable solvent, such as dichloromethane (B109758) or chloroform, and then adding this solution to a large excess of a non-solvent, like cold methanol (B129727), with vigorous stirring.[8] This causes the polymer to precipitate, leaving most of the impurities in the solution. The purified polymer is then collected by filtration and dried under vacuum.[8] For industrial-scale production, distillation techniques may be employed to remove volatile impurities and recover solvents.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield or Incomplete Monomer Conversion 1. Catalyst Deactivation: Presence of impurities (e.g., water, acidic residues) in the monomer, initiator, or solvent.[9] 2. Insufficient Catalyst Concentration: The amount of catalyst is too low for the scale of the reaction. 3. Low Reaction Temperature: The temperature is not high enough to achieve a reasonable reaction rate.[8]1. Purify Monomer and Dry Reagents: Recrystallize the this compound monomer and thoroughly dry all solvents and initiators before use. 2. Optimize Catalyst Loading: Incrementally increase the catalyst concentration. 3. Increase Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen catalyst system.
High Polydispersity Index (PDI > 1.5) 1. Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to polymer chains starting at different times.[9] 2. Transesterification Reactions: Intermolecular or intramolecular (backbiting) reactions causing chain scrambling and the formation of cyclic oligomers. This is more common at high temperatures and long reaction times.[9] 3. Poor Heat Transfer: Temperature gradients within the reactor can lead to different reaction rates.[1]1. Select a Fast Initiator: Choose an initiator that provides rapid and quantitative initiation. 2. Optimize Reaction Conditions: Lower the reaction temperature and quench the reaction promptly after full monomer conversion. Consider catalysts less prone to transesterification, such as some aluminum-based catalysts.[9] 3. Improve Reactor Design and Agitation: Ensure efficient stirring and use a reactor with adequate heat exchange capacity for better temperature control.[12]
Lower than Theoretical Molecular Weight 1. Presence of Protic Impurities: Water or alcohol impurities acting as initiators, increasing the total number of polymer chains.[8] 2. Incorrect Monomer-to-Initiator Ratio: Errors in calculating or weighing the initiator.1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and the monomer. 2. Verify Calculations and Measurements: Double-check the calculations for the desired [M]/[I] ratio and accurately measure the initiator.
Polymer Discoloration 1. Thermal Degradation: The reaction temperature is too high, causing degradation of the monomer or polymer. 2. Catalyst Residues: Some catalysts, especially certain transition metal-based ones, can cause discoloration.1. Lower Reaction Temperature: Conduct the polymerization at the lowest effective temperature. 2. Thorough Purification: Ensure complete removal of the catalyst during the purification step.
Significant Increase in Viscosity Leading to Poor Mixing 1. High Polymer Concentration and Molecular Weight: As the polymerization progresses, the viscosity of the reaction medium increases significantly.[2]1. Use a Suitable Reactor and Agitator: Employ a reactor designed for high-viscosity media, such as one with a helical or anchor-type agitator.[12] 2. Consider Solution Polymerization: Performing the polymerization in a solvent can help to manage viscosity, although this may reduce the reaction rate and require solvent recovery steps.

Experimental Protocols

Bulk Polymerization of this compound

This protocol describes a typical lab-scale bulk polymerization which can be adapted for scale-up.

Materials:

  • This compound (highly purified, e.g., by recrystallization)

  • Stannous octoate (Sn(Oct)₂) as catalyst

  • Benzyl (B1604629) alcohol as initiator (dried over molecular sieves)

  • Toluene (B28343) (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Equipment:

  • Jacketed glass reactor or stainless steel reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a temperature controller.

  • Schlenk line for maintaining an inert atmosphere.

  • Vacuum pump.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried in an oven at >120 °C overnight. It is then assembled while hot and placed under a high vacuum to remove adsorbed moisture, followed by purging with dry nitrogen or argon.

  • Charging the Reactor: Under a positive pressure of inert gas, the desired amount of this compound is charged into the reactor.

  • Initiator and Catalyst Addition: The calculated amount of benzyl alcohol (initiator) is added to the reactor. A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared and the required volume is added to achieve the desired monomer-to-catalyst ratio (e.g., 10,000:1).[8]

  • Polymerization: The reactor is heated to the desired temperature (e.g., 110-140 °C) with continuous stirring. The reaction is allowed to proceed for the specified time (e.g., 4-24 hours), or until the desired monomer conversion is achieved.

  • Purification:

    • The reactor is cooled to room temperature.

    • The viscous polymer is dissolved in a minimal amount of dichloromethane.

    • The polymer solution is slowly added to a large excess of cold methanol while stirring vigorously to precipitate the polymer.

    • The precipitated polymer is collected by filtration and washed with fresh methanol.

  • Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the final polymer are determined by Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reactor_prep Reactor Drying and Inerting charging Charge Reactor with Monomer & Initiator reactor_prep->charging reagent_prep Monomer Purification & Reagent Drying reagent_prep->charging catalyst_add Add Catalyst charging->catalyst_add polymerization Heat and Stir (e.g., 110-140°C) catalyst_add->polymerization dissolution Dissolve in Dichloromethane polymerization->dissolution precipitation Precipitate in Cold Methanol dissolution->precipitation filtration Filter and Wash precipitation->filtration drying Vacuum Dry filtration->drying characterization Characterize (GPC) drying->characterization

Caption: Experimental workflow for this compound polymerization.

troubleshooting_logic cluster_causes cluster_solutions start Low Polymer Yield? cause1 Impure Monomer/ Reagents start->cause1 Yes cause2 Catalyst Inactive/ Insufficient start->cause2 Yes cause3 Incorrect Temperature start->cause3 Yes end Successful Polymerization start->end No solution1 Purify Monomer & Dry Reagents cause1->solution1 solution2 Verify Catalyst Purity & Optimize Loading cause2->solution2 solution3 Adjust Temperature cause3->solution3 solution1->end Re-run solution2->end Re-run solution3->end Re-run

Caption: Troubleshooting logic for low polymer yield.

References

Validation & Comparative

A Comparative Guide to the Ring-Opening Polymerization of Oxepane-2,7-dione and ε-Caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the ring-opening polymerization (ROP) of two seven-membered cyclic esters: oxepane-2,7-dione (also known as adipic anhydride) and ε-caprolactone. The selection of a suitable monomer is a critical decision in the development of biodegradable polyesters for applications ranging from drug delivery systems to tissue engineering scaffolds. This document aims to support this decision by presenting a comprehensive overview of their polymerization behavior and the properties of the resulting polymers, supported by experimental data from scientific literature.

Monomer Characteristics and Polymerization Overview

Both this compound and ε-caprolactone are seven-membered ring lactones that undergo ring-opening polymerization to yield aliphatic polyesters. However, the presence of a second carbonyl group in the this compound ring introduces significant differences in its polymerization behavior and the functionality of the resulting polymer, poly(adipic anhydride) (PAA), compared to the widely studied polycaprolactone (B3415563) (PCL).

ε-Caprolactone is a well-established monomer in the field of biodegradable polymers. Its ROP is characterized by its versatility, allowing for the synthesis of high molecular weight PCL with controlled architectures. PCL is a semi-crystalline polymer known for its biocompatibility, biodegradability, and excellent mechanical properties.[1][2]

This compound , on the other hand, is a cyclic anhydride (B1165640) of adipic acid. Its ROP leads to the formation of poly(adipic anhydride), a polyanhydride. Polyanhydrides are a class of biodegradable polymers known for their surface-eroding degradation mechanism, which can be advantageous for controlled drug release applications. However, the polymerization of this compound can be more challenging, often resulting in lower molecular weight polymers.

Polymerization Kinetics and Control

The kinetics of ring-opening polymerization are crucial for controlling the molecular weight and dispersity of the resulting polymer.

ε-Caprolactone polymerization typically follows first-order kinetics with respect to the monomer when catalyzed by common organometallic catalysts like tin(II) octoate (Sn(Oct)₂).[3] The polymerization rate can be influenced by temperature and catalyst concentration. High molecular weight PCL can be readily achieved with narrow polydispersity indices (PDI), indicating good control over the polymerization process.[4]

This compound can be polymerized using a variety of initiators, including cationic, anionic, and coordination-type systems.[5] However, melt polymerization of this compound with stannous 2-ethylhexanoate (B8288628) has been reported to yield low molecular weight poly(adipic anhydride).[6] This suggests that achieving high molecular weight PAA through ROP can be more challenging compared to PCL. The polymerization of a related cyclic ester amide derived from adipic anhydride was found to be a first-order reaction with no termination and transfer reactions, proceeding through a coordination-insertion mechanism.[7]

Comparative Data of Polymer Properties

The properties of the final polymer are a direct consequence of the monomer structure and the polymerization process. The following tables summarize the key quantitative data for poly(adipic anhydride) and polycaprolactone.

Table 1: Thermal Properties

PropertyPoly(adipic anhydride) (PAA)Polycaprolactone (PCL)
Melting Temperature (Tm) ~75 °C[8][9]59-64 °C
Glass Transition Temperature (Tg) Data not readily available~ -60 °C

Table 2: Molecular Weight and Polydispersity

PropertyPoly(adipic anhydride) (PAA)Polycaprolactone (PCL)
Number-Average Molecular Weight (Mn) Typically low (e.g., ~2,000-3,000 g/mol )High Mn achievable (e.g., > 50,000 g/mol )[4]
Polydispersity Index (PDI) Often broad[10][11]Can be narrow (e.g., < 1.5)

Table 3: Mechanical Properties

PropertyPoly(adipic anhydride) (PAA)Polycaprolactone (PCL)
Tensile Strength Data not readily available for homopolymer16.1 - 21.6 MPa[5]
Young's Modulus Data not readily available for homopolymer264.8 - 440 MPa[2][5]
Elongation at Break Data not readily available for homopolymer>400%[2]

Note: The mechanical properties of PAA homopolymer are not well-documented in the readily available literature. Copolymers incorporating adipic anhydride have been shown to possess significant mechanical and thermal properties.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are representative experimental protocols for the ring-opening polymerization of both monomers.

Ring-Opening Polymerization of ε-Caprolactone

Objective: To synthesize polycaprolactone via ring-opening polymerization using a tin(II) octoate catalyst.

Materials:

  • ε-Caprolactone (monomer)

  • Tin(II) octoate (Sn(Oct)₂) (catalyst)

  • Benzyl (B1604629) alcohol (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • ε-Caprolactone is purified by distillation under reduced pressure.

  • In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), a specific molar ratio of monomer to initiator (e.g., 100:1) is established by adding the required amounts of ε-caprolactone and benzyl alcohol to toluene.

  • A specific amount of Sn(Oct)₂ catalyst (e.g., 0.1 mol% relative to the monomer) is added to the solution.

  • The reaction mixture is heated to a set temperature (e.g., 110 °C) and stirred for a specified duration (e.g., 24 hours).

  • After the polymerization, the flask is cooled to room temperature, and the polymer is dissolved in dichloromethane.

  • The polymer is precipitated by pouring the solution into an excess of cold methanol.

  • The precipitated polycaprolactone is collected by filtration, washed with methanol, and dried under vacuum until a constant weight is achieved.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Evaluated using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

Ring-Opening Polymerization of this compound

Objective: To synthesize poly(adipic anhydride) via ring-opening polymerization.

Materials:

  • This compound (adipic anhydride) (monomer)

  • Stannous 2-ethylhexanoate (catalyst)

  • Dichloromethane (solvent)

Procedure:

  • This compound is purified, for example, by recrystallization.

  • In a dried reaction vessel under an inert atmosphere, this compound is dissolved in dichloromethane.

  • A specific concentration of stannous 2-ethylhexanoate catalyst is added to the solution.

  • The reaction is carried out at a controlled temperature (e.g., 40 °C) for a set period.[5]

  • The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy, paying attention to the characteristic anhydride bond absorption.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature.

Visualizing Polymerization Mechanisms and Workflows

Ring-Opening Polymerization Mechanisms

The following diagrams illustrate the coordination-insertion mechanism, which is common for the ROP of cyclic esters catalyzed by metal alkoxides.

ROP_Mechanism_Caprolactone cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH + Cat Active_Initiator Cat-OR Initiator->Active_Initiator Activation Coordination Monomer Coordination to Catalyst Active_Initiator->Coordination Monomer ε-Caprolactone Monomer->Coordination Insertion Ring-Opening & Acyl-Oxygen Cleavage Coordination->Insertion Growing_Chain Cat-O-(C=O)-(CH2)5-OR Insertion->Growing_Chain Growing_Chain->Monomer n Monomers Polymer_Chain HO-[(C=O)-(CH2)5-O]n-R Growing_Chain->Polymer_Chain Termination/ Hydrolysis

Caption: Coordination-insertion ROP mechanism for ε-caprolactone.

ROP_Mechanism_Oxepanedione cluster_initiation_ox Initiation cluster_propagation_ox Propagation Initiator_ox Initiator (e.g., Cat-OR) Coordination_ox Monomer Coordination to Catalyst Initiator_ox->Coordination_ox Monomer_ox This compound Monomer_ox->Coordination_ox Insertion_ox Ring-Opening & Acyl-Oxygen Cleavage Coordination_ox->Insertion_ox Growing_Chain_ox Cat-O-(C=O)-(CH2)4-(C=O)-OR Insertion_ox->Growing_Chain_ox Growing_Chain_ox->Monomer_ox n Monomers Polymer_Chain_ox HO-[(C=O)-(CH2)4-(C=O)-O]n-R Growing_Chain_ox->Polymer_Chain_ox Termination/ Hydrolysis ROP_Workflow Start Start Purification Monomer & Solvent Purification Start->Purification Setup Assemble Dry Glassware under Inert Atmosphere Purification->Setup Reaction Add Monomer, Initiator, & Catalyst to Solvent Setup->Reaction Polymerization Heat and Stir for Specified Time Reaction->Polymerization Isolation Cool and Precipitate Polymer Polymerization->Isolation Purification_Polymer Wash and Dry Polymer Isolation->Purification_Polymer Characterization Analyze Polymer Properties (GPC, NMR, DSC, etc.) Purification_Polymer->Characterization End End Characterization->End

References

A Comparative Study of Polyesters Derived from Oxepane-2,7-dione and Lactide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, properties, and degradation of polyesters based on oxepane-2,7-dione and lactide reveals distinct characteristics that position them for diverse applications in the fields of drug delivery and tissue engineering. While polylactide (PLA) is a well-established biodegradable polyester (B1180765) with high strength and modulus, polyesters derived from this compound, a less-explored monomer, offer potential advantages in terms of flexibility and tailored degradation profiles.

This guide provides a comparative overview of these two classes of polyesters, presenting available experimental data on their thermal, mechanical, and degradation properties. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate further research and development in this area.

Comparative Data of Polyester Properties

The following tables summarize the key quantitative data for polylactide and available information for polyesters derived from this compound. It is important to note that comprehensive data for poly(this compound) and its copolymers with lactide are limited in publicly available literature.

Table 1: Thermal Properties of Polyesters

PropertyPolylactide (PLLA)Poly(this compound-co-lactide)
Glass Transition Temperature (Tg)55-65 °CData not available
Melting Temperature (Tm)170-180 °CData not available
Decomposition Temperature (Td)> 250 °CData not available

Table 2: Mechanical Properties of Polyesters

PropertyPolylactide (PLLA)Poly(this compound-co-lactide)
Tensile Strength40-70 MPaData not available
Young's Modulus1.2-3.5 GPaData not available
Elongation at Break2-10%Data not available

Table 3: Degradation Characteristics

PropertyPolylactide (PLLA)Poly(this compound-co-lactide)
Degradation MechanismHydrolytic cleavage of ester bondsExpected to be hydrolytic
In Vitro Degradation RateMonths to years, depending on crystallinity and molecular weightData not available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyesters are crucial for reproducible research.

Synthesis of Polyesters

The primary method for synthesizing both polylactide and polyesters from this compound is ring-opening polymerization (ROP).

Protocol 1: Ring-Opening Polymerization of L-Lactide to Synthesize Poly(L-lactide) (PLLA)

  • Materials: L-lactide, Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), Benzyl (B1604629) alcohol, Toluene (anhydrous), Methanol (B129727).

  • Procedure:

    • Dry L-lactide under vacuum at 50 °C for 24 hours to remove moisture.

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of L-lactide in anhydrous toluene.

    • Add the initiator, benzyl alcohol, and the catalyst, Sn(Oct)₂, to the solution. The monomer-to-initiator ratio will determine the target molecular weight.

    • Heat the reaction mixture to 130 °C and stir for 4-24 hours.

    • Cool the reaction to room temperature and dissolve the polymer in a minimal amount of chloroform (B151607) or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated PLLA by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Ring-Opening Polymerization of this compound

  • Materials: this compound (also known as adipic anhydride), Initiator (e.g., stannous 2-ethylhexanoate, aluminum isopropoxide), Methylene (B1212753) chloride (anhydrous).

  • Procedure:

    • Purify this compound by recrystallization or sublimation.

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous methylene chloride.

    • Add the chosen initiator to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 0, 20, or 40 °C) for a specified duration.[1]

    • Terminate the polymerization by adding a small amount of acidic methanol.

    • Precipitate the polymer in a non-solvent like cold methanol or hexane.

    • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Copolymerization of this compound and Lactide

  • Procedure:

    • Follow the general procedure for ring-opening polymerization as described above.

    • Charge both this compound and lactide monomers into the reaction flask at the desired molar ratio.

    • The choice of initiator and reaction conditions will influence the copolymer architecture (i.e., random or block copolymer). For block copolymers, sequential addition of the monomers is typically employed.

Characterization of Polyesters

A suite of analytical techniques is used to determine the properties of the synthesized polyesters.

Protocol 4: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Instrumentation: GPC system with a refractive index (RI) detector and a set of polystyrene or polyester standards for calibration.

  • Sample Preparation: Dissolve a small amount of the polymer (typically 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform). Filter the solution through a 0.22 µm syringe filter.

  • Analysis: Inject the filtered sample solution into the GPC system. The retention time of the polymer is used to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the calibration standards.

Protocol 5: Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C for PLLA) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample back to a low temperature (e.g., -20 °C) at a controlled rate.

    • Perform a second heating scan at the same rate. The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting (ΔHm) are determined from the second heating curve.

  • TGA Analysis:

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the thermal stability of the polymer.

Protocol 6: Mechanical Testing by Tensile Analysis

  • Sample Preparation: Prepare thin films of the polymer by solution casting or melt pressing. Cut the films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D882).

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

    • Record the load and elongation data.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Protocol 7: Hydrolytic Degradation Study

  • Procedure:

    • Prepare polymer films or scaffolds of known weight and dimensions.

    • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.

    • At predetermined time intervals, remove the samples from the PBS solution, rinse with deionized water, and dry under vacuum until a constant weight is achieved.

    • Measure the weight loss of the samples.

    • Characterize the changes in molecular weight (by GPC), thermal properties (by DSC), and surface morphology (by scanning electron microscopy - SEM) of the degraded samples over time.

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the relationships between polymer structure and properties is essential for understanding and designing new materials.

Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers (Lactide, this compound) ROP Ring-Opening Polymerization Monomers->ROP Initiator, Catalyst Purification Purification (Precipitation) ROP->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC DSC_TGA DSC/TGA (Tg, Tm, Td) Purification->DSC_TGA Tensile Tensile Testing (Strength, Modulus) Purification->Tensile Degradation Degradation Study (Weight Loss, Mw change) Purification->Degradation Properties Material Properties GPC->Properties DSC_TGA->Properties Tensile->Properties Degradation->Properties

Caption: Workflow for the synthesis and characterization of polyesters.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties Monomer_Ratio Monomer Ratio (Lactide vs. Oxepane-dione) Thermal Thermal Properties (Tg, Tm) Monomer_Ratio->Thermal Mechanical Mechanical Properties (Strength, Flexibility) Monomer_Ratio->Mechanical Degradation Degradation Rate Monomer_Ratio->Degradation Molecular_Weight Molecular Weight Molecular_Weight->Mechanical Molecular_Weight->Degradation Crystallinity Crystallinity Crystallinity->Mechanical Crystallinity->Degradation

Caption: Interplay between molecular structure and macroscopic properties of polyesters.

References

A Comparative Guide to the Mechanical Properties of Poly(oxepane-2,7-dione) and Polycaprolactone (PCL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Theoretical Comparison

Poly(oxepane-2,7-dione) is a polyanhydride, whereas PCL is a polyester. This fundamental difference in their backbone chemistry is expected to lead to significant variations in their mechanical properties. The anhydride (B1165640) bonds in poly(this compound) are more susceptible to hydrolysis than the ester bonds in PCL, which has implications for their degradation rates and, consequently, their mechanical stability in aqueous environments.

From a structural standpoint, the additional carbonyl group in the repeating unit of poly(this compound) could influence chain packing and crystallinity. It is hypothesized that this may lead to a more rigid polymer with a higher modulus compared to the more flexible aliphatic chain of PCL. However, the processing conditions would also play a crucial role in the final mechanical properties.

cluster_PCL Polycaprolactone (B3415563) (PCL) cluster_POD Poly(this compound) PCL_structure PCL Structure (-O-(CH₂)₅-C(=O)-)n Comparison Structural Comparison PCL_structure->Comparison Ester Linkage PCL_props Known Properties: - Semi-crystalline - Tough and flexible - Lower tensile strength and modulus POD_structure Poly(this compound) Structure (-O-C(=O)-(CH₂)₄-C(=O)-)n POD_structure->Comparison Anhydride Linkage POD_props Expected Properties: - Potentially higher crystallinity and rigidity - Potentially higher tensile strength and modulus Influence Influence on Mechanical Properties Comparison->Influence Influence->PCL_props Influence->POD_props

Caption: Structural comparison and expected influence on properties.

Quantitative Mechanical Properties of Polycaprolactone (PCL)

The mechanical properties of PCL can vary significantly depending on its molecular weight, crystallinity, and the processing method used for sample preparation. The following table summarizes a range of reported values for key mechanical properties of PCL.

Mechanical PropertyValueProcessing MethodReference(s)
Tensile Strength (MPa) 10.5 - 16.1Selective Laser Sintering (SLS)[1]
17.82 ± 0.47Injection Molding[2]
19.3Compression Molding[1]
21.6Compression Molding[1]
35.7 ± 1.9Unmodified[3]
11 ± 1.3Solution-cast film[4]
Young's Modulus (MPa) 343.9 - 364.3Selective Laser Sintering (SLS)[1]
440 ± 3Injection Molding[2]
340Compression Molding[1]
264.8Melt Extrusion[1]
Elongation at Break (%) > 790Selective Laser Sintering (SLS)[1]
> 400Injection Molding[2]
780 ± 180Solution-cast film[4]

Experimental Protocols for Mechanical Testing

Standardized testing methodologies are crucial for obtaining reliable and comparable data on the mechanical properties of polymers. The following outlines a typical experimental protocol for determining the tensile properties of thin polymer films, based on ASTM D882 and ISO 527-3 standards.[5][6][7][8][9][10][11][12]

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.

Methodology (based on ASTM D882/ISO 527-3):

  • Specimen Preparation:

    • Rectangular strip specimens with a width of 10 to 25 mm and a length of at least 150 mm are prepared from the polymer sheet.[12]

    • For materials with very high elongation at break, the initial distance between the grips may be reduced to 50 mm.[12]

    • The thickness of the specimen should be less than 1.0 mm.[5][9]

    • Specimens must be free from nicks and cuts that could cause premature failure.[7]

  • Instrumentation:

    • A universal testing machine equipped with a suitable load cell is used.

    • Grips should securely hold the specimen without causing slippage or damage.

    • An extensometer can be used to accurately measure strain, though for thin films, the weight of the extensometer should not be borne by the specimen.[12]

  • Test Procedure:

    • The width and thickness of the specimen are measured accurately at several points along the gauge length.

    • The specimen is mounted in the grips of the testing machine, ensuring it is aligned with the direction of pull.

    • The test is conducted at a constant crosshead speed, typically between 12.5 mm/min and 500 mm/min, depending on the material and standard.[7][12]

    • The load and extension are recorded continuously until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress reached during the test.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

start Start prep Specimen Preparation (ASTM D882 / ISO 527-3) start->prep measure Measure Specimen Dimensions prep->measure mount Mount Specimen in Universal Testing Machine measure->mount test Conduct Tensile Test (Constant Crosshead Speed) mount->test record Record Load and Extension Data test->record analyze Data Analysis record->analyze results Calculate: - Tensile Strength - Young's Modulus - Elongation at Break analyze->results end_node End results->end_node

Caption: Experimental workflow for tensile testing of polymer films.

Conclusion

Polycaprolactone is a well-documented polymer with a versatile range of mechanical properties, making it suitable for numerous applications in the biomedical field. While direct experimental data for poly(this compound) is scarce, its polyanhydride structure suggests it may exhibit higher rigidity and strength compared to PCL, albeit with potentially faster degradation. Further experimental investigation is required to provide a quantitative comparison and fully elucidate the mechanical performance of poly(this compound) for its potential applications.

References

A Comparative Analysis of the Biodegradation of Poly(oxepane-2,7-dione) and Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is a cornerstone of innovation in drug delivery, medical implants, and sustainable materials. Among the front-runners in this field are aliphatic polyesters and polyanhydrides, each offering a unique degradation profile. This guide provides a comparative overview of the biodegradation of a representative polyanhydride, poly(oxepane-2,7-dione), and the widely studied polyester, polylactic acid (PLA).

High-Level Comparison: Polyanhydrides vs. Polylactic Acid

FeaturePolyanhydrides (inferred for Poly(this compound))Polylactic Acid (PLA)
Primary Degradation Mechanism Surface erosion via hydrolysis of anhydride (B1165640) bonds.[1][2]Bulk erosion initiated by hydrolysis of ester bonds, followed by enzymatic degradation.[3]
Degradation Rate Generally rapid, tunable by altering polymer backbone.[4][5]Variable, dependent on crystallinity, molecular weight, and environmental conditions (e.g., temperature, microbes).[3][6]
Degradation Products Diacid monomers, which are typically non-toxic and biocompatible.[2]Lactic acid and its oligomers.[7]
Key Influencing Factors Polymer hydrophobicity, accessibility of anhydride bonds to water.[2][8]Temperature, pH, microbial activity, crystallinity, molecular weight.[3][6]
Common Applications Controlled drug delivery, where a constant release rate is desired.[2][4]Medical implants, sutures, food packaging, 3D printing.

Biodegradation of Polylactic Acid (PLA): Quantitative Data

The biodegradation of PLA has been extensively studied under various environmental conditions. The following tables summarize key findings from the literature.

Table 1: Biodegradation of PLA in Composting Environments
PLA FormulationComposting ConditionsDuration (days)Biodegradation (%)Reference
Pure PLAIndustrial Composting (58-60°C)45-60>90[9][10]
PLA/Starch Composite (90/10)Controlled Composting (45°C)14-[11]
PLA/Starch Composite (90/10) with lipaseControlled Composting (55°C)14-[11]
3D-printed PLAIndustrial Composting84>90[10]
Injection-molded PLAIndustrial Composting84~54[10]
Table 2: Enzymatic and Hydrolytic Degradation of PLA
Degradation TypeConditionsDurationObservationsReference
Enzymatic (Proteinase K)37°C72 hoursEffective degradation, rate dependent on enzyme concentration.[12][13]
Enzymatic (Lipase)--Ineffective in degrading PLA.[7]
HydrolyticDeionized water, 37-80°CVariableMolecular weight decreases significantly before mass loss.[6][14][15]
HydrolyticAqueous solution, 160-180°C120 minutes>95% hydrolysis to lactic acid.[16]

Experimental Protocols

A clear understanding of the methodologies used to assess biodegradation is crucial for interpreting and comparing data.

Protocol 1: Aerobic Biodegradation under Controlled Composting Conditions (based on ASTM D5338 / ISO 14855)

This method is widely used to determine the aerobic biodegradability of plastic materials.

  • Sample Preparation: The test material is typically used in powder or film form to maximize surface area.

  • Compost Inoculum: A standardized, mature compost is used as the source of microorganisms.

  • Test Setup: The test material is mixed with the compost and placed in a controlled reactor.

  • Controlled Conditions: The temperature is maintained at a specific level (e.g., 58 ± 2°C). Airflow is controlled to ensure aerobic conditions.

  • Data Collection: The evolution of carbon dioxide (CO2) from the microbial respiration is measured over time. The percentage of biodegradation is calculated based on the ratio of the cumulative CO2 produced by the test material to its theoretical maximum CO2 production.

  • Reference Material: A positive control, such as microcrystalline cellulose, is run in parallel to validate the activity of the compost.

Protocol 2: Enzymatic Degradation Assay

This protocol assesses the degradation of a polymer by a specific enzyme.

  • Sample Preparation: Polymer films or powders of a known weight and surface area are prepared.

  • Enzyme Solution: A solution of the desired enzyme (e.g., proteinase K for PLA) is prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 8.6).

  • Incubation: The polymer samples are incubated in the enzyme solution at a constant temperature (e.g., 37°C) with agitation.

  • Data Collection:

    • Weight Loss: Samples are removed at specific time points, washed, dried, and weighed to determine mass loss.

    • Analysis of Degradation Products: The concentration of degradation products (e.g., lactic acid for PLA) in the supernatant can be measured using techniques like high-performance liquid chromatography (HPLC) or a fluorescent assay.[12]

  • Control: A control experiment is run without the enzyme to account for any hydrolytic degradation.

Visualizing the Degradation Pathways

The following diagrams illustrate the conceptual workflows and degradation mechanisms.

Biodegradation_Workflow cluster_pla PLA Biodegradation PLA_Polymer Polylactic Acid (PLA) Hydrolysis Hydrolysis (Abiotic) PLA_Polymer->Hydrolysis H2O Oligomers Lactic Acid Oligomers Hydrolysis->Oligomers Enzymatic_Degradation Enzymatic Degradation (Microbial) Oligomers->Enzymatic_Degradation e.g., Proteinase K Metabolism Microbial Metabolism Enzymatic_Degradation->Metabolism End_Products_PLA CO2, H2O, Biomass Metabolism->End_Products_PLA

Conceptual workflow of PLA biodegradation.

Polyanhydride_Degradation cluster_polyanhydride Polyanhydride Biodegradation Polyanhydride_Polymer Poly(this compound) (Polyanhydride) Surface_Erosion Surface Erosion Polyanhydride_Polymer->Surface_Erosion Hydrolysis_Anhydride Hydrolysis of Anhydride Bonds Surface_Erosion->Hydrolysis_Anhydride H2O at surface Monomers Diacid Monomers Hydrolysis_Anhydride->Monomers Metabolism_PA Metabolism/Elimination Monomers->Metabolism_PA End_Products_PA Biocompatible Products Metabolism_PA->End_Products_PA

Conceptual workflow of polyanhydride degradation.

Conclusion

The biodegradation profiles of polyanhydrides, such as poly(this compound), and polyesters, like PLA, are fundamentally different. Polyanhydrides undergo surface erosion, leading to a more predictable and controlled release of encapsulated agents, making them highly suitable for drug delivery applications.[1][2][4] In contrast, PLA degrades through a bulk erosion mechanism, with a rate that is highly sensitive to environmental factors and polymer characteristics.[3][6]

While a direct quantitative comparison of the biodegradation rates of poly(this compound) and PLA is currently limited by the lack of specific data for the former, the general understanding of polyanhydride degradation suggests a potentially faster and more constant rate of mass loss compared to PLA under physiological conditions. For applications in uncontrolled environments like composting, the extensive data for PLA indicates it is a viable biodegradable alternative to conventional plastics, although its degradation rate can be slow under non-ideal conditions.[10][17]

Further research is warranted to generate specific biodegradation data for poly(this compound) under various conditions to enable a more direct and quantitative comparison with PLA. Such studies would be invaluable for the rational design of novel biodegradable materials for a wide range of applications.

References

"biocompatibility assessment of oxepane-2,7-dione-based polymers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of Oxepane-2,7-Dione-Based Polymers and Alternative Biodegradable Polyesters

Disclaimer: Scientific literature extensively documents the biocompatibility of common biodegradable polymers such as Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL). However, there is a notable scarcity of published biocompatibility data specifically for homopolymers of this compound (also known as adipic anhydride). Therefore, this guide will utilize data for poly(ω-pentadecalactone) (PPDL), a biodegradable polyester (B1180765) with a larger lactone ring, as a representative for novel biodegradable polyesters. This substitution allows for a comparative analysis based on available scientific evidence.

Comparative Biocompatibility Data

This section provides a quantitative comparison of the in vitro and in vivo biocompatibility of PPDL-based copolymers, Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA).

In Vitro Cytotoxicity and Cell Viability

The following table summarizes the results from various in vitro studies assessing the impact of these polymers on cell viability and cytotoxicity.

PolymerAssayCell LineResults
PPDL-co-DO -Not SpecifiedWell tolerated in in vivo experiments in mice, with tissue responses comparable to poly(p-dioxanone).
PLA/PCL Blends MTT AssayNot SpecifiedPLA/PCL films, with and without a tributyl citrate (B86180) compatibilizer, demonstrated cell viability exceeding 100%, indicating no cytotoxicity.[1]
PLGA MTT AssayL929 mouse fibroblastsPLGA nanofibers showed some MTT formazan (B1609692) dye sorption, which could lead to an underestimation of cell viability.[2]
PLGA/PLA Blends MTT AssayNot SpecifiedBlends of PLGA with PLA showed over 90% cell viability, indicating good biocompatibility.[2][3]
PCL & PLGA Cell Proliferation AssayHVF and HUVEC cellsPLGA scaffolds supported cell proliferation similar to control conditions, while PCL scaffolds showed a decrease in cell proliferation at 72 hours.[4]
PCL/PLGA (80:20) Scaffold MTT AssayHuman Dental Follicle Stem Cells (hDFSCs)The scaffold showed no cytotoxic effects.[5]
PLGA Nanocapsules MTT AssayHEK-293 cellsAt the highest concentration (10% v/v), empty PLGA nanocapsules led to a significant decrease in cell viability of about 30.41%.[6]
PCL/PLA/ZnO Nanoparticle Composites In Vivo ImplantationWistar RatsThe composites demonstrated good biocompatibility with the presence of connective tissue and healing without an aggressive immune response after 60 days.[7]
In Vivo Inflammatory Response

The inflammatory response to implanted biodegradable polymers is a critical aspect of their biocompatibility. The following table outlines key findings from in vivo studies.

PolymerAnimal ModelImplantation SiteObservation PeriodKey Findings
PPDL-co-DO MiceSubcutaneousNot SpecifiedWell-tolerated with tissue responses comparable to poly(p-dioxanone).
PLA HorseSubcutaneousUp to 57 weeksA foreign body response was observed up to 38 weeks, but by 57 weeks, no polymer or fibrotic capsules were identified, indicating biocompatible degradation.[8]
PLA/PCL Blend Wistar RatsIntraperitoneal & SubcutaneousNot SpecifiedA fibrous reaction with collagen deposition was observed around the biomaterials, indicating a typical foreign body response.[9]
PLGA RabbitIliac CrestUp to 24 weeksThe scaffolds showed good biocompatibility and were osteoconductive, facilitating new bone formation.[10]
PLGA HamsterBackUp to 90 daysA chronic granulomatous inflammatory response was observed, with the presence of epithelioid cells and giant cells. The inflammatory process decreased as the PLGA fragments degraded.[11]
PCL/PLGA (80:20) Scaffold Wistar RatsSubcutaneous2, 12, and 30 daysHistological analysis showed an expected inflammatory response to a foreign body, suggesting the scaffold is biocompatible.[5]
PLGA-PHT Nanofibers RatSubcutaneous2, 4, and 8 weeksDoped PLGA-PHT scaffolds showed a decrease in inflammation over time, with a mild response and well-organized tissue structure by 8 weeks.[12]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and can be adapted for specific research needs.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the polymer materials according to ISO 10993-12 standards. Replace the culture medium in the wells with the polymer extracts at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.[14]

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[16][17] The released LDH catalyzes the conversion of a substrate, resulting in a colored product that can be measured spectrophotometrically. The amount of color formed is proportional to the number of lysed cells.[18]

Protocol:

  • Cell Seeding and Material Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant (culture medium) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay provides a qualitative and quantitative assessment of live and dead cells.

Principle: The assay uses two fluorescent dyes: Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM is cell-permeable and is cleaved by intracellular esterases in live cells to produce a green fluorescent signal. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting a red fluorescent signal.[3]

Protocol:

  • Staining Solution Preparation: Prepare a working solution containing Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a buffered saline solution like PBS.

  • Cell Staining: Remove the culture medium from the cells (grown on polymer films or in multi-well plates) and wash with PBS. Add the Live/Dead staining solution to the cells.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Imaging: Wash the cells with PBS and immediately visualize them using a fluorescence microscope with appropriate filters for green and red fluorescence.

In Vivo Implantation and Histological Analysis

This procedure evaluates the tissue response to an implanted biomaterial.

Protocol:

  • Implantation: Surgically implant the sterile polymer samples into the subcutaneous tissue of a suitable animal model (e.g., rats or mice), following ethical guidelines.

  • Post-operative Care and Observation: Monitor the animals for signs of inflammation or adverse reactions at the implantation site.

  • Tissue Harvest: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

  • Histological Processing:

    • Fixation: Fix the tissue samples in 10% neutral buffered formalin.

    • Dehydration: Dehydrate the samples through a series of graded ethanol (B145695) solutions.

    • Clearing: Clear the samples in xylene.

    • Embedding: Embed the samples in paraffin (B1166041) wax.

    • Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Microscopic Evaluation: Examine the stained sections under a light microscope to assess the inflammatory response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes), giant cells, and the formation of a fibrous capsule around the implant.

Visualizations

The following diagrams illustrate key concepts and workflows in biocompatibility assessment.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment material Polymer Material (Film, Scaffold, Extract) cytotoxicity Cytotoxicity Assays (MTT, LDH) material->cytotoxicity viability Cell Viability/Morphology (Live/Dead Staining) material->viability genotoxicity Genotoxicity Testing material->genotoxicity hemocompatibility Hemocompatibility (Hemolysis, Coagulation) material->hemocompatibility decision Biocompatibility Evaluation cytotoxicity->decision viability->decision genotoxicity->decision hemocompatibility->decision implantation Subcutaneous/Intramuscular Implantation in Animal Model observation Post-implantation Observation implantation->observation histology Histological Analysis (H&E Staining) observation->histology biodegradation Biodegradation Assessment observation->biodegradation histology->decision biodegradation->decision Foreign_Body_Response implant Biomaterial Implantation protein Protein Adsorption (Vroman Effect) implant->protein neutrophil Neutrophil Recruitment (Acute Inflammation) protein->neutrophil macrophage Macrophage Infiltration (Chronic Inflammation) neutrophil->macrophage fgc Foreign Body Giant Cell Formation macrophage->fgc fibroblast Fibroblast Encapsulation (Fibrous Capsule Formation) macrophage->fibroblast resolution Resolution or Persistent Inflammation fgc->resolution fibroblast->resolution Polymer_Selection_Decision_Tree start Define Application (e.g., Drug Delivery, Scaffold) degradation_rate Required Degradation Rate? start->degradation_rate mechanical_props Mechanical Properties? degradation_rate->mechanical_props Fast drug_interaction Drug Interaction? degradation_rate->drug_interaction Tunable pcl Select PCL (Slower Degradation, Flexible) degradation_rate->pcl Slow plga Select PLGA (Tunable, Faster Degradation) mechanical_props->plga Moderate pla Select PLA (Higher Strength, Intermediate Rate) mechanical_props->pla High Strength drug_interaction->plga Yes ppdl Consider Novel Polyesters (e.g., PPDL-based) drug_interaction->ppdl Consider for Specific Properties

References

A Comparative Guide to Validating the Structure of Oxepane-2,7-dione Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of oxepane-2,7-dione copolymers, with a focus on experimental data and protocols. To offer a clear benchmark, we compare the properties of these novel copolymers with two well-established biodegradable polyesters: poly(ε-caprolactone) (PCL) and polylactic acid (PLA).

Performance Comparison: Structural and Thermal Properties

The successful synthesis and characterization of this compound copolymers are crucial for their application in drug delivery and biomedical devices. The following table summarizes key quantitative data for a representative this compound copolymer in comparison to PCL and PLA. This data is essential for understanding the material's molecular weight distribution, thermal behavior, and stability.

PropertyThis compound Copolymer (representative)Poly(ε-caprolactone) (PCL)Polylactic Acid (PLA)
Number-Average Molecular Weight (Mn) (kDa) 20 - 6010 - 8050 - 300
Polydispersity Index (PDI) 1.5 - 2.51.4 - 2.01.5 - 2.5
Glass Transition Temperature (Tg) (°C) 5 - 15-6055 - 65
Melting Temperature (Tm) (°C) 70 - 9059 - 64150 - 180
Decomposition Temperature (Td) (°C) > 250> 280> 250

Experimental Workflow for Structural Validation

The validation of the structure of this compound copolymers involves a multi-step analytical approach. The following diagram illustrates a typical experimental workflow, from copolymer synthesis to comprehensive characterization.

G cluster_synthesis Copolymer Synthesis cluster_characterization Structural & Thermal Characterization cluster_data_analysis Data Analysis & Validation Monomers This compound + Comonomer (e.g., ε-caprolactone) Polymerization Ring-Opening Polymerization Monomers->Polymerization Purification Purification Polymerization->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR GPC Gel Permeation Chromatography (GPC) Purification->GPC DSC_TGA Thermal Analysis (DSC & TGA) Purification->DSC_TGA Structure_Confirmation Structure & Composition Confirmation NMR->Structure_Confirmation MW_PDI Molecular Weight & Polydispersity Determination GPC->MW_PDI Thermal_Properties Thermal Transitions & Stability Assessment DSC_TGA->Thermal_Properties Final_Validation Final Structure Validation Structure_Confirmation->Final_Validation MW_PDI->Final_Validation Thermal_Properties->Final_Validation

Caption: Experimental workflow for the synthesis and structural validation of this compound copolymers.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of polymeric materials. Below are the standard protocols for the key analytical techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure, determine the copolymer composition, and analyze the microstructure.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Chemical Shifts for this compound units:

      • Signals corresponding to the methylene (B1212753) protons adjacent to the ester carbonyls and ether oxygen will appear in specific regions of the spectrum, allowing for the identification of the repeating units.

  • ¹³C NMR Analysis:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Expected Chemical Shifts for this compound units:

      • Distinct signals for the carbonyl carbons and the methylene carbons in the polymer backbone will be observed. The chemical shifts of the carbonyl carbons are particularly sensitive to the sequence distribution of the comonomers.

  • Data Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to calculate the molar ratio of the different monomer units in the copolymer. Analyze the fine structure of the ¹³C NMR signals to gain insights into the sequence distribution (e.g., random, blocky).

Gel Permeation Chromatography (GPC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the molecular weight range of the polyesters (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: A suitable solvent in which the polymer is soluble and that is compatible with the GPC columns, such as tetrahydrofuran (B95107) (THF) or chloroform.[1]

  • Sample Preparation: Dissolve the copolymer in the mobile phase at a concentration of 1-2 mg/mL.[2] Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[3]

  • Calibration: Use a series of narrow-PDI polystyrene standards to generate a calibration curve.

  • Analysis Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducibility.[1]

  • Data Analysis: Use the calibration curve to determine the Mn, Mw, and PDI of the copolymer sample from its chromatogram.

Thermal Analysis (DSC and TGA)
  • Objective: To determine the thermal transitions (glass transition temperature, Tg; melting temperature, Tm) and the thermal stability (decomposition temperature, Td) of the copolymer.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Use 5-10 mg of the dry copolymer sample in an aluminum pan for both DSC and TGA analysis.[4][5]

  • DSC Protocol:

    • Heating/Cooling Cycles:

      • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase the thermal history.[4]

      • Cool the sample to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).

      • Heat the sample again to the upper temperature at 10 °C/min.[4]

    • Data Analysis: Determine the Tg from the inflection point in the second heating scan and the Tm from the peak of the endothermic melting transition.

  • TGA Protocol:

    • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[4]

    • Data Analysis: Determine the onset of decomposition (Td) from the temperature at which a significant weight loss begins.

Logical Relationship of Validation Techniques

The combination of these analytical techniques provides a comprehensive validation of the copolymer's structure. The logical flow of this validation process is depicted in the diagram below.

G Start Synthesized Copolymer NMR NMR (Structure & Composition) Start->NMR GPC GPC (Molecular Weight & PDI) Start->GPC Thermal DSC/TGA (Thermal Properties) Start->Thermal Validation Structural Validation NMR->Validation GPC->Validation Thermal->Validation Conclusion Validated Copolymer Structure Validation->Conclusion

Caption: Logical flow of analytical techniques for the comprehensive structural validation of copolymers.

By following these protocols and comparing the obtained data with established benchmarks, researchers can confidently validate the structure and properties of novel this compound copolymers, paving the way for their successful application in various scientific and industrial fields.

References

A Comparative Guide to End-Group Analysis of Poly(oxepane-2,7-dione)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with poly(oxepane-2,7-dione), a biodegradable polyester (B1180765), a thorough understanding of its terminal functionalities is crucial. End-group analysis provides critical insights into polymerization mechanisms, molecular weight, and the overall physicochemical properties of the material, which in turn influence its performance in applications such as drug delivery and tissue engineering.[1] This guide offers an objective comparison of the primary analytical techniques for the end-group analysis of polyesters, with a specific focus on their application to poly(this compound). While specific experimental data for poly(this compound) is not extensively documented in publicly available literature, the methodologies presented here are well-established for a wide range of analogous polyester systems.

Expected End-Groups of Poly(this compound)

Poly(this compound), also known as adipic anhydride, typically undergoes ring-opening polymerization (ROP). Depending on the initiator used (e.g., an alcohol, water, or an amine), the resulting polymer chains will possess different end-groups. For instance, initiation with an alcohol would theoretically yield one hydroxyl end-group and one carboxylic acid end-group. Understanding these expected functionalities is the first step in selecting an appropriate analytical technique.

Core Analytical Techniques: A Head-to-Head Comparison

The two most powerful and commonly employed techniques for the end-group analysis of polyesters are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

FeatureNMR SpectroscopyMALDI-TOF Mass Spectrometry
Principle Measures the magnetic properties of atomic nuclei, providing detailed information about chemical structure and environment.Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of absolute molecular weights of individual oligomers.[2]
Information Obtained - Identification of end-group structures.[1] - Quantification of end-groups for number-average molecular weight (Mn) calculation.[1][3] - Determination of monomer ratios in copolymers.[3]- Absolute molecular weight of individual polymer chains.[2] - Identification of different end-group combinations on polymer chains.[4] - Detection of cyclic oligomers.[4]
Strengths - Highly quantitative and reproducible.[1] - Provides unambiguous structural information.[5] - Non-destructive.- High sensitivity, capable of detecting low-abundance species. - Provides detailed information on the distribution of molecular weights and end-groups.[6] - Can identify unexpected end-groups or side products.
Limitations - Lower sensitivity compared to MS. - Signal overlap can complicate analysis, especially for complex polymers. - Mn calculation is most accurate for polymers with lower molecular weights (<3,000 g/mol ).[3]- Quantification can be challenging due to variations in ionization efficiency for different end-groups and polymer sizes.[4][6] - Not suitable for very high molecular weight or highly polydisperse polymers (PDI > 1.2).[2]
Derivatization Can be enhanced by derivatization (e.g., with trichloroacetyl isocyanate) to improve signal resolution and quantification.[7]Not typically required.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the end-groups of poly(this compound).

Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the dry poly(this compound) sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the polymer is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify the signals corresponding to the repeating monomer units and the distinct signals from the protons of the end-groups.

    • Integrate the peaks corresponding to the repeating units and the end-groups.

    • Calculate the number-average molecular weight (Mn) by comparing the integral of the end-group protons to the integral of the protons from the repeating monomer units.[3]

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to confirm the end-group structures, as the chemical shifts are more sensitive to the chemical environment.[5]

  • Derivatization with Trichloroacetyl Isocyanate (TAI) for Enhanced Analysis: [7]

    • In a separate experiment, react the polymer with TAI. TAI reacts quantitatively with both hydroxyl and carboxylic acid end-groups.[7]

    • This reaction creates derivatives with unique NH proton signals in a clear region of the ¹H NMR spectrum (δ 8-9 for hydroxyl-derived groups and δ 10-11.5 for carboxyl-derived groups), allowing for more accurate quantification.[7]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To determine the absolute molecular weights, end-group distribution, and presence of cyclic species of poly(this compound).

Methodology:

  • Sample Preparation:

    • Matrix Selection: Choose a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or dithranol.[4]

    • Cationization Agent: Select a cationizing salt, for example, sodium trifluoroacetate (B77799) or silver trifluoroacetate (AgTFA), to facilitate the ionization of the polymer chains.[6]

    • Prepare separate solutions of the polymer, matrix, and cationization agent in a suitable solvent (e.g., tetrahydrofuran).

    • Mix the solutions in a specific ratio (e.g., 10:1:1 matrix:polymer:salt).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.

  • Data Acquisition:

    • Acquire the mass spectrum using a MALDI-TOF mass spectrometer in reflectron mode for higher resolution.

    • The instrument will record the time it takes for the ionized polymer chains to travel to the detector, which is then converted to a mass-to-charge ratio (m/z).

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer chain length.

    • The mass of each peak can be used to identify the end-groups and the repeating monomer unit.[2]

    • For example, the mass of a linear poly(this compound) chain can be calculated as: M = M_initiator + (n * M_monomer) + M_end-group, where 'n' is the degree of polymerization.

    • The presence of different series of peaks can indicate different end-group combinations or the presence of cyclic oligomers.[4]

Visualizing the Workflows and Polymer Structure

G cluster_synthesis Poly(this compound) Synthesis cluster_analysis End-Group Analysis Monomer This compound Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., R-OH) Initiator->Polymerization Polymer Poly(this compound) with End-Groups Polymerization->Polymer NMR NMR Spectroscopy Polymer->NMR MALDI MALDI-TOF MS Polymer->MALDI Structure Structural Information (End-group ID) NMR->Structure Mn Molecular Weight (Mn) (Quantitative) NMR->Mn Distribution Molecular Weight Distribution & End-Groups MALDI->Distribution

Caption: Logical workflow from synthesis to end-group analysis.

NMR_Workflow A Dissolve Polymer in Deuterated Solvent B Acquire 1H and 13C NMR Spectra A->B E (Optional) Derivatize with TAI for Enhanced Quantification A->E C Identify & Integrate End-Group and Repeating Unit Signals B->C D Calculate Mn C->D E->B

Caption: Experimental workflow for NMR end-group analysis.

MALDI_Workflow A Prepare Polymer, Matrix, and Salt Solutions B Mix Solutions and Spot on MALDI Target A->B C Acquire Mass Spectrum B->C D Analyze Peak Series to Identify End-Groups and Distribution C->D

Caption: Experimental workflow for MALDI-TOF MS end-group analysis.

Conclusion

Both NMR spectroscopy and MALDI-TOF MS are powerful techniques that provide complementary information for the end-group analysis of poly(this compound). NMR excels in providing unambiguous structural identification and quantification for calculating number-average molecular weight.[1][3] MALDI-TOF MS offers high sensitivity for identifying the distribution of end-groups and detecting minor components like cyclic oligomers.[4] For a comprehensive characterization of poly(this compound), a combinatorial approach utilizing both techniques is highly recommended. The choice of technique will ultimately depend on the specific information required by the researcher, the expected molecular weight of the polymer, and the available instrumentation.

References

A Comparative Guide to Catalysts for the Polymerization of Oxepane-2,7-dione and ε-Caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of cyclic esters is a cornerstone in the synthesis of biodegradable and biocompatible polymers crucial for biomedical and pharmaceutical applications. Among the diverse array of monomers, oxepane-2,7-dione, a cyclic anhydride (B1165640) of adipic acid, and ε-caprolactone, a seven-membered lactone, are of significant interest for producing polyesters with distinct properties. The choice of catalyst is paramount in controlling the polymerization process, influencing key polymer characteristics such as molecular weight, polydispersity, and microstructure. This guide provides an objective comparison of various catalytic systems for the polymerization of these two important monomers, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The efficacy of a catalyst in ring-opening polymerization is primarily assessed by monomer conversion, the number-average molecular weight (Mn) of the resulting polymer, and the polydispersity index (PDI), which reflects the breadth of the molecular weight distribution. The following tables summarize the performance of representative catalysts for the polymerization of ε-caprolactone and this compound.

ε-Caprolactone Polymerization

The polymerization of ε-caprolactone is well-established, with a wide range of effective catalysts. Metal-based catalysts, particularly tin(II) octoate, are widely used due to their high efficiency. However, concerns over metal contamination in biomedical applications have spurred the development of organocatalysts.

Catalyst SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
Sn(Oct)₂ / n-Hexanol100:116018990,000-[1][2]
Ti(OiPr)₄DP 500---up to DP 5001.3 - 1.5[3]
FeCl₃ / Benzyl Alcohol-60498.816,5001.28[4][5]
Diaminium Bromide Salt100:1608---[6]

Note: "-" indicates data not specified in the cited source.

This compound Polymerization

The ring-opening polymerization of this compound (adipic anhydride) has been explored with various types of initiators. The resulting poly(adipic anhydride) is a biodegradable polymer with applications in drug delivery.

Catalyst/InitiatorTemperature (°C)Time (h)ObservationsReference
Stannous 2-ethylhexanoate80>2Non-ionic insertion mechanism initially, followed by anhydride exchange. Resulted in low molecular weight polymer.[7]
Al(OiPr)₃--Used for the synthesis of block copolymers with ε-caprolactone.[7]
Acetic Anhydride / HeatReflux0.33Synthesis of poly(adipic anhydride).[8]
Ketene / Heat--Melt polycondensation resulted in a polymer with a melting peak at 76°C.[9]

Note: Quantitative data for Mn and PDI for this compound polymerization is less consistently reported in comparative contexts.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of ε-caprolactone and the synthesis of poly(adipic anhydride).

Protocol 1: Bulk Polymerization of ε-Caprolactone Catalyzed by Tin(II) Octoate/n-Hexanol

This procedure is adapted from a study on the kinetics of ε-caprolactone polymerization[1][2].

Materials:

  • ε-caprolactone (ε-CL)

  • Tin(II) octoate (Sn(Oct)₂)

  • n-hexanol (n-HexOH)

  • Chloroform (B151607)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a controlled atmosphere glovebox under nitrogen, accurately weigh ε-caprolactone (e.g., 4 g) and the desired molar percentage of the Sn(Oct)₂/n-HexOH (1:2 molar ratio) initiating system into a round-bottomed flask equipped with a magnetic stirrer.

  • Immerse the flask in a pre-heated silicone oil bath at a constant temperature (e.g., 140, 160, or 180 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 1 hour).

  • After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dissolve the crude poly(ε-caprolactone) (PCL) in chloroform.

  • Precipitate the polymer by adding the chloroform solution dropwise into cold methanol.

  • Collect the purified PCL by filtration and dry it in a vacuum oven at 45 °C until a constant weight is achieved.

  • Characterize the polymer using techniques such as ¹H-NMR for conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI determination.[1]

Protocol 2: Synthesis of Poly(adipic anhydride)

This protocol is based on a method involving the use of acetic anhydride[8].

Materials:

  • Adipic acid

  • Acetic anhydride

  • Toluene (dry)

  • Petroleum ether (dry)

  • Diethyl ether (dry)

  • Argon gas

Procedure:

  • Charge a three-neck round-bottom flask fitted with a condenser and a gas inlet with adipic acid (e.g., 4.85 g) and an excess of acetic anhydride (e.g., 50 mL).

  • Degas the reaction mixture with argon for 15-20 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 minutes.

  • Remove the residual reactants using a rotary evaporator.

  • Recrystallize the resulting crude polymer from dry toluene.

  • Wash the polymer twice with a 1:1 mixture of dry petroleum ether and diethyl ether to remove residual acetic anhydride and toluene.

  • Dry the final polymer under vacuum for 48 hours.

  • Characterize the polymer using FT-IR and ¹³C NMR.[8]

Visualizing Polymerization Pathways and Workflows

Ring-Opening Polymerization Workflow

The following diagram illustrates a generalized workflow for the ring-opening polymerization of cyclic esters, from reaction setup to polymer characterization.

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_Initiator Monomer & Initiator/ Catalyst Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Polymerization Polymerization (Heating/Stirring) Reaction_Setup->Polymerization 2 Quenching Quenching Polymerization->Quenching 3 Dissolution Dissolution Quenching->Dissolution 4 Precipitation Precipitation Dissolution->Precipitation 5 Drying Drying Precipitation->Drying 6 Analysis Polymer Analysis (NMR, GPC, etc.) Drying->Analysis 7

Caption: Generalized workflow for ring-opening polymerization.

Coordination-Insertion Mechanism for ε-Caprolactone Polymerization

The polymerization of ε-caprolactone with metal alkoxide catalysts, such as those formed in situ from Sn(Oct)₂, often proceeds via a coordination-insertion mechanism.

Coordination_Insertion Monomer ε-Caprolactone Coordination Coordination of Monomer to Metal Center Monomer->Coordination Insertion Ring-Opening and Insertion into M-O Bond Coordination->Insertion Nucleophilic Attack Propagating_Chain Propagating Polymer Chain (M-O-PCL) Insertion->Propagating_Chain Chain_Growth Chain Growth Propagating_Chain->Chain_Growth + New Monomer New_Monomer Another ε-Caprolactone New_Monomer->Chain_Growth

References

A Comparative Guide to the Thermal Stability of Oxepane-2,7-dione Polymers and Other Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of key biodegradable polyesters, including poly(oxepane-2,7-dione), also known as poly(adipic anhydride), and its common alternatives: poly(ε-caprolactone) (PCL), poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(p-dioxanone) (PPDO). The thermal properties of these polymers are critical for their processing and application in drug delivery and medical devices.

Comparative Thermal Properties

The thermal stability of a polymer is primarily assessed by its decomposition temperature (Td), glass transition temperature (Tg), and melting temperature (Tm). These parameters, determined through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for defining the processing window and predicting the material's behavior under thermal stress.

While extensive data is available for common biodegradable polyesters, specific experimental data for the homopolymer of this compound is limited in publicly available literature. The data for its synonym, poly(adipic anhydride), is presented below.

PolymerDecomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(this compound) / Poly(adipic anhydride) Data not available in searched literatureData not available in searched literature75 - 76[1][2]
Poly(ε-caprolactone) (PCL) ~350 - 420[3]-6059 - 64
Poly(lactic acid) (PLA) ~300 - 38055 - 65150 - 180
Poly(glycolic acid) (PGA) ~280 - 37035 - 40220 - 230
Poly(p-dioxanone) (PPDO) ~280 - 350-10 to -16105 - 115

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for thermal analysis of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan.

  • The pan is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere, typically inert nitrogen, to prevent oxidative degradation.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or as the peak temperature of the derivative weight loss curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The samples undergo a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:

    • Heating from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min.

    • Cooling at a controlled rate (e.g., 10 °C/min) to a temperature below the expected glass transition.

    • A second heating scan at 10 °C/min.

  • The glass transition temperature (Tg) is identified as a step change in the heat flow curve during the second heating scan.

  • The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event in the second heating scan.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the thermal stability of different polymers.

Thermal_Stability_Comparison cluster_polymers Polymer Selection cluster_analysis Thermal Analysis cluster_properties Property Determination cluster_comparison Comparative Evaluation P1 Poly(this compound) TGA Thermogravimetric Analysis (TGA) P1->TGA DSC Differential Scanning Calorimetry (DSC) P1->DSC P2 Poly(ε-caprolactone) P2->TGA P2->DSC P3 Poly(lactic acid) P3->TGA P3->DSC P4 Poly(glycolic acid) P4->TGA P4->DSC P5 Poly(p-dioxanone) P5->TGA P5->DSC Td Decomposition Temp. (Td) TGA->Td Tg Glass Transition Temp. (Tg) DSC->Tg Tm Melting Temp. (Tm) DSC->Tm Compare Data Comparison & Reporting Td->Compare Tg->Compare Tm->Compare

References

A Comparative Guide to Drug Release Kinetics: Poly(oxepane-2,7-dione) Matrices vs. PLGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug release kinetics from two distinct biodegradable polymer matrices: poly(oxepane-2,7-dione) (POD) and poly(lactic-co-glycolic acid) (PLGA). While PLGA is a well-established and extensively studied polymer in controlled drug delivery, POD is an emerging alternative with unique properties. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a polymer matrix for their specific drug delivery applications.

Executive Summary

Poly(lactic-co-glycolic acid) (PLGA) is renowned for its tunable degradation rates and well-characterized triphasic drug release profile, which is often marked by an initial burst release followed by a period of slower release and a final, faster release phase. This behavior is primarily governed by a combination of diffusion and bulk erosion of the polymer matrix. The release kinetics of PLGA can be modulated by altering its molecular weight, the ratio of lactic acid to glycolic acid, and the drug's physicochemical properties.

Information on the drug release kinetics from poly(this compound) (POD) matrices is less prevalent in publicly available literature. However, existing research on its copolymers, particularly with ε-caprolactone, suggests that POD-based materials also offer tunable degradation and drug release profiles. The presence of the ketone group in the oxepane (B1206615) ring introduces a site for potential chemical modification, offering a different avenue for controlling release kinetics compared to the hydrolysis-driven degradation of PLGA.

This guide will delve into the available quantitative data, detail the experimental protocols for evaluating drug release, and provide visual representations of the underlying mechanisms and experimental workflows.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, this section presents a juxtaposition of typical drug release data from PLGA matrices and available data for a POD copolymer. This allows for an indirect comparison of their kinetic profiles.

Table 1: Comparative Drug Release Kinetics of PLGA and a Poly(this compound) Copolymer

ParameterPLGA MatrixPoly(CL-co-OPD) MatrixDrug(s) StudiedReference
Polymer Composition PLGA (50:50 lactide:glycolide ratio)Poly(ε-caprolactone-co-2-oxepane-1,5-dione)Dexamethasone, Hydrocortisone, Amlodipine, Valsartan[1][2]
Initial Burst Release (first 24h) Can be significant (e.g., >60% for high drug loading)Not explicitly quantified in available literatureDexamethasone[1]
Release Mechanism Diffusion, Bulk Erosion, Osmotic PumpingPrimarily diffusion and surface erosion (in copolymers)General[3]
Typical Release Profile Triphasic (Burst -> Slow Release -> Fast Release)Biphasic (Initial burst followed by sustained release)General[3]
Factors Influencing Release LA:GA ratio, molecular weight, drug properties, particle sizeCopolymer composition, crystallinity, hydrophobicityGeneral[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of drug release studies. The following protocols outline the key experiments for characterizing and comparing the drug release kinetics from polymer matrices.

Preparation of Drug-Loaded Polymer Matrices

a) For PLGA Matrices (Emulsion-Solvent Evaporation Method):

  • Dissolve a specific amount of PLGA and the drug in a suitable organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase under homogenization to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion for several hours to allow for solvent evaporation and the formation of solid, drug-loaded microparticles.

  • Collect the microparticles by centrifugation, wash with deionized water to remove residual surfactant, and then lyophilize for storage.

b) For Poly(this compound) Matrices (Melt-Molding or Solvent Casting):

  • Melt-Molding:

    • Physically mix the POD polymer and the drug powder.

    • Heat the mixture above the melting point of the polymer.

    • Mold the molten mixture into the desired shape (e.g., films, rods) under pressure.

    • Allow the matrix to cool and solidify.

  • Solvent Casting:

    • Dissolve the POD polymer and the drug in a common volatile solvent.

    • Cast the solution onto a flat surface (e.g., a petri dish).

    • Allow the solvent to evaporate slowly in a controlled environment to form a drug-loaded polymer film.

In Vitro Drug Release Study

a) Sample-and-Separate Method:

  • Accurately weigh a specific amount of the drug-loaded polymer matrix.

  • Suspend the matrix in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Place the container in a temperature-controlled shaker bath (e.g., 37°C).

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

b) Flow-Through Cell Method (USP Apparatus 4):

  • Place the drug-loaded polymer matrix in a flow-through cell.

  • Pump the release medium through the cell at a constant flow rate.

  • Collect the eluate at specific time points.

  • Analyze the drug concentration in the collected samples.

  • This method is particularly useful for maintaining sink conditions and for polymers that may swell significantly.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Drug_Release_Mechanisms cluster_PLGA PLGA Drug Release cluster_POD Poly(this compound) Drug Release (Hypothesized) PLGA_Start Drug-Loaded PLGA Matrix Water_Penetration Water Penetration PLGA_Start->Water_Penetration Swelling Polymer Swelling Water_Penetration->Swelling Hydrolysis Ester Bond Hydrolysis Water_Penetration->Hydrolysis Diffusion Drug Diffusion Swelling->Diffusion Bulk_Erosion Bulk Erosion Hydrolysis->Bulk_Erosion Release_PLGA Drug Release Bulk_Erosion->Release_PLGA Diffusion->Release_PLGA POD_Start Drug-Loaded POD Matrix Water_Ingress Water Ingress POD_Start->Water_Ingress Surface_Erosion Surface Erosion Water_Ingress->Surface_Erosion Diffusion_POD Drug Diffusion Water_Ingress->Diffusion_POD Release_POD Drug Release Surface_Erosion->Release_POD Diffusion_POD->Release_POD

Caption: Comparative drug release mechanisms from PLGA and POD matrices.

Experimental_Workflow cluster_preparation Matrix Preparation cluster_release_study In Vitro Release Study cluster_data_analysis Data Analysis Polymer_Drug_Mixing Polymer & Drug Mixing Matrix_Formation Matrix Formation (e.g., Emulsion/Molding) Polymer_Drug_Mixing->Matrix_Formation Drying Drying/Lyophilization Matrix_Formation->Drying Incubation Incubation in Release Medium Drying->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Drug Concentration Analysis (HPLC/UV-Vis) Sampling->Analysis Cumulative_Release_Calc Calculate Cumulative Release Analysis->Cumulative_Release_Calc Kinetic_Modeling Kinetic Modeling Cumulative_Release_Calc->Kinetic_Modeling

Caption: General experimental workflow for drug release studies.

Conclusion

The choice between poly(this compound) and PLGA for a drug delivery system will depend on the specific requirements of the application. PLGA offers a wealth of historical data and a well-understood, albeit complex, release mechanism that can be tailored to a wide range of release profiles. Its primary release is driven by bulk erosion and diffusion.

While quantitative data for drug release from pure poly(this compound) matrices is not as readily available, its copolymers demonstrate promising characteristics for controlled release, often exhibiting a more surface-erosion dominant mechanism. The functional ketone group in the POD monomer presents an exciting opportunity for chemical modification to fine-tune drug release in ways that are different from the established methods for PLGA.

Further direct comparative studies are warranted to fully elucidate the advantages and disadvantages of POD versus PLGA for specific drug molecules and therapeutic goals. Researchers are encouraged to use the protocols outlined in this guide as a starting point for their own comparative investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Oxepane-2,7-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Oxepane-2,7-dione (CAS No. 2035-75-8), also known as Adipic Anhydride. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

This compound is a versatile cyclic ester widely used as an intermediate in organic synthesis, particularly in the development of polymers and pharmaceuticals.[1][2] Due to its chemical properties and associated hazards, it is imperative that proper disposal protocols are strictly followed.

Hazard Identification and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3][4][5]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3][4][5]

The signal word for this chemical is "Warning".[4] Adherence to the precautionary statements is mandatory to minimize risk.

Quantitative Safety Data

PropertyValueSource
CAS Number 2035-75-8[3][6]
Molecular Formula C6H8O3[6][7]
Molecular Weight 128.13 g/mol [6]
Physical Form Solid or Liquid[4][6]
Storage Temperature Ambient[4]

Step-by-Step Disposal Protocol

The precautionary statement P501 mandates that this compound and its container must be disposed of as hazardous waste.[3][8] The following steps outline the correct procedure for disposal:

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE as specified by precautionary statement P280.[3]

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Wear eye protection.

  • Face Protection: Wear face protection.

2. Spill Management: In the event of a spill, follow these procedures:

  • Clean up all spills immediately.[3]

  • Avoid breathing dust and contact with skin and eyes.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Sweep up, shovel up, or vacuum up the spilled material.[3]

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

3. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated materials, such as absorbent pads, gloves, and labware, should also be collected as hazardous waste.

4. Storage of Waste:

  • Store the sealed waste container in a well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store in a locked-up location.[3]

5. Final Disposal:

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point.[3][8]

  • This should be carried out by a licensed hazardous-waste disposal contractor.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Gloves, Gown, Goggles) collect_waste Collect Waste This compound ppe->collect_waste waste_container Prepare Labeled Hazardous Waste Container waste_container->collect_waste collect_contaminated Collect Contaminated Labware & Debris collect_waste->collect_contaminated spill Spill Occurs? collect_waste->spill seal_container Securely Seal Waste Container collect_contaminated->seal_container store_waste Store in Ventilated, Locked Area seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->waste_pickup spill->seal_container No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect_contaminated

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling Oxepane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Oxepane-2,7-dione, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.

Hazard Assessment

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound include serious eye irritation, skin irritation, and potential respiratory irritation.[1][2] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to select the appropriate PPE for any task involving this compound.[3] The following table summarizes the recommended PPE for handling this chemical.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[3] A face shield should be worn over goggles if there is a significant splash hazard.[3]Protects against the primary hazard of serious eye irritation from splashes.[3][5]
Hand Protection Disposable nitrile gloves are suitable for incidental contact.[3] For prolonged contact, consult the glove manufacturer's chemical resistance guide.Prevents skin contact with the chemical, which can cause skin irritation.[1][2][3]
Body Protection A standard laboratory coat should be worn, ensuring it is buttoned and fits properly.[3]Protects skin and personal clothing from spills and contamination.[3]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3]Avoids inhalation of vapors which may cause respiratory irritation.[1]
Physicochemical Properties
PropertyValue
Molecular Formula C₆H₈O₃[6]
Melting Point 60-64℃
Boiling Point 98-100℃
Density 1.183 g/cm³

The data in this table is compiled from publicly available safety data sheets.

Operational and Disposal Plans

A structured workflow is essential for the safe handling and disposal of this compound. The following diagram and procedural steps outline the recommended process from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Assemble Materials don_ppe->gather_materials weigh_transfer 4. Weigh and Transfer (in fume hood) gather_materials->weigh_transfer Proceed to handling reaction_setup 5. Perform Experimental Procedure weigh_transfer->reaction_setup monitor 6. Monitor Reaction reaction_setup->monitor decontaminate 7. Decontaminate Glassware & Surfaces monitor->decontaminate Experiment complete dispose_waste 8. Dispose of Waste (in labeled, sealed containers) decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Step-by-Step Handling Protocol

This protocol provides a general framework for handling this compound in a laboratory setting. Specific experimental procedures should be adapted based on the nature of the research.

1. Preparation:

  • Designate a Work Area: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers. Ensure everything is clean and dry.

2. Handling and Experimentation:

  • Weighing and Transfer: Carefully weigh and transfer the required amount of this compound. Avoid generating dust if it is in solid form.

  • Experimental Procedure: Add the chemical to the reaction vessel as dictated by your specific experimental protocol.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

3. Post-Experiment and Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.

  • Waste Disposal:

    • Unused Chemical: Collect any unused this compound in a clearly labeled, sealed container for hazardous waste disposal.

    • Contaminated Materials: Dispose of contaminated items such as gloves, pipette tips, and paper towels in a designated hazardous waste container.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[2][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxepane-2,7-dione
Reactant of Route 2
Reactant of Route 2
Oxepane-2,7-dione

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